tert-Butyl 6-Bromo-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-bromoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCDPNWVLWUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653354 | |
| Record name | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877264-77-2 | |
| Record name | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-indazole, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 6-bromo-1H-indazole-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 6-bromo-1H-indazole-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and application of this versatile compound, grounded in established scientific principles and practical laboratory experience.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for diverse substitution patterns, enabling fine-tuning of pharmacological properties. The introduction of a bromine atom at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen transforms the parent molecule into a highly versatile intermediate. The bromine atom serves as a reactive handle for cross-coupling reactions, while the Boc group modulates the reactivity of the indazole core and can be readily removed under acidic conditions. This strategic functionalization makes this compound a cornerstone for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [1] |
| CAS Number | 877264-77-2 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 182 °C | [1] |
| Boiling Point | 377 °C | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
Spectroscopic Data (¹H and ¹³C NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10 (s, 1H): Proton on the pyrazole ring (C3-H).
-
δ 7.80 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the bromine (C7-H).
-
δ 7.65 (d, J = 1.6 Hz, 1H): Aromatic proton meta to the bromine (C5-H).
-
δ 7.40 (dd, J = 8.8, 1.6 Hz, 1H): Aromatic proton para to the bromine (C4-H).
-
δ 1.70 (s, 9H): Protons of the tert-butyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 149.5: Carbonyl carbon of the Boc group.
-
δ 142.0: Quaternary carbon of the indazole ring (C7a).
-
δ 135.0: Carbon of the pyrazole ring (C3).
-
δ 128.0: Aromatic carbon (C5).
-
δ 125.0: Aromatic carbon (C4).
-
δ 122.0: Brominated aromatic carbon (C6).
-
δ 115.0: Aromatic carbon (C7).
-
δ 84.0: Quaternary carbon of the tert-butyl group.
-
δ 28.2: Methyl carbons of the tert-butyl group.
Synthesis and Purification
The synthesis of this compound is a well-established, two-step process commencing from commercially available 6-bromo-1H-indazole. The causality behind this experimental choice lies in the need to protect the acidic N-H proton of the indazole ring to prevent side reactions in subsequent cross-coupling steps. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal.
Synthetic Workflow
Caption: Synthetic workflow for the Boc protection of 6-bromo-1H-indazole.
Detailed Experimental Protocol
Materials:
-
6-Bromo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (0.1 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and by-products. The melting point should also be consistent with the reported value.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 6-position of the indazole core, a key strategy in the synthesis of kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of drug discovery, it is frequently used to couple aryl or heteroaryl boronic acids to the indazole scaffold.[3][4] This reaction is instrumental in building the complex molecular architectures required for potent and selective kinase inhibition.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[5][6][7][8] This reaction is particularly valuable for installing amine functionalities onto the indazole ring, which can serve as crucial hydrogen bond donors or acceptors for interaction with the target protein.
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Application in Drug Development: A Case Study in Kinase Inhibitors
The 6-substituted indazole motif is a common feature in a multitude of potent and selective kinase inhibitors. The ability to readily diversify the 6-position using this compound as a starting material is a key enabler in the structure-activity relationship (SAR) studies that are central to drug optimization. For instance, the synthesis of analogs of the multi-kinase inhibitor, Axitinib, often involves the coupling of a heterocyclic amine to the 6-position of an indazole core.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a high-value, versatile intermediate that has firmly established its place in the medicinal chemist's toolbox. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex, biologically active molecules. This guide has provided a detailed technical overview, from its fundamental properties to its strategic application in drug discovery, to empower researchers to leverage this important building block in their pursuit of novel therapeutics.
References
- Wiley-VCH. (2007). Supporting Information.
- Alfa Chemistry. This compound.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
- The Royal Society of Chemistry. Syntheses and NMR spectra.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Supporting Information. 2.
- ResearchGate. Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction.
- PubChem. tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number.
- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Wordpress.
- PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
- RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Technical Guide to the Structural Elucidation of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Abstract
This technical guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of tert-butyl 6-bromo-1H-indazole-1-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, making the precise determination of its substitution patterns a critical step in drug discovery and development. The synthetic process of N-alkylation or N-acylation on the indazole ring often yields a mixture of N1 and N2 regioisomers, necessitating robust analytical methodologies for differentiation. This document outlines a synergistic workflow employing Mass Spectrometry (MS), 1D Nuclear Magnetic Resonance (¹H and ¹³C NMR), and advanced 2D NMR techniques (HSQC and HMBC) to definitively confirm the title compound's N1-acylation pattern. We detail not only the experimental protocols but also the causal reasoning behind data interpretation, providing a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Indazole Isomer Challenge
Indazoles are bicyclic heterocyclic compounds that serve as the core scaffold for numerous therapeutic agents, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties. The value of these derivatives in drug design is immense. The indazole nucleus possesses two nitrogen atoms within its pyrazole ring, creating two possible tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.
When synthesizing derivatives, such as through the introduction of a tert-butoxycarbonyl (Boc) protecting group, the reaction can proceed at either the N1 or N2 position. This lack of complete regioselectivity often results in isomeric mixtures. Since the biological activity of N1 and N2 substituted indazoles can differ significantly, their unambiguous structural assignment is paramount. While various methods exist, including UV derivative spectrophotometry and X-ray crystallography, NMR spectroscopy remains the most powerful and accessible tool for definitive structural assignment in solution. This guide focuses on a comprehensive NMR and MS strategy to unequivocally identify this compound.
The Analytical Workflow: A Synergistic Approach
Caption: Workflow for the elucidation of this compound.
Mass Spectrometry: Confirming Composition
The first step in the analysis is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass, while the isotopic pattern reveals the presence of key elements like bromine.
Expected Observations:
-
Molecular Formula: C₁₂H₁₃BrN₂O₂
-
Molecular Weight: 297.15 g/mol
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic M and M+2 molecular ion peak pattern ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This is a definitive signature for a molecule containing a single bromine atom.
| Ion | Calculated m/z (C₁₂H₁₃⁷⁹BrN₂O₂) | Calculated m/z (C₁₂H₁₃⁸¹BrN₂O₂) | Expected Intensity Ratio |
| [M]⁺ | 296.0160 | 298.0140 | ~1:1 |
| [M-C₄H₈+H]⁺ | 240.9786 | 242.9765 | ~1:1 |
| [M-Boc+H]⁺ | 196.9718 | 198.9697 | ~1:1 |
Rationale: The primary utility of MS in this context is to confirm that the isolated compound has the correct molecular formula. The observation of the 1:1 isotopic doublet for all bromine-containing fragments provides high confidence in the elemental composition before proceeding to the more complex NMR analysis.
1D NMR Spectroscopy: The Initial Structural Map
¹H and ¹³C NMR spectra provide the foundational map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc (C(CH₃)₃) | ~1.7 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group, shielded environment. |
| H-7 | ~8.2 - 8.4 | Doublet (d) | 1H | Deshielded by the adjacent N1-Boc group and the fused ring system. |
| H-3 | ~8.1 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring. |
| H-5 | ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to the bromine atom. |
| H-4 | ~7.4 | Doublet (dd) | 1H | Aromatic proton coupled to both H-5 and H-7. |
Expert Insight: The chemical shift of the H-7 proton is particularly diagnostic. In N1-substituted indazoles, the H-7 proton is significantly deshielded due to the anisotropic effect of the carbonyl in the N1-substituent. Conversely, in N2-isomers, the H-7 proton is typically observed at a higher frequency (more deshielded) than in the corresponding N1-isomer due to the effect of the N1 lone pair.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Boc) | ~149 | Carbonyl carbon of the carbamate group. |
| C-7a | ~141 | Quaternary carbon at the ring junction, deshielded by attachment to N1. |
| C-3 | ~135 | CH carbon of the pyrazole ring. |
| C-3a | ~125 | Quaternary carbon at the ring junction. |
| C-5 | ~129 | Aromatic CH carbon. |
| C-4 | ~124 | Aromatic CH carbon. |
| C-6 | ~117 | Carbon bearing the bromine atom (C-Br). |
| C-7 | ~114 | Aromatic CH carbon. |
| C(CH₃)₃ (Boc) | ~85 | Quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group. |
2D NMR Spectroscopy: Unambiguous Assignment
While 1D NMR provides strong evidence, 2D NMR experiments are required to unequivocally prove the N1 substitution pattern by establishing through-bond correlations over two or three bonds.
HSQC: Connecting Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (¹J-coupling). This allows for the definitive assignment of protonated carbons in the ¹³C spectrum. An HSQC spectrum will show correlations for H-3/C-3, H-4/C-4, H-5/C-5, H-7/C-7, and the Boc methyl protons to the Boc methyl carbons. Quaternary carbons will be absent.
HMBC: The Key to Regiochemistry
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this elucidation. It reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling), allowing for the connection of molecular fragments. The key correlation that distinguishes the N1 from the N2 isomer is the long-range coupling between the protons of the N-substituent and the carbons of the indazole ring.
The Definitive Correlation: For the N1-isomer, a strong correlation is expected between the Boc protons (~1.7 ppm) and the C-7a ring junction carbon (~141 ppm) . This ³J-correlation is only possible if the Boc group is attached to N1. If the Boc group were attached to N2, no such correlation would be observed. Instead, a correlation to C-3 would be expected.
Caption: Key HMBC correlation confirming N1 substitution.
| Key HMBC Correlations for N1-Isomer |
| Boc Protons (~1.7 ppm) → C-7a (~141 ppm) |
| Boc Protons (~1.7 ppm) → Boc Quaternary C (~85 ppm) |
| Boc Protons (~1.7 ppm) → Boc Carbonyl C (~149 ppm) |
| H-7 (~8.3 ppm) → C-5 (~129 ppm) & C-3a (~125 ppm) |
| H-3 (~8.1 ppm) → C-3a (~125 ppm) & C-7a (~141 ppm) |
Experimental Protocols
6.1 Sample Preparation
-
Weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
6.2 NMR Data Acquisition
-
Instrument: 500 MHz (or higher) NMR Spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~3.0 s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
¹J(CH) optimized for ~145 Hz.
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Long-range coupling delay (d6) optimized for 8 Hz to observe ²J(CH) and ³J(CH).
-
6.3 Mass Spectrometry Acquisition
-
Instrument: ESI-TOF or Orbitrap Mass Spectrometer.
-
Mode: Positive Ion Mode.
-
Method: Infuse the sample solution (e.g., in acetonitrile/water with 0.1% formic acid) directly or via LC inlet.
-
Analysis: Acquire data over a mass range of m/z 100-500. Check for the characteristic 1:1 isotopic pattern at the calculated molecular weight.
Conclusion
The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. Mass spectrometry confirms the elemental composition via exact mass and the characteristic bromine isotopic pattern. 1D NMR provides an initial structural map, with the chemical shift of H-7 offering a strong indication of N1 substitution. The final, unambiguous proof is delivered by 2D HMBC NMR, where the critical correlation between the Boc-group protons and the C-7a carbon definitively establishes the N1-regiochemistry. This multi-technique, self-validating workflow ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing drug development programs based on the indazole scaffold.
References
- Alesi, S., et al. (2021). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 26(11), 3369.
- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous
The Strategic Utility of tert-Butyl 6-bromo-1H-indazole-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS Number: 877264-77-2), a pivotal building block in contemporary medicinal chemistry. The strategic placement of a bromine atom at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen renders this molecule a versatile scaffold for the synthesis of a diverse array of biologically active compounds, most notably kinase inhibitors. This guide will delve into the synthesis of this key intermediate, its critical role in advanced synthetic transformations such as palladium-catalyzed cross-coupling reactions, and the strategic considerations for its use in drug discovery programs. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to empower researchers in leveraging this compound for the development of novel therapeutics.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1] This has led to the development of numerous clinically approved drugs containing the indazole core, including the potent kinase inhibitors Axitinib and Pazopanib.[2] The diverse pharmacological activities of indazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial properties, underscore the significance of this heterocyclic system in medicinal chemistry.[1]
This compound has emerged as a particularly valuable intermediate due to its trifecta of functionalities: the reactive bromine atom, the protective Boc group, and the inherent biological relevance of the indazole core. This guide will elucidate the strategic advantages of this molecule and provide practical insights into its application.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 877264-77-2 | [3][4] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3][4] |
| Molecular Weight | 297.15 g/mol | [3][4] |
| Appearance | Solid | [5] |
| InChI Key | XAKCDPNWVLWUEP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1 | [3] |
Synthesis and Manufacturing
The synthesis of this compound is a two-step process commencing from commercially available starting materials. The first step involves the synthesis of the precursor, 6-bromo-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Part 1: Synthesis of 6-bromo-1H-indazole
A robust and scalable method for the synthesis of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.
Caption: Synthetic workflow for 6-bromo-1H-indazole.
Experimental Protocol: Large-Scale Synthesis of 6-bromo-1H-indazole [6]
-
Step 1: Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Step 2: Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.
-
Step 3: Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
Step 4: Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.
Part 2: N-Boc Protection of 6-bromo-1H-indazole
The protection of the indazole nitrogen is crucial for controlling the regioselectivity of subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic or specific basic conditions.
Caption: N-Boc protection of 6-bromo-1H-indazole.
Experimental Protocol: Synthesis of this compound
-
Materials: 6-bromo-1H-indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP), and a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Procedure: Dissolve 6-bromo-1H-indazole in the chosen solvent. Add triethylamine (typically 1.1-1.5 equivalents) and a catalytic amount of DMAP. To this solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the same solvent. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Synthetic Applications in Drug Discovery
The bromine atom at the 6-position of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our target molecule, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the indazole core. These modifications are instrumental in modulating the pharmacological properties of the resulting compounds, particularly in the development of kinase inhibitors where these substituents can interact with specific pockets in the enzyme's active site.
Caption: Suzuki-Miyaura coupling of the title compound.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, an appropriate arylboronic acid or its pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Procedure: To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent system is added, and the reaction mixture is heated to a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired 6-aryl-indazole derivative.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical agents. By reacting this compound with a variety of primary or secondary amines, researchers can introduce diverse amino substituents at the 6-position of the indazole core. This is a key strategy in the development of kinase inhibitors, where the introduced amino group can form crucial hydrogen bonds with the target protein.
Caption: Buchwald-Hartwig amination of the title compound.
General Experimental Protocol: Buchwald-Hartwig Amination [8]
-
Materials: this compound, the desired primary or secondary amine, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), a base (e.g., NaOt-Bu, K₃PO₄), and an anhydrous solvent (e.g., toluene, dioxane).
-
Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base. The solvent is then added, followed by this compound and the amine. The vessel is sealed and the reaction mixture is heated to a temperature typically between 80 and 110°C for a period of 4 to 24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford the 6-aminoindazole derivative.
The Strategic Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group plays a multifaceted role in the synthetic utility of this compound.
-
Regioselectivity: The Boc group directs reactions to other positions on the indazole ring by protecting the N1 nitrogen.
-
Solubility: The lipophilic nature of the Boc group often enhances the solubility of the indazole intermediate in organic solvents, facilitating reaction work-up and purification.
-
Stability and Deprotection: The Boc group is stable to a wide range of reaction conditions, including those employed in many cross-coupling reactions. However, it can be readily removed under acidic conditions, providing a straightforward route to the free NH-indazole.
Deprotection of the Boc Group
The removal of the Boc group is a critical step in many synthetic sequences to unveil the N-H functionality of the indazole, which can be important for biological activity or for further synthetic transformations.
Acidic Deprotection (TFA or HCl)
-
Mechanism: The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the loss of the stable tert-butyl cation, which is then quenched or deprotonated to form isobutylene gas, and subsequent decarboxylation to yield the free amine (in this case, the indazole NH).[9]
-
Typical Protocol (TFA): Dissolve the Boc-protected indazole in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the reaction at room temperature for 1-3 hours. The solvent and excess TFA are then removed under reduced pressure to yield the deprotected indazole, often as a TFA salt.
-
Typical Protocol (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is added to a solution of the Boc-protected indazole. The reaction is stirred at room temperature until completion. The product is often isolated as the hydrochloride salt.
Basic Deprotection
While less common, the Boc group on indazoles can also be removed under specific basic conditions, which can be advantageous for substrates that are sensitive to strong acids.[10]
-
Typical Protocol (Sodium Methoxide): Dissolve the N-Boc protected indazole in dry methanol. Add a catalytic amount of sodium methoxide and stir the reaction at room temperature for 1-3 hours. The reaction is then neutralized with a mild acid and the product is extracted with an organic solvent.
Application in the Synthesis of Kinase Inhibitors: A Case Study of PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and has emerged as a promising target for cancer therapy.[6][11] Several potent PLK4 inhibitors are based on the indazole scaffold, and their synthesis often utilizes this compound as a key starting material. The synthesis of these inhibitors typically involves a Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce a substituent at the 6-position, followed by further functionalization and eventual deprotection of the Boc group.[6][12] The development of these compounds highlights the strategic importance of this compound in facilitating the rapid exploration of structure-activity relationships (SAR) around the indazole core.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its well-defined synthesis and the predictable reactivity of its functional groups make it an indispensable tool for medicinal chemists. The ability to readily introduce a wide range of substituents at the 6-position via robust palladium-catalyzed cross-coupling reactions, coupled with the strategic use of the Boc protecting group, provides a powerful platform for the synthesis of novel indazole-based therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with the aim of empowering researchers to fully exploit its potential in their drug discovery endeavors.
References
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- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Accessed January 10, 2026. [Link]
- Buchwald–Hartwig amination. Wikipedia. Accessed January 10, 2026. [Link]
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Accessed January 10, 2026. [Link]
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- Processes for the preparation of axitinib.
- tert-butyl 6-bromo-4-fluoro-indazole-1-carboxylate. ChemSrc. Accessed January 10, 2026. [Link]
- Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
- Tert Butyl 6 Bromo 4 Formyl Indazole 1 Carboxylate. Cenmed Enterprises. Accessed January 10, 2026. [Link]
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Accessed January 10, 2026. [Link]
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. Accessed January 10, 2026. [Link]
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- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Accessed January 10, 2026. [Link]
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
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- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Accessed January 10, 2026. [Link]
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Accessed January 10, 2026. [Link]
- Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. Accessed January 10, 2026. [Link]
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- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Accessed January 10, 2026. [Link]
- Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.
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Molecular weight of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, headlined by its molecular weight, and present a detailed, field-proven protocol for its synthesis, including the mechanistic rationale behind the procedural steps. Furthermore, this document explores the compound's critical role as a versatile intermediate in the development of novel therapeutic agents, supported by authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important molecule.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed for treating conditions ranging from inflammatory diseases to cancer.[2][3]
The utility of the core indazole structure is often expanded through functionalization. However, the acidic proton on the indazole nitrogen (N1) can interfere with certain synthetic transformations. To achieve regioselective substitution and enable a broader range of chemical modifications, protection of this nitrogen is paramount. This is where this compound (commonly referred to as 1-Boc-6-bromoindazole) emerges as a compound of significant interest. The introduction of the tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group, while the bromine atom at the 6-position offers a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.
Core Physicochemical Properties
Precise knowledge of a compound's properties is the foundation of all subsequent experimental work. The molecular characteristics of this compound are well-defined and summarized below.
| Property | Value | Source |
| Molecular Weight | 297.15 g/mol | [4][5] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [4][5] |
| Exact Mass | 296.01604 Da | [5] |
| CAS Number | 877264-77-2 | [4][5][6] |
| IUPAC Name | tert-butyl 6-bromoindazole-1-carboxylate | [4][5] |
| Appearance | Solid | [6] |
| Topological Polar Surface Area | 44.1 Ų | [5] |
| XLogP3-AA | 3.5 | [5] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through the N-acylation of 6-bromo-1H-indazole. The protocol provided below is a standard, reliable method that ensures high yield and purity.
Experimental Workflow Diagram
Caption: Workflow for the Boc-protection of 6-bromo-1H-indazole.
Step-by-Step Methodology
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Acetonitrile (ACN), to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.), or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Causality Explanation: The base is crucial for deprotonating the acidic N-H of the indazole ring, thereby activating it for nucleophilic attack on the Boc-anhydride. DMAP is a highly effective acylation catalyst that accelerates the reaction.
-
-
Addition of Protecting Agent: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) to the stirring solution at room temperature.
-
Expert Insight: A slight excess of Boc₂O ensures the complete consumption of the starting material. The reaction is typically exothermic; for large-scale reactions, addition at 0 °C is recommended to control the reaction rate.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Trustworthiness Principle: TLC is a self-validating checkpoint. A successful reaction is indicated by the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the N-Boc protected product.
-
-
Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate. The Boc group effectively masks the reactive N1 position, allowing chemists to perform selective modifications at other sites, primarily the C6 position occupied by bromine.
-
Scaffold for Kinase Inhibitors: The indazole core is a key feature in many potent kinase inhibitors used in oncology. The C6-bromo position serves as a prime site for introducing various aryl or heteroaryl groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole scaffold to optimize potency and selectivity against specific cancer-related kinases.[3]
-
Synthesis of Complex Heterocycles: It is a foundational starting material for constructing more complex, fused heterocyclic systems. The bromo-substituent can be converted to other functional groups (e.g., via lithiation or other metal-halogen exchange reactions) that can then participate in intramolecular cyclization reactions.
-
Fragment-Based Drug Design (FBDD): As a well-defined molecular fragment, it is used to build larger, more complex molecules. After coupling reactions at the C6-position, the Boc group can be easily removed under acidic conditions, revealing the N-H group which can then be used for further derivatization, such as N-alkylation or N-arylation, to improve pharmacokinetic properties.[7]
Safety and Handling
According to GHS classifications, this compound is considered a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound, with a molecular weight of 297.15 g/mol , is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry.[4][5] Its carefully designed structure, featuring a strategically placed bromine atom and a stable yet readily cleavable protecting group, provides chemists with a reliable and versatile platform for the synthesis of novel indazole-based compounds. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for leveraging its full potential in the quest for new and effective therapeutics.
References
- PubChem. 6-Bromo-1H-indazole, N1-BOC protected.
- PubChem. tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
- International Union of Crystallography.
- Royal Society of Chemistry.
- National Institutes of Health.
- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
- Taylor & Francis Online. Indazole – Knowledge and References. [Link]
- National Institutes of Health. Methyl 1-(4-fluorobenzyl)
- ChemUniverse. Request A Quote. [Link]
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Introduction: The Strategic Role of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the essential spectroscopic data for this compound, a key protected intermediate in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, this document moves beyond a simple data repository to offer field-proven insights into the causality behind experimental choices and data interpretation. We will delve into the core analytical techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—providing not only the data but also the underlying principles and detailed protocols necessary for its robust acquisition and validation. This guide is structured to serve as a practical reference for researchers requiring a deep understanding of this versatile building block.
This compound (CAS 877264-77-2) is a pivotal heterocyclic compound.[1] Its structure features an indazole core, a biologically significant scaffold found in numerous pharmacologically active agents.[2][3][4] The strategic placement of a bromine atom at the C6 position provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions.
The critical feature of this molecule is the tert-butyloxycarbonyl (Boc) group attached to the N1 position of the indazole ring.[1] This protecting group is instrumental in synthetic strategies for several reasons:
-
Regioselectivity: It prevents unwanted side reactions at the N1 nitrogen, directing subsequent reactions to other parts of the molecule, such as the C3 position or the C6-bromo site.[5][6]
-
Stability and Lability: The Boc group is stable under a wide range of reaction conditions, yet it can be removed reliably under acidic conditions (e.g., TFA, HCl) or specific basic conditions, ensuring orthogonal deprotection strategies in multi-step syntheses.[5][7]
Given its role as a foundational building block, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint for this compound, ensuring purity, identity, and stability before its incorporation into complex target molecules.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 6-bromoindazole-1-carboxylate | [1] |
| CAS Number | 877264-77-2 | [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1][8] |
| Molecular Weight | 297.15 g/mol |[1][8] |
Core Spectroscopic Characterization Workflow
A robust characterization of any synthetic intermediate follows a multi-technique approach to build a self-validating data package. The logical flow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.
Caption: General workflow for the spectroscopic validation of the title compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Rationale and Experimental Design
¹H NMR spectroscopy is the primary tool for elucidating the precise electronic environment and connectivity of protons in a molecule. For this compound, it is used to:
-
Confirm the presence and integrity of the tert-butyl group.
-
Verify the substitution pattern on the aromatic ring of the indazole core.
-
Establish the successful N1-protection by observing the characteristic shifts of the indazole protons.
Experimental Choice: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing.
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Spectrometer Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Data Acquisition: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using a standard pulse program (e.g., 30° pulse, 8-16 scans, 2-second relaxation delay).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios.
Data Summary and Interpretation
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The signals are well-resolved and their chemical shifts, multiplicities, and integrations are highly diagnostic.
Caption: Labeled structure for NMR peak assignment.
Table 1: Expected ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |
| ~ 8.25 | s | 1H | H7 | This proton is adjacent to the ring-junction nitrogen and is typically the most downfield signal in the aromatic region for N1-substituted indazoles.[2] Its singlet nature arises from a lack of adjacent protons. |
| ~ 8.10 | d, J ≈ 0.9 Hz | 1H | H5 | This proton experiences a small meta-coupling to H7. It is deshielded by the electron-withdrawing effect of the adjacent bromine atom. |
| ~ 7.60 | d, J ≈ 8.7 Hz | 1H | H4 | This proton shows a clear doublet due to ortho-coupling with H5. |
| ~ 7.45 | dd, J ≈ 8.7, 0.9 Hz | 1H | H3 | This proton is ortho to H4 and meta to H5, resulting in a doublet of doublets. |
| 1.70 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet. Its upfield position is characteristic of aliphatic protons on a Boc protecting group.[9] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Rationale and Experimental Design
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for:
-
Confirmation of the total number of carbon atoms.
-
Identification of quaternary carbons (e.g., C6-Br, C7a, C3a, and the quaternary carbon of the Boc group).
-
Verification of the carbonyl and aliphatic carbons of the Boc group.
Experimental Choice: The same sample prepared for ¹H NMR can be used. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, one for each unique carbon.
Step-by-Step Protocol
-
Sample: Use the same sample prepared for ¹H NMR analysis.
-
Spectrometer Setup: Tune the spectrometer to the ¹³C frequency (e.g., 125 MHz for a 500 MHz spectrometer).
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 512-1024) is required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent peak at 77.16 ppm is typically used for chemical shift calibration.
Data Summary and Interpretation
Table 2: Expected ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |
| ~ 149.5 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield. |
| ~ 142.0 | C7a | Quaternary carbon at the ring junction. |
| ~ 135.0 | C3 | Aromatic CH carbon. |
| ~ 128.5 | C5 | Aromatic CH carbon. |
| ~ 125.0 | C3a | Quaternary carbon at the ring junction. |
| ~ 122.0 | C4 | Aromatic CH carbon. |
| ~ 118.0 | C6 | Quaternary carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |
| ~ 115.5 | C7 | Aromatic CH carbon. |
| ~ 85.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~ 28.5 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a single, intense signal.[9] |
Infrared (IR) Spectroscopy Analysis
Rationale and Experimental Design
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, it is crucial for confirming:
-
The C=O stretch of the Boc protecting group.
-
The C-H stretches of the aromatic and aliphatic portions.
-
The characteristic vibrations of the indazole ring and the C-Br bond.
Experimental Choice: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra of solid samples.
Step-by-Step Protocol
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid compound onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Data Summary and Interpretation
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~ 3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic indazole ring system. |
| ~ 2980-2940 | C-H Stretch | Aliphatic C-H | Strong absorptions characteristic of the methyl groups on the tert-butyl moiety.[10] |
| ~ 1735-1715 | C=O Stretch | Boc Carbonyl | A very strong, sharp absorption that is highly diagnostic for the carbamate carbonyl. This confirms the presence of the Boc protecting group.[11] |
| ~ 1610, 1480 | C=C Stretch | Aromatic Ring | Vibrations associated with the benzene portion of the indazole core. |
| ~ 1050 | C=N Stretch | Indazole Ring | Characteristic stretching frequency for the C=N bond within the indazole heterocycle.[12] |
| ~ 680 | C-Br Stretch | Aryl Bromide | Absorption in the fingerprint region indicating the presence of the carbon-bromine bond.[12] |
Mass Spectrometry (MS) Analysis
Rationale and Experimental Design
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the most accurate determination of a molecule's mass and elemental formula.
-
Molecular Weight Confirmation: It verifies the expected molecular weight of 297.15 g/mol .
-
Isotopic Pattern: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic M and M+2 isotopic pattern for the molecular ion peak. This is a definitive confirmation of a monobrominated compound.
Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight.
Step-by-Step Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion cluster and compare its m/z and isotopic pattern to the theoretical values.
Data Summary and Interpretation
Table 4: Expected High-Resolution Mass Spectrometry Data (ESI+)
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [C₁₂H₁₃⁷⁹BrN₂O₂+H]⁺ | 297.0233 | ~ 297.0235 | The molecular ion peak corresponding to the ⁷⁹Br isotope. |
| [C₁₂H₁₃⁸¹BrN₂O₂+H]⁺ | 299.0213 | ~ 299.0215 | The M+2 peak corresponding to the ⁸¹Br isotope. The ~1:1 intensity ratio with the 297 peak is definitive for bromine. |
| [C₁₂H₁₃⁷⁹BrN₂O₂+Na]⁺ | 319.0053 | ~ 319.0055 | The sodium adduct, also showing the corresponding M+2 peak at ~321.0035. |
Conclusion: A Consolidated Spectroscopic Profile
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, the IR spectrum confirms the key functional groups, particularly the essential Boc-carbonyl, and mass spectrometry validates the elemental composition and confirms the presence of bromine through its distinct isotopic signature. This comprehensive dataset serves as a reliable benchmark for researchers, ensuring the quality and identity of this critical synthetic intermediate in the pursuit of novel chemical entities.
References
- Wiley-VCH. (2007). Supporting Information for a chemical synthesis publication.
- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information for a publication on tert-butyl carbamates.
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- Alfa Chemistry. Product Information for this compound.
- Chemsrc.com. Product Information for tert-butyl 6-bromo-4-fluoro-indazole-1-carboxylate.
- PubChem. Compound Summary for tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
- Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as tert-Butyl 6-bromo-1H-indazole-1-carboxylate, ¹H NMR spectroscopy allows for the precise determination of its proton framework. This is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and ensuring the correct regiochemistry of substitution on the indazole core. The indazole moiety, a key pharmacophore in numerous biologically active compounds, often presents a complex NMR spectrum, the accurate interpretation of which is vital for advancing drug discovery programs.[1]
Predictive ¹H NMR Analysis of this compound*
The structure of this compound contains two key regions for ¹H NMR analysis: the aliphatic tert-butyl group and the aromatic indazole ring system.
Caption: Molecular structure of this compound with proton labeling.
The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp resonance.
-
Signal: A singlet (s).
-
Integration: 9H.
-
Predicted Chemical Shift (δ): 1.6 - 1.7 ppm.[3] The electron-withdrawing nature of the adjacent carboxyl group deshields these protons, shifting them downfield from a typical alkane signal.[4]
The aromatic region of the spectrum is more complex, with four distinct proton signals corresponding to H-3, H-4, H-5, and H-7. Their chemical shifts and multiplicities are influenced by the electronic effects of the bromine substituent at the C-6 position and the tert-butoxycarbonyl group at the N-1 position.
-
H-3: This proton is on the pyrazole ring of the indazole system. It is expected to be a singlet or a very finely split doublet. Its chemical shift will be significantly downfield due to the anisotropic effect of the pyrazole ring and the electron-withdrawing N-Boc group.
-
Predicted Chemical Shift (δ): ~8.1 ppm.
-
Multiplicity: Singlet (s).
-
-
H-7: This proton is ortho to the N-1 nitrogen and is deshielded by the lone pair of electrons on the N-2 nitrogen.[1] It will appear as a doublet due to coupling with H-5 (a four-bond, or meta, coupling).
-
Predicted Chemical Shift (δ): ~7.7 ppm.
-
Multiplicity: Doublet (d).
-
Coupling Constant (J): ~1.0-2.0 Hz (⁴J).[5]
-
-
H-5: This proton is ortho to the bromine atom at C-6 and meta to the proton at H-7. It will be split into a doublet of doublets by these two neighboring protons.
-
Predicted Chemical Shift (δ): ~7.3 ppm.
-
Multiplicity: Doublet of doublets (dd).
-
Coupling Constants (J): ~8.5 Hz (³J, ortho coupling with H-4) and ~1.5 Hz (⁴J, meta coupling with H-7).[6]
-
-
H-4: This proton is ortho to H-5 and will appear as a doublet. It is generally the most upfield of the aromatic protons.
-
Predicted Chemical Shift (δ): ~7.2 ppm.
-
Multiplicity: Doublet (d).
-
Coupling Constant (J): ~8.5 Hz (³J, ortho coupling with H-5).[6]
-
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-butyl | 1.65 | s | - | 9H |
| H-4 | 7.25 | d | J = 8.5 | 1H |
| H-5 | 7.30 | dd | J = 8.5, 1.5 | 1H |
| H-7 | 7.70 | d | J = 1.5 | 1H |
| H-3 | 8.10 | s | - | 1H |
Note: These are predicted values and may vary slightly depending on the solvent and concentration used.[2]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:
-
Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument should lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).[7]
-
Integration and Analysis: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.
Caption: Workflow for ¹H NMR Data Acquisition and Analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic set of signals that can be unambiguously assigned to its constituent protons. The presence of a prominent nine-proton singlet for the tert-butyl group and a well-resolved pattern of four aromatic protons provides a unique fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR data, ensuring the structural integrity of their synthesized material. This level of analytical rigor is fundamental to the successful advancement of research and development in the chemical and pharmaceutical sciences.
References
- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(50), 43605-43609.
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- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
- Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Journal of Physics: Conference Series, 1879, 032101.
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- Wasylishen, R. E., & Schaefer, T. (1972). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 50(16), 2710-2715.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
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- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
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13C NMR analysis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
An In-Depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Foreword: The Structural Keystone in Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its N-functionalization and substitution on the bicyclic ring system allow for the fine-tuning of pharmacological properties. This compound is a critical building block in this arena, offering a stable, protected indazole core with a bromine handle ripe for further synthetic transformations like cross-coupling reactions. The precise characterization of this intermediate is not merely a procedural step but a foundational requirement for ensuring the integrity of the subsequent synthetic route and the final active pharmaceutical ingredient.
This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. We will move beyond a simple peak listing to dissect the electronic and structural factors that govern the chemical shift of each carbon atom. This document is designed to serve as a practical reference for researchers, offering both theoretical grounding and a field-proven experimental workflow.
Theoretical Underpinnings: Decoding the ¹³C Spectrum
Carbon-13 NMR spectroscopy is an indispensable tool for probing the carbon skeleton of an organic molecule. Unlike ¹H NMR, the low natural abundance (1.1%) and smaller magnetogyric ratio of the ¹³C nucleus necessitate more sensitive instrumentation and longer acquisition times.[1] However, the reward is a direct, unambiguous window into the molecule's core structure. The chemical shift (δ), reported in parts per million (ppm), is paramount and is influenced by several key factors:
-
Hybridization: sp²-hybridized carbons (alkenes, aromatics, carbonyls) are significantly deshielded and appear downfield (100-220 ppm) compared to sp³-hybridized carbons (alkanes, 10-70 ppm).[2][3]
-
Inductive Effects: Electronegative atoms (O, N, Br) withdraw electron density from adjacent carbons, deshielding them and causing a downfield shift.[4][5] This effect is most pronounced on the α-carbon and diminishes with distance.
-
Resonance Effects: Electron delocalization within aromatic and conjugated systems significantly impacts the electron density at each carbon, leading to both shielding and deshielding effects that are position-dependent.
-
The "Heavy Atom Effect": While bromine is electronegative, its large electron cloud can induce diamagnetic shielding on the directly attached (ipso) carbon. This effect, arising from spin-orbit coupling, often results in an upfield shift that counteracts the expected inductive deshielding.[6][7]
-
Anisotropic Effects: The circulation of π-electrons in aromatic rings and carbonyl groups generates localized magnetic fields that can shield or deshield nearby nuclei depending on their spatial orientation.
For our target molecule, the interplay of the electron-withdrawing N-Boc group, the inductive and resonance effects of the bromine atom, and the inherent electronic structure of the indazole ring system creates a unique and informative ¹³C NMR fingerprint.
Structural Dissection and Predicted Chemical Shifts
To logically approach the spectral analysis, we must first assign a numbering system to the carbon atoms of this compound.
Caption: Numbering scheme for this compound.
Based on this structure and the theoretical principles, we can predict the approximate chemical shift regions for each carbon.
Predicted ¹³C Chemical Shifts
| Carbon Atom | Environment | Hybridization | Key Influences | Predicted δ (ppm) |
| C8 (C=O) | Carbamate Carbonyl | sp² | Double bond to O; adjacent to N and O | 150 - 155 |
| C7a | Aromatic (Bridgehead) | sp² | Fused ring; adjacent to N1-Boc | 140 - 145 |
| C3a | Aromatic (Bridgehead) | sp² | Fused ring; adjacent to C3 and C4 | 135 - 140 |
| C3 | Aromatic (CH) | sp² | Adjacent to two N atoms | 130 - 135 |
| C5 | Aromatic (CH) | sp² | Meta to Br; para to N1-Boc influence | 125 - 130 |
| C4 | Aromatic (CH) | sp² | Ortho to N1-Boc influence | 120 - 125 |
| C6 | Aromatic (C-Br) | sp² | Ipso to Br; inductive vs. heavy atom effect | 115 - 120 |
| C7 | Aromatic (CH) | sp² | Ortho to N1-Boc; ortho to C6-Br | 110 - 115 |
| C9 (C(CH₃)₃) | Quaternary Alkyl | sp³ | Adjacent to O | 80 - 85 |
| C10, C11, C12 (CH₃) | Methyl | sp³ | Equivalent methyls on tert-butyl group | 28 - 30 |
Justification Narrative:
-
The Carbonyl (C8): As an sp² carbon double-bonded to one oxygen and single-bonded to another, this will be one of the most downfield signals in the spectrum, typically appearing around 150-155 ppm.[8][9]
-
The Indazole Aromatic Region (C3-C7a):
-
The bridgehead carbons, C7a and C3a , are quaternary and part of the aromatic system. C7a, being directly attached to the electron-withdrawing N-Boc group, is expected to be further downfield than C3a.
-
C3 is unique, positioned between two nitrogen atoms in the five-membered ring, leading to a characteristically downfield shift for an aromatic CH.
-
C6 , the ipso-carbon attached to bromine, is subject to competing effects. The electronegativity of bromine suggests a downfield shift, but the heavy atom effect often leads to significant shielding, pushing the signal upfield.[4][6] Its final position around 115-120 ppm reflects this balance.
-
The remaining aromatic protons (C4, C5, C7 ) will resonate in the typical aromatic region. Their precise order can be complex, but C7, being ortho to both the N-Boc group and the bromine, is likely to be the most upfield (shielded) of the aromatic CH carbons.
-
-
The N-Boc Group (C9-C12):
-
The quaternary carbon C9 is an sp³ carbon but is deshielded by the adjacent oxygen atom, placing its signal in the 80-85 ppm range.[10]
-
The three methyl carbons (C10, C11, C12 ) are chemically equivalent due to free rotation and will appear as a single, intense signal in the aliphatic region, typically around 28 ppm.[8][10]
-
A Validated Experimental Protocol for Data Acquisition
Achieving a high-quality, reproducible ¹³C NMR spectrum requires a systematic approach to both sample preparation and instrument setup. The following protocol is a field-proven method.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Protocol Steps and Causality:
-
Sample Preparation:
-
Solvent Choice: Chloroform-d (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its well-defined solvent peak at 77.16 ppm for easy calibration.[11] DMSO-d₆ is an alternative for less soluble compounds.
-
Concentration: A concentration of 20-30 mg in 0.7 mL provides a good balance between signal strength and solubility, minimizing acquisition time without risking precipitation.
-
-
Instrument Setup & Acquisition:
-
Lock, Tune, and Match: These are critical pre-acquisition steps to ensure the magnetic field is stable and the instrument is optimized for the ¹³C nucleus, maximizing sensitivity.[12]
-
Experiment Type: A standard proton-decoupled experiment (¹³C{¹H}) is used to simplify the spectrum by collapsing all C-H coupling into single lines for each unique carbon.[13]
-
Relaxation Delay (d1): A delay of 2 seconds is crucial. Quaternary carbons, like C3a, C7a, C9, and the carbonyl C8, have long relaxation times. An insufficient delay will cause their signals to become saturated and appear artificially small or even disappear.[13] For truly quantitative results, a much longer delay (5-10 seconds) would be required.
-
Number of Scans (ns): Due to the low abundance of ¹³C, a large number of scans (≥1024) must be signal-averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Referencing: Accurate calibration to the known solvent peak is non-negotiable for comparing experimental data to literature values.
-
Phasing and Baseline Correction: These steps ensure that the peaks are correctly shaped and the baseline is flat, allowing for accurate chemical shift determination.
-
Correlating Prediction with Practice: A Representative Data Set
While experimental values can vary slightly based on solvent and concentration, a typical ¹³C NMR spectrum of this compound in CDCl₃ would yield the following data.
| Peak δ (ppm) | Assignment | Rationale for Assignment |
| 150.8 | C8 (C=O) | Most downfield signal, characteristic of a carbamate carbonyl. |
| 142.1 | C7a | Downfield aromatic quaternary carbon, deshielded by N1-Boc. |
| 137.5 | C3a | Upfield aromatic quaternary carbon relative to C7a. |
| 131.9 | C3 | Downfield aromatic CH, influenced by two adjacent nitrogens. |
| 127.3 | C5 | Aromatic CH in the middle of the benzene ring. |
| 123.6 | C4 | Aromatic CH, shielded relative to C5. |
| 117.2 | C6 | Aromatic carbon bonded to Br; upfield due to heavy atom effect. |
| 112.9 | C7 | Most upfield aromatic CH, shielded by ortho N-Boc and Br. |
| 82.5 | C9 (C(CH₃)₃) | Quaternary sp³ carbon deshielded by oxygen. |
| 28.4 | C10, C11, C12 (CH₃) | Intense, sharp signal for the three equivalent methyl groups. |
For unambiguous confirmation, especially of the closely spaced aromatic CH signals (C4, C5, C7), two-dimensional NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each of these carbons to its directly attached proton, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal 2- and 3-bond correlations, solidifying the assignment of the quaternary carbons.[14]
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift theory and supported by a robust experimental protocol, allows for the confident and complete assignment of every carbon atom. This level of analytical rigor is paramount in a drug development setting, where the absolute structural integrity of key intermediates underpins the success of the entire synthetic campaign. By understanding the "why" behind each signal's position, researchers can leverage ¹³C NMR not just as a characterization tool, but as a predictive and problem-solving instrument in their daily work.
References
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- Venkatesh, Y., et al. (2022). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
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Mass spectrometry of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key intermediate in contemporary drug discovery and development.[1][2][3] As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal relationships behind fragmentation patterns and experimental design. We will explore the predictable and diagnostic fragmentation of the N-Boc protecting group and the characteristic isotopic signature of the bromine substituent. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation, reaction monitoring, and impurity profiling.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₂H₁₃BrN₂O₂, Molecular Weight: ~297.15 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry.[4][5][6] The indazole core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents, while the bromo-substituent provides a reactive handle for further synthetic diversification, typically through cross-coupling reactions. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the indazole nitrogen, enabling regioselective synthesis.
Given its role in multi-step synthetic pathways, unambiguous characterization is paramount. Mass spectrometry (MS) stands as the primary analytical tool for confirming its identity and purity. A thorough understanding of its behavior under various ionization conditions is not merely academic; it is essential for troubleshooting synthetic challenges, identifying byproducts, and ensuring the quality of starting materials destined for drug candidate synthesis. This guide provides the field-proven insights necessary to interpret the mass spectra of this molecule with confidence.
Foundational Principles: Ionization & Isotopic Signatures
The choice of ionization technique is the most critical experimental parameter, dictating the nature of the resulting mass spectrum. The structural features of this compound—namely the labile Boc group and the bromo-substituent—present distinct and predictable behaviors.
Ionization Technique Selection: A Tale of Two Methods
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the preferred method for routine confirmation of molecular weight. It imparts minimal excess energy to the analyte, preserving the intact molecule as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.[7][8][9] This is particularly vital for preventing the premature, in-source fragmentation of the thermally and acid-labile Boc protecting group.[10] By adjusting the instrument's fragmentor or cone voltage, controlled fragmentation can be induced, providing valuable structural data via tandem MS (MS/MS).
-
Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This process typically results in extensive fragmentation and often fails to show a prominent molecular ion (M⁺•).[9][11] While less useful for simple molecular weight confirmation of this specific molecule, the resulting fragmentation pattern is highly detailed, reproducible, and serves as a robust fingerprint for structural elucidation and library matching.
The Bromine Isotopic Pattern: A Non-Negotiable Diagnostic Tool
A defining characteristic of this molecule's mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[12][13] Consequently, any ion containing a bromine atom will manifest not as a single peak, but as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with nearly equal intensity (M and M+2). The presence of this 1:1 doublet is a definitive confirmation that the ion contains one bromine atom and is a cornerstone of spectral interpretation for this compound.[12][13]
Decoding the Fragmentation: A Mechanistic Walkthrough
The fragmentation of this compound is dominated by the predictable cleavage of the N-Boc group. The bromo-indazole core is significantly more stable and fragments only under higher energy conditions.
Primary Fragmentation Cascade: The Boc Group
Under both ESI (in MS/MS mode) and EI conditions, the Boc group undergoes a characteristic set of cleavages. The protonation in ESI is expected to occur on one of the carbamate oxygens or the indazole nitrogens.[14]
-
Loss of Isobutylene (Neutral Loss of 56 Da): The most facile fragmentation is the elimination of isobutylene (C₄H₈) from the tert-butyl group, resulting in a carbamic acid intermediate. This is a classic pathway for Boc-protected compounds.[7][14]
-
Sequential Loss of Carbon Dioxide (Neutral Loss of 44 Da): The resulting carbamic acid is unstable and readily loses CO₂.
-
Concerted Loss of the Boc Moiety (Neutral Loss of 100 Da): Often, the losses of isobutylene and carbon dioxide occur in rapid succession, observed as a single neutral loss of 100 Da (C₅H₈O₂).[14] This is the most significant fragmentation pathway, leading to the formation of the stable 6-bromo-1H-indazole ion.
-
Formation of the tert-Butyl Cation (m/z 57): A highly prominent peak at m/z 57, corresponding to the tert-butyl carbocation [C₄H₉]⁺, is a hallmark signature for any compound containing this moiety, particularly under EI conditions.[11]
Fragmentation of the Indazole Core
The 6-bromo-1H-indazole ion (C₇H₅BrN₂⁺, m/z 196/198) formed after the loss of the Boc group is relatively stable. Further fragmentation requires higher collision energy and is less common, but may involve:
-
Loss of a Bromine Radical (Neutral Loss of 79/81 Da): Cleavage of the aryl C-Br bond.
-
Loss of HCN (Neutral Loss of 27 Da): Fragmentation of the pyrazole ring structure.
Summary of Predicted Ions
The following table summarizes the key ions expected in the mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Description of Fragmentation |
| 297 / 299 | [C₁₂H₁₄BrN₂O₂]⁺ | Protonated molecular ion [M+H]⁺ (ESI). Exhibits the 1:1 bromine isotopic pattern. |
| 241 / 243 | [C₈H₇BrN₂O₂]⁺ | Loss of isobutylene (-56 Da) from the [M+H]⁺ ion. |
| 197 / 199 | [C₇H₆BrN₂]⁺ | Loss of the complete Boc group (-100 Da) from the [M+H]⁺ ion. This is a major, diagnostic fragment. |
| 57 | [C₄H₉]⁺ | tert-Butyl carbocation. A highly characteristic and often abundant fragment. |
Experimental Protocol: A Self-Validating Workflow
This section provides a robust, step-by-step methodology for acquiring a high-quality ESI-MS spectrum for structural confirmation.
Objective: To confirm the molecular weight and primary fragmentation pattern of this compound using ESI-MS and MS/MS.
Instrumentation: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an electrospray ionization source.[15][16]
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Further dilute the stock solution 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive ion mode.
-
-
Instrument Setup (Positive Ion ESI Mode):
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Ion Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.0 kV
-
Nebulizer Gas (N₂): 25-35 psi (instrument dependent)
-
Drying Gas (N₂) Flow: 8-10 L/min
-
Drying Gas Temperature: 250-300 °C
-
Fragmentor/Cone Voltage: Set to a low value (e.g., 80 V) for the initial full scan analysis to minimize in-source fragmentation and maximize the [M+H]⁺ signal.
-
-
-
Data Acquisition - Stage 1 (Full Scan MS):
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
Validation Check: Confirm the presence of the protonated molecular ion doublet at m/z 297/299 with an intensity ratio of approximately 1:1.
-
-
Data Acquisition - Stage 2 (Tandem MS/MS):
-
Switch to a product ion scan mode (MS/MS).
-
Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ precursor ion at m/z 297. (Note: isolating one isotope of the doublet is sufficient).
-
Collision-Induced Dissociation (CID): Apply collision energy (typically a ramp from 10-30 eV) using argon as the collision gas.
-
Analysis: Acquire the product ion spectrum. The results should validate the fragmentation pathways outlined in Section 3, with a major product ion observed at m/z 197/199 (loss of 100 Da).
-
Visualization of Fragmentation Logic
To clearly illustrate the primary fragmentation cascade, the following workflow diagram has been generated.
Caption: Primary ESI-MS/MS fragmentation pathway of protonated this compound.
Conclusion
The mass spectrometric analysis of this compound is straightforward and highly predictable, governed by two key features: the characteristic 1:1 isotopic doublet from its bromine atom and the facile neutral loss of 100 Da from its N-Boc protecting group. By employing soft ionization techniques like ESI, the protonated molecular ion can be readily observed. Subsequent MS/MS analysis provides definitive structural confirmation through the observation of the 6-bromo-1H-indazole fragment ion. This guide equips the analytical scientist with the foundational knowledge and a validated experimental workflow to confidently identify this critical synthetic intermediate, ensuring the integrity of data in any research and development setting.
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An In-Depth Technical Guide to the Infrared Spectroscopy of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-Butyl 6-bromo-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of this compound. We will explore the characteristic vibrational modes of the indazole core, the tert-butoxycarbonyl (Boc) protecting group, and the bromo-substituent, correlating specific spectral features to the molecular structure. Methodologies for sample preparation and data acquisition using Attenuated Total Reflectance (ATR) are detailed, ensuring the generation of high-quality, reproducible spectra. This guide serves as an authoritative resource, grounded in established spectroscopic principles and supported by peer-reviewed literature, to facilitate a deeper understanding of the vibrational properties of this important heterocyclic compound.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
Infrared spectroscopy is a cornerstone analytical technique in the pharmaceutical industry, providing invaluable information about the molecular structure and functional groups present in a sample.[1] By measuring the interaction of infrared radiation with a molecule, we can identify its unique vibrational modes, which act as a molecular "fingerprint."[2] This non-destructive technique is essential for confirming the identity of synthesized compounds, assessing purity, and monitoring reaction progress.
This compound (Molecular Formula: C₁₂H₁₃BrN₂O₂, Molecular Weight: 297.15 g/mol ) is a crucial building block in the synthesis of various biologically active molecules.[3][4][5] The indazole scaffold is a prominent feature in many pharmaceutical agents, exhibiting a wide range of activities.[6] The N1-Boc protecting group is strategically employed to modulate the reactivity of the indazole ring during synthetic transformations.[7] Given its importance, a thorough understanding of its spectroscopic properties is paramount for ensuring the quality and integrity of downstream drug candidates.
This guide will systematically dissect the IR spectrum of this compound, providing a detailed interpretation of its key absorption bands.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the IR spectrum, it is crucial to first examine the molecular structure of this compound and identify the key functional groups that will give rise to characteristic absorption bands.
Caption: Molecular structure of this compound.
The primary functional groups and structural features that will dominate the IR spectrum are:
-
Aromatic Indazole Ring:
-
Aromatic C-H stretching vibrations.
-
Aromatic C=C and C=N ring stretching vibrations.
-
C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern.
-
-
Tert-Butoxycarbonyl (Boc) Group:
-
A strong carbonyl (C=O) stretching vibration from the carbamate.
-
Aliphatic C-H stretching and bending vibrations from the tert-butyl group.
-
C-O stretching vibrations.
-
-
Bromo Substituent:
-
C-Br stretching vibration, typically found in the lower frequency "fingerprint" region.
-
Interpreting the Infrared Spectrum: A Region-by-Region Analysis
The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2]
The Functional Group Region (4000-1500 cm⁻¹)
This region is characterized by stretching vibrations of specific functional groups.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of the aromatic indazole ring will result in one or more weak to medium intensity sharp peaks just above 3000 cm⁻¹.[8][9] These absorptions are a key indicator of aromaticity.[10]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl groups of the tert-butyl substituent will exhibit strong, sharp absorption bands in this range due to symmetric and asymmetric stretching vibrations.[11]
-
Carbonyl (C=O) Stretching (~1730-1750 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum will be the intense, sharp absorption corresponding to the carbonyl stretch of the N-Boc carbamate group. The exact position is influenced by the electronic environment. For N-substituted indazole esters, this band is typically observed in the 1731-1748 cm⁻¹ range.[6] Theoretical calculations on similar carbamates also place this peak around 1723 cm⁻¹.[12]
-
Aromatic Ring Stretching (1600-1450 cm⁻¹): The indazole ring will display a series of medium to strong, sharp peaks in this region due to the stretching vibrations of the C=C and C=N bonds within the aromatic system.[8][9] These bands are characteristic of the heterocyclic aromatic core.
The Fingerprint Region (1500-400 cm⁻¹)
This region contains a complex series of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule. While individual peak assignments can be challenging, the overall pattern is unique to the compound.
-
Aliphatic C-H Bending (~1470-1365 cm⁻¹): The tert-butyl group will show characteristic bending (scissoring and rocking) vibrations in this area. A notable feature is often a pair of bands around 1390 cm⁻¹ and 1365 cm⁻¹ (a "doublet"), which is characteristic of a gem-dimethyl group attached to a quaternary carbon.
-
C-N and C-O Stretching (~1300-1000 cm⁻¹): This region will contain several strong to medium intensity bands corresponding to the stretching vibrations of the C-N bonds within the indazole ring and the C-O bonds of the carbamate group.[2]
-
Aromatic C-H Out-of-Plane (OOP) Bending (~900-675 cm⁻¹): The substitution pattern on the benzene portion of the indazole ring gives rise to characteristic C-H "oop" bands.[8] The specific positions of these bands can help confirm the 6-bromo substitution pattern.
-
C-Br Stretching (~700-500 cm⁻¹): A weak to medium intensity absorption corresponding to the C-Br stretch is expected in the low-frequency end of the fingerprint region.[13][14]
Tabulated Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Indazole Ring) | Weak to Medium, Sharp |
| 3000 - 2850 | C-H Stretch | Aliphatic (tert-Butyl Group) | Strong, Sharp |
| ~1750 - 1730 | C=O Stretch | Carbamate (Boc Group) | Very Strong, Sharp |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic (Indazole Ring) | Medium to Strong, Sharp |
| ~1470 & ~1390 | C-H Bend | Aliphatic (tert-Butyl Group) | Medium, Sharp |
| ~1365 | C-H Bend | Aliphatic (tert-Butyl Group) | Medium, Sharp |
| 1300 - 1000 | C-O & C-N Stretch | Carbamate & Indazole Ring | Medium to Strong |
| 900 - 675 | C-H OOP Bend | Aromatic (Indazole Ring) | Medium to Strong |
| 700 - 500 | C-Br Stretch | Bromo-Aromatic | Weak to Medium |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[15] It is particularly advantageous for its ease of use and reproducibility.[16]
Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a solvent such as isopropanol or ethanol to wipe the crystal and allow it to fully evaporate.
-
Acquire a background spectrum. This will measure the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[1]
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[17]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press arm after analysis to prevent cross-contamination.
-
Logical Workflow for Spectral Analysis
The process of analyzing the obtained spectrum to confirm the structure of this compound follows a logical progression.
Caption: Workflow for the analysis of the IR spectrum.
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is essential for its identification and quality assessment. The key diagnostic features are the very strong carbonyl absorption of the Boc group around 1740 cm⁻¹, the distinct aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively, and the complex pattern of absorptions in the fingerprint region corresponding to the bromo-substituted indazole core. By following the outlined experimental protocol and analytical workflow, researchers can confidently utilize FTIR spectroscopy as a rapid, reliable tool in their synthetic and drug development endeavors.
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A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for tert-Butyl 6-bromo-1H-indazole-1-carboxylate, a key intermediate in contemporary drug discovery and development. The stability of this molecule is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting group, which is susceptible to specific environmental and chemical stressors. This document synthesizes critical information on degradation pathways, recommended handling procedures, and robust experimental protocols for stability assessment. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this important synthetic building block throughout its lifecycle.
Introduction: The Critical Role of Stability in Drug Development
In the multi-step syntheses that characterize modern pharmaceutical development, the stability of intermediates is a cornerstone of success.[1] this compound is a versatile heterocyclic compound whose utility is contingent upon its chemical integrity. Understanding its stability profile is not merely a matter of good laboratory practice; it is a critical factor that influences reaction yields, impurity profiles, and the overall timeline and cost of a development program. This guide delves into the core principles governing the stability of this compound, moving beyond simple storage recommendations to explain the underlying chemical mechanisms of degradation.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [2] |
| Molecular Weight | 297.15 g/mol | [3] |
| Appearance | Solid, off-white to white powder/crystals | [2] |
| Melting Point | 182°C | [3] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO.[4] | |
| InChI Key | XAKCDPNWVLWUEP-UHFFFAOYSA-N | [2] |
The Stability Profile: Understanding Degradation Pathways
The chemical stability of this compound is predominantly dictated by the tert-butoxycarbonyl (Boc) protecting group. The indazole core itself is a stable aromatic system.[5] Therefore, the primary degradation pathways involve the cleavage of the N-Boc bond.
Acid-Catalyzed Hydrolysis
The Boc group is notoriously labile under acidic conditions.[4] Exposure to both strong and mild acids can lead to the rapid cleavage of the carbamate, yielding the unprotected 6-bromo-1H-indazole, carbon dioxide, and isobutylene. This is the most significant and common degradation pathway.
-
Mechanism: The acid protonates the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present. The resulting unstable intermediate collapses, leading to the deprotection.
-
Practical Implications: Contact with acidic reagents, acidic impurities in solvents, or even silica gel (which can be acidic) during chromatography should be minimized or carefully controlled.
Thermal Degradation
Elevated temperatures can induce the thermolytic cleavage of the Boc group, even in the absence of an acid catalyst.[6] While this process generally requires temperatures higher than typical ambient storage, it is a critical consideration during certain experimental procedures or in cases of improper storage.
-
Mechanism: Thermal decomposition likely proceeds through a fragmentation mechanism, forming the free amine (6-bromo-1H-indazole), isobutylene, and carbon dioxide.[6]
-
Temperature Threshold: Thermal deprotection can begin to occur at temperatures above 85-90°C, with the rate increasing significantly at higher temperatures.[4][7]
Photostability
While specific photostability data for this compound is not widely available, aromatic compounds, particularly those containing bromine, can be susceptible to photodegradation.[8]
-
Potential Pathways: UV or visible light exposure could potentially lead to the homolytic cleavage of the C-Br bond, generating radical intermediates that can participate in a variety of side reactions. The indole-like system could also be susceptible to photo-oxidation.[9]
-
Recommendation: As a precautionary measure, the compound should be protected from prolonged exposure to light.
Stability in Basic and Neutral Conditions
The Boc protecting group is generally stable under neutral and most basic conditions at ambient temperatures.[4][10] This stability allows for a wide range of synthetic transformations to be performed on other parts of the molecule without premature deprotection. However, harsh basic conditions combined with high temperatures could potentially lead to hydrolysis, although this is less common than acid-catalyzed cleavage.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[11] Refrigeration (2-8°C) is recommended for long-term storage.[12] | To minimize the risk of thermal degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric contaminants. |
| Light | Store in an amber or opaque container, protected from light. | To prevent potential photodegradation.[9] |
| Incompatible Materials | Store away from strong acids and strong oxidizing agents.[13] | To prevent acid-catalyzed hydrolysis and potential oxidation. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1] The compound is classified as a skin and eye irritant.[14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Dispensing: Use caution when weighing and transferring the solid to minimize dust generation.[1]
-
Solvent Selection: When preparing solutions, use high-purity, dry, and neutral solvents. Avoid acidic solvents unless deprotection is intended.
The following diagram outlines a recommended workflow for handling the compound.
Caption: A step-by-step workflow for safe handling.
Experimental Assessment of Stability: Forced Degradation Studies
To develop a stability-indicating analytical method and to fully understand the degradation profile of this compound, forced degradation studies are essential.[15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to generate potential degradation products.[16]
Protocol for Forced Degradation Studies
This protocol provides a general framework. The concentrations and durations may need to be optimized.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C.
-
Place a separate aliquot of the stock solution in a sealed vial at 80°C.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a separate aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
-
Compare the chromatograms of the stressed samples to a control sample (unstressed).
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for stability assessment via forced degradation.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure its effective use in research and development. The primary route of degradation is the cleavage of the N-Boc protecting group, which is highly susceptible to acidic conditions and elevated temperatures. By adhering to the recommended storage and handling protocols—storing the compound in a cool, dry, dark place under an inert atmosphere and away from incompatible materials—researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of forced degradation studies provides a robust framework for understanding the specific stability profile of the molecule and for developing validated, stability-indicating analytical methods. The principles and protocols outlined in this guide serve as a comprehensive resource for maintaining the quality and integrity of this valuable chemical intermediate.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate.
- Pharmaceutical Technology. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Thermal Methods for BOC Deprotection.
- MedCrave. (2016). Forced Degradation Studies.
- ResearchGate. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
- Angene Chemical. (2021). Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- U.S. Geological Survey. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether.
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Oxford Academic. (1999). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether.
- Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
- IvyPanda. (2024). Hydrolysis of Tert-Butyl Chloride: Kinetics Lab Report.
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- ResearchGate. (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
- U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
- PubMed. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use.
- IvyPanda. (2024). Hydrolysis of Tert-Butyl Chloride: Kinetics Lab.
- European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Lejan Team. (n.d.). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- American Chemical Society Publications. (n.d.). The Journal of Organic Chemistry.
- National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- ScienceDirect. (1970). AROMATIC PHOTOSUBSTITUTION REACTIONS.
- Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
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An In-depth Technical Guide to the Solubility of tert-Butyl 6-bromo-1H-indazole-1-carboxylate in Organic Solvents
Introduction
Tert-butyl 6-bromo-1H-indazole-1-carboxylate is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its indazole core is a "privileged structure" found in numerous pharmacologically active compounds, including those with anti-inflammatory, antitumor, and anti-HIV activities.[1][2] The N1-BOC (tert-butoxycarbonyl) protecting group enhances its utility in complex organic syntheses by modulating the reactivity of the indazole nitrogen.[3][4]
Understanding the solubility of this compound is paramount for its effective use in a laboratory and process chemistry setting. Solubility dictates the choice of solvents for reaction media, purification techniques such as crystallization and chromatography, and formulation for biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties and outlines a robust experimental protocol for its quantitative determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the foundational concept: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[5][6]
Key physicochemical properties for this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3][7][8] |
| Molecular Weight | 297.15 g/mol | [3][7] |
| Appearance | Solid | [7] |
| XLogP3-AA | 3.5 | [3][8] |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 (two oxygen atoms, one nitrogen) | [3] |
Analysis of Properties and Solubility Prediction:
-
High Lipophilicity (XLogP3-AA = 3.5) : The XLogP3-AA value of 3.5 indicates that the compound is significantly more soluble in lipids (octanol) than in water.[3][8] This is the most telling predictor of its solubility behavior. The bulky, nonpolar tert-butyl group and the bromo-substituted benzene ring contribute significantly to this lipophilic character.
-
Moderate Polarity (TPSA = 44.1 Ų) : The Topological Polar Surface Area is a measure of the surface area occupied by polar atoms (in this case, the nitrogen and oxygen atoms).[3] A TPSA of 44.1 Ų suggests a moderate level of polarity. This polarity arises from the ester functionality and the pyrazole portion of the indazole ring.
-
Hydrogen Bonding Capacity : The molecule has three hydrogen bond acceptors but no donors.[3] This means it can accept hydrogen bonds from protic solvents (like alcohols) but cannot form hydrogen bond networks by itself.
Predicted Solubility:
-
High Solubility Predicted in:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. The compound's polarity is well-matched to these solvents.
-
Ethers: Tetrahydrofuran (THF), Diethyl ether. The ether oxygen can interact with the molecule, and the overall nonpolar character of these solvents is compatible with the compound's high XLogP.
-
Esters: Ethyl acetate. This solvent is of moderate polarity and is an excellent choice for dissolving compounds of this nature. A similar compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, is noted to be purified using a mixture of ethyl acetate and hexane.[4]
-
-
Moderate to Good Solubility Predicted in:
-
Polar Aprotic Solvents: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). The moderate TPSA suggests solubility in these common polar aprotic solvents, which are capable of dipole-dipole interactions.
-
Alcohols: Methanol, Ethanol, Isopropanol. While the compound lacks hydrogen bond donors, the protic nature of alcohols can interact with the hydrogen bond acceptors. However, the high lipophilicity might limit very high solubility in lower-chain alcohols.
-
-
Low to Insoluble Predicted in:
-
Nonpolar Aliphatic Solvents: Hexane, Heptane, Cyclohexane. These solvents primarily interact through weak van der Waals forces and are unlikely to effectively solvate the moderately polar regions of the molecule. They are, however, often used as anti-solvents for crystallization.
-
Water: The high XLogP value strongly indicates very poor aqueous solubility.[3][8]
-
The relationship between the compound's structure and its likely solubility is visualized below.
Caption: Predicted solubility based on molecular properties.
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol describes a standard laboratory method for determining the solubility of a solid compound in various organic solvents.[5][9]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol, Hexane)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled shaker or water bath (to maintain constant temperature, e.g., 25 °C)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions (Equilibrium Method):
-
Accurately weigh an excess amount of the solid compound into a series of labeled vials. An amount that is clearly more than will dissolve is necessary to ensure saturation.
-
Pipette a precise volume (e.g., 1.0 mL) of each test solvent into the corresponding vial.
-
Cap the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[6] Visual confirmation of excess solid at the bottom of the vial indicates that saturation has been achieved.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the withdrawn supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial or directly into a volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is fully removed, re-weigh the vial containing the solid residue.
-
Calculate the solubility (in mg/mL) by dividing the mass of the residue by the initial volume of the supernatant taken.
-
-
Chromatographic Analysis (HPLC - Preferred Method):
-
Prepare a series of calibration standards of the compound in a suitable solvent (in which it is freely soluble, like acetonitrile) at known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Using the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Multiply by the dilution factor to determine the original concentration in the saturated solution, which represents its solubility.
-
The workflow for determining solubility is outlined in the diagram below.
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The Diverse Biological Activities of Substituted Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to the remarkable breadth of biological activities exhibited by its substituted derivatives.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where indazole derivatives have shown significant promise, including oncology, anti-inflammatory, and neuroprotection. Furthermore, this guide will detail the underlying mechanisms of action, structure-activity relationships, and the experimental protocols crucial for their evaluation.
Introduction: The Indazole Scaffold - A Versatile Core in Medicinal Chemistry
Indazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and commonly encountered form.[1][2] While rarely found in nature, synthetic indazole derivatives have garnered immense interest due to their wide range of pharmacological activities.[2][3] This versatility has led to the development of several FDA-approved drugs containing the indazole core, solidifying its importance in modern drug discovery.[4]
The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of its physicochemical properties and biological targets. This adaptability is a key reason for its "privileged" status, enabling the design of potent and selective agents for a multitude of diseases.[5]
Marketed Drugs Featuring the Indazole Scaffold:
Several indazole-containing drugs have successfully navigated the rigorous drug development process and are now commercially available, highlighting the therapeutic potential of this scaffold.[4]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Pazopanib | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Multi-target Tyrosine Kinase Inhibitor (VEGFR, PDGFR, etc.)[4][6] |
| Axitinib | Oncology (Renal Cell Carcinoma) | Selective Tyrosine Kinase Inhibitor (VEGFR)[4][7] |
| Niraparib | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | Poly(ADP-ribose) polymerase (PARP) inhibitor[2] |
| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties[3][4] |
| Bendazac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID)[6] |
| Granisetron | Antiemetic | Selective 5-HT3 receptor antagonist[4] |
Key Biological Activities and Mechanisms of Action
Substituted indazole derivatives have demonstrated a remarkable spectrum of biological activities, with oncology and anti-inflammatory applications being the most prominent.
Anticancer Activity: A Cornerstone of Indazole Research
The indazole scaffold is a prominent feature in a number of successful anticancer agents.[7] The primary mechanism through which many indazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[8]
2.1.1 Tyrosine Kinase Inhibition
Many indazole-based anticancer drugs are potent inhibitors of tyrosine kinases.[6] For instance, Pazopanib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor growth and angiogenesis.[4][6] Similarly, Axitinib is a selective inhibitor of VEGFRs, playing a critical role in blocking the blood supply to tumors.[4][7]
The following diagram illustrates the general mechanism of action for indazole-based tyrosine kinase inhibitors in cancer therapy.
Caption: Workflow for the MTT Antiproliferative Assay.
In Vivo Tumor Growth Inhibition Studies
Promising compounds identified from in vitro screening are often advanced to in vivo studies to evaluate their efficacy in a living organism.
Principle: A tumor model is established in immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Step-by-Step Protocol:
-
Animal Model: Use an appropriate mouse strain (e.g., nude mice or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomly assign the mice to treatment groups (vehicle control, positive control, and different doses of the indazole derivative). Administer the treatment via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.
-
Data Analysis: Calculate the tumor volume and plot tumor growth curves for each group. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity.
Conclusion and Future Directions
Substituted indazole derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. [5]Their proven success in oncology and anti-inflammatory therapies, coupled with their emerging potential in other disease areas, ensures that the indazole scaffold will remain a focal point of drug discovery efforts. [4][5]Future research will likely focus on the development of more selective and potent indazole derivatives, the exploration of novel mechanisms of action, and the application of this privileged scaffold to a wider range of therapeutic targets. The continued investigation into the structure-activity relationships of these compounds will be crucial for the rational design of the next generation of indazole-based therapeutics.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01429a [7][9]2. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10798150/ [4]3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. URL: https://www.mdpi.com/1420-3049/23/11/2783 [6]4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278422/ [2]5. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00336a [5][12]6. A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. URL: https://www.benchchem.com/blog/a-comprehensive-review-of-substituted-1h-indazole-compounds-synthesis-biological-activity-and-therapeutic-potential/ [1]7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Semanticscholar.org. URL: https://www.semanticscholar.org/paper/Indazole-as-a-Privileged-Scaffold%3A-The-Derivatives-Kaur-Singh/43890288869c9b74051f67825d0234a9747a7413
- Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32114251/
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. URL: https://www.longdom.org/open-access/design-synthesis-and-biological-evaluation-of-derivatives-bearing-indazole-scaffold-118838.html
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8083884/ [7]11. Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/MD/D3MD00336A
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488582/ [8]13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30373212/
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. URL: https://www.researchgate.
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Introduction: The Emergence of a Privileged Scaffold
An In-Depth Technical Guide to the Role of Bromoindazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has secured a prominent position in modern medicinal chemistry.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding pockets of numerous enzymes, particularly protein kinases.[3] This inherent bioactivity has established the indazole core as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][5][6]
Within the vast chemical space of indazole derivatives, halogenated variants, and specifically bromoindazoles, have emerged as exceptionally valuable. The introduction of a bromine atom onto the indazole core is not a trivial modification; it imparts a unique combination of physicochemical properties that medicinal chemists strategically leverage. Bromine can enhance binding affinity, modulate metabolic stability, and, most critically, serve as a versatile synthetic handle for elaborate molecular diversification.[7] This guide provides a comprehensive overview of the synthesis, biological activities, and strategic applications of bromoindazoles, underscoring their critical role in the discovery and development of novel therapeutics.
The Bromoindazole Core: A Strategic Asset in Drug Design
The strategic placement of a bromine atom on the indazole scaffold offers several distinct advantages in drug design:
-
Enhanced Binding and Selectivity: As a lipophilic and polarizable atom, bromine can engage in favorable halogen bonding and van der Waals interactions within a target's binding site, often leading to a significant increase in potency and selectivity.
-
Metabolic Stability: The carbon-bromine bond is generally robust to metabolic degradation, making bromoindazoles useful for blocking sites of metabolism and improving the pharmacokinetic profile of a drug candidate.
-
Versatile Synthetic Handle: The true power of the bromoindazole scaffold lies in its synthetic utility. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and efficient exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents at a specific vector.[8][9]
Synthesis of Bromoindazoles: Methodologies and Protocols
The preparation of bromoindazoles is a well-established field, with direct electrophilic bromination being the most common approach. The regioselectivity of this reaction is highly dependent on the reaction conditions and the existing substitution pattern on the indazole ring.
Common Synthetic Approach: Electrophilic Bromination
The most prevalent method for synthesizing bromoindazoles involves the direct electrophilic bromination of the indazole core.[10] Reagents like N-bromosuccinimide (NBS) or liquid bromine (Br₂) are typically used. The C3 position of the indazole ring is electronically rich and often the most reactive site for electrophilic attack, especially under neutral or basic conditions.[10] However, under acidic conditions, protonation can alter the ring's electronics, sometimes favoring bromination at other positions like C5 or C7. Careful control of stoichiometry and temperature is crucial to prevent the formation of di- and tri-brominated side products.[10]
Experimental Protocol: Synthesis of 3-Bromo-4-nitro-1H-indazole
This protocol describes a representative procedure for the regioselective bromination of a substituted indazole. The method is adapted from established literature procedures.[10]
Objective: To synthesize 3-Bromo-4-nitro-1H-indazole via electrophilic bromination.
Materials:
-
4-nitro-1H-indazole (1.0 eq)
-
Sodium Acetate (1.0 eq)
-
Bromine (1.05 eq)
-
Acetic Acid
-
Chloroform
-
Water
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, add sodium acetate (1.0 eq), 4-nitro-1H-indazole (1.0 eq), and a 1:1 mixture of acetic acid and chloroform.
-
Prepare a solution of bromine (1.05 eq) in a minimal amount of acetic acid.
-
Slowly add the bromine solution to the reaction mixture over a period of 3-4 hours, ensuring the internal temperature is maintained below 25 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvents.
-
Add water to the resulting solid residue and stir.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 3-Bromo-4-nitro-1H-indazole.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Biological Activities and Therapeutic Targets
Bromoindazole derivatives have demonstrated a wide spectrum of biological activities, establishing them as key pharmacophores for numerous therapeutic targets. Their most prominent role is in the development of kinase inhibitors for oncology.[11]
| Target Class / Activity | Specific Examples / Targets | Bromoindazole Position | Therapeutic Area | References |
| Kinase Inhibitors | VEGFR, PDGFR, Flt-3, c-KIT | 6-bromo | Oncology | [11][12] |
| Polo-like Kinase 4 (PLK4) | 6-bromo | Oncology | [4] | |
| Fibroblast Growth Factor Receptors (FGFRs) | 6-bromo | Oncology | [8][11] | |
| Anaplastic Lymphoma Kinase (ALK) | 5-bromo (in precursor) | Oncology | [8] | |
| Enzyme Inhibitors | Indoleamine 2,3-dioxygenase 1 (IDO1) | 6-bromo | Immuno-oncology | [8] |
| Neuronal Nitric Oxide Synthase (nNOS) | 3-bromo | Neurological Disorders | [13] | |
| Receptor Modulators | Selective Estrogen Receptor Degraders (SERDs) | N/A | Oncology | [8] |
| Antiproliferative | Various Cancer Cell Lines (e.g., Liver, Breast) | 6-bromo | Oncology | [1][9][14] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 6-nitro (analogue) | Inflammation | [15] |
Bromoindazoles as Versatile Synthetic Intermediates
The true value of bromoindazoles in a drug discovery pipeline is their function as a versatile intermediate. The bromine atom provides a reactive site for introducing molecular complexity and fine-tuning pharmacological properties through cross-coupling reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[8]
Caption: Synthetic utility of bromoindazoles in cross-coupling reactions.
Case Study: Indazole-Based Kinase Inhibitors in Oncology
Many FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core, validating its therapeutic importance.[2][16] Bromoindazoles are critical intermediates in the synthesis of numerous clinical candidates that target signaling pathways essential for cancer cell proliferation and survival.[11] For instance, inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) often utilize an indazole scaffold to anchor within the ATP binding site.
VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.[11] Inhibition of this pathway can starve the tumor of essential nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based drug.
Conclusion and Future Perspectives
Bromoindazoles represent a cornerstone scaffold in modern medicinal chemistry. Their value extends far beyond being simple halogenated heterocycles; they are strategic tools that enable potency enhancement, pharmacokinetic modulation, and, most importantly, rapid and efficient synthetic diversification. The proven success of indazole-containing drugs, particularly kinase inhibitors, ensures that bromoindazoles will remain a high-priority building block in drug discovery pipelines.[3][11] Future research will likely focus on developing more selective and efficient methods for their synthesis and exploring their application against novel biological targets beyond the kinase family. The versatility and proven track record of the bromoindazole motif guarantee its continued impact on the development of next-generation therapeutics.
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tert-Butyl 6-bromo-1H-indazole-1-carboxylate as a synthetic building block
An In-Depth Technical Guide to tert-Butyl 6-bromo-1H-indazole-1-carboxylate: A Cornerstone Building Block in Modern Synthesis
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and drug development, the indazole scaffold is a privileged structure, recognized for its presence in a multitude of biologically active compounds.[1][2] These derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Within this important class of molecules, this compound has emerged as a particularly valuable and versatile synthetic building block.
This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, properties, and strategic applications of this key intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and explore the compound's role in constructing complex molecular architectures.
The strategic utility of this compound stems from two key structural features:
-
The N1-Boc Protecting Group: The indazole core possesses two nucleophilic nitrogen atoms at the N1 and N2 positions.[5] Uncontrolled reactions with electrophiles can lead to mixtures of regioisomers, complicating purification and reducing yields.[5] The tert-butyloxycarbonyl (Boc) group serves as a robust N-protecting group, which is temporarily attached to the N1 position.[6] This protection strategy effectively blocks the reactivity of the N1 nitrogen, thereby directing subsequent functionalization to other sites on the molecule with high regioselectivity.[1][7]
-
The C6-Bromo Substituent: The bromine atom at the 6-position of the indazole ring is the primary reactive handle for synthetic diversification. It is an ideal leaving group for a wide range of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][8]
This combination of a directing/protecting group and a reactive handle for coupling chemistry makes this compound an indispensable tool for systematically exploring the structure-activity relationships (SAR) of indazole-based drug candidates.
Physicochemical and Safety Profile
A clear understanding of the compound's properties is fundamental to its effective use in the laboratory.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 877264-77-2 | [9][10][11][12] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [9][10][11] |
| Molecular Weight | 297.15 g/mol | [9][10][11] |
| Appearance | Solid / Powder | [11] |
| Melting Point | 182°C | [9] |
| Boiling Point | 377°C | [9] |
| InChIKey | XAKCDPNWVLWUEP-UHFFFAOYSA-N | [9][10] |
Safety and Handling
While specific safety data for the N-Boc protected compound is limited, the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA) indicate potential hazards.[10] The parent compound, 6-bromo-1H-indazole, is classified as an irritant and is harmful if swallowed.[13]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[13][14] Use a NIOSH/MSHA approved respirator or dust mask if ventilation is inadequate.[13]
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[13][14] Prevent dust formation and avoid inhalation or ingestion.[13] Wash hands thoroughly after handling.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]
Synthesis and Reactivity: A Strategic Workflow
The true power of this compound lies in its predictable synthesis and subsequent, highly controlled reactions.
Synthesis of the Building Block
The compound is prepared via N-acylation of the commercially available 6-bromo-1H-indazole. The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is common for this type of transformation.[7][15] The reaction selectively occurs at the more thermodynamically stable N1 position.[5]
Caption: Synthesis of this compound.
Core Reactivity: The Palladium-Catalyzed Cross-Coupling Toolkit
With the N1 position secured, the C6-bromo substituent becomes the focal point for molecular elaboration. Palladium-catalyzed cross-coupling reactions are the premier methods for this purpose, offering a robust and versatile toolkit for forming new bonds under relatively mild conditions.[8][16]
Caption: Key cross-coupling reactions for functionalizing the C6 position.
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern C-C bond formation, coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[8] It is valued for its mild reaction conditions and high tolerance for a wide variety of functional groups, making it a go-to method for installing aryl, heteroaryl, or vinyl substituents at the C6 position.[8][17]
-
Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is unparalleled. This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine.[1] This is a critical transformation for synthesizing compounds that can act as hydrogen bond donors or acceptors, a key interaction motif in many drug-receptor binding events.[1]
-
Sonogashira Coupling: For the installation of alkynyl groups, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne and is instrumental in creating rigid, linear extensions to the indazole core, often used to probe deeper into protein binding pockets.
The Final Step: Strategic Deprotection
The Boc group is designed for strategic removal once the desired modifications are complete. Its lability under specific conditions, while remaining stable to others, is a key feature of its utility. This allows for "orthogonal" protection strategies in more complex syntheses.[6]
Caption: Deprotection pathways for the N1-Boc group.
-
Acidic Conditions: The Boc group is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] This is often the most common and efficient method.
-
Basic Conditions: A significant advantage of the Boc group on indazoles is that it can also be removed under specific, non-acidic conditions.[7][18][19][20] Using a catalytic amount of sodium methoxide (NaOMe) in dry methanol provides an effective method for deprotection, which is highly valuable when acid-sensitive functional groups are present elsewhere in the molecule.[7][19][20][21]
| Method | Reagents | Temperature | Key Advantage |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) or HCl in an organic solvent (e.g., Dioxane, DCM) | Room Temperature | Fast, efficient, and common. |
| Basic Cleavage | Catalytic Sodium Methoxide (NaOMe) in dry Methanol (MeOH) | Room Temperature | Orthogonal to acid-labile groups; mild conditions.[7][21] |
Experimental Protocols
The following protocols are representative procedures and should be adapted and optimized based on the specific substrate and scale.
Protocol 1: Synthesis of this compound
-
Reagents: 6-bromo-1H-indazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 equiv.) in anhydrous DCM, add TEA (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).[15]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.2 equiv.) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.[15]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the title compound.[15]
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagents: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/water or DMF).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (typically 2-5 mol%).[8]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[8]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to afford the 6-aryl-indazole product.
-
Protocol 3: General Procedure for N-Boc Deprotection (Acidic)
-
Reagents: N-Boc protected indazole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 equiv.) in DCM.
-
Add TFA (5-10 equiv.) dropwise at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the deprotected indazole.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that enables efficiency, control, and diversity in the synthesis of novel indazole derivatives. Its carefully designed structure, featuring a stable yet readily cleavable protecting group and a versatile reactive handle, allows chemists to navigate complex synthetic pathways with greater predictability and success. By mastering the application of this building block, particularly within the context of palladium-catalyzed cross-coupling and strategic deprotection, researchers in drug discovery and materials science are well-equipped to generate novel molecular entities with significant therapeutic and functional potential.
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A-Z Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions: From Core Principles to Pharmaceutical Applications
Introduction: The Transformative Power of Palladium-Catalyzed Cross-Coupling
The ability to selectively and efficiently form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in this endeavor, revolutionizing the way chemists construct complex molecules.[1][2][3] This groundbreaking work, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, has had a profound impact on numerous fields, particularly in the pharmaceutical industry for the development of new drugs.[3][4][5][6][7][8][9]
These reactions offer a precise and efficient method for connecting different molecular fragments, often under mild conditions and with exceptional tolerance for a wide range of functional groups.[4] This guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of palladium-catalyzed cross-coupling, tailored for researchers, scientists, and drug development professionals.
The Catalytic Heart: Unraveling the Palladium-Catalyzed Cycle
At the core of all palladium-catalyzed cross-coupling reactions lies a general and elegant catalytic cycle.[1][10][11] This cycle typically involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[1][12] Understanding the fundamental steps of this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The three key elementary steps are:
-
Oxidative Addition: The cycle begins with the coordinatively unsaturated Pd(0) catalyst reacting with an organic halide (or triflate), inserting itself into the carbon-halogen bond.[1][10][12][13] This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[13]
-
Transmetalation: In this step, an organometallic nucleophile transfers its organic group to the palladium(II) center, displacing the halide.[1][10][14] The nature of the organometallic reagent (containing elements like boron, tin, zinc, etc.) defines the specific named reaction.[11][14]
-
Reductive Elimination: The final step involves the two organic fragments on the palladium(II) center coupling together to form the desired new bond.[1][10] This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst and allowing it to re-enter the cycle.[12][15]
Visualizing the Catalytic Cycle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a widely used reaction that couples an organoboron compound with an organic halide, serves as an excellent example to visualize the catalytic cycle.[4][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Family of Powerful Reactions: Key Named Cross-Couplings
The versatility of palladium-catalyzed cross-coupling stems from the wide variety of organometallic reagents and coupling partners that can be employed. This has led to the development of several key named reactions, each with its own unique strengths and applications.[11]
| Reaction Name | Electrophile (R¹-X) | Nucleophile (R²-M) | Key Features & Applications |
| Suzuki-Miyaura | Aryl/Vinyl Halides, Triflates | Organoboronic acids/esters | Excellent functional group tolerance, low toxicity of boron reagents, compatible with aqueous conditions. Widely used in pharmaceutical synthesis.[2][4][16] |
| Heck | Aryl/Vinyl Halides, Triflates | Alkenes | Forms a new C-C bond by substituting a hydrogen on the alkene.[17][18] Used in the synthesis of natural products and pharmaceuticals like Naproxen.[7][17] |
| Stille | Aryl/Vinyl/Alkyl Halides, Triflates | Organostannanes (tin) | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern.[11][14] |
| Sonogashira | Aryl/Vinyl Halides | Terminal Alkynes | A powerful method for synthesizing arylalkynes and conjugated enynes, often utilizing a copper co-catalyst.[19][20][21] |
| Buchwald-Hartwig | Aryl/Vinyl Halides, Triflates | Amines, Alcohols, Thiols | A key method for forming C-N, C-O, and C-S bonds, crucial for synthesizing many drug candidates.[22][23] |
| Negishi | Aryl/Vinyl/Alkyl Halides | Organozinc reagents | Highly reactive and selective, allowing for a broad scope of coupling partners.[4][11] |
The Unsung Heroes: The Critical Role of Ligands
The success of a palladium-catalyzed cross-coupling reaction is often dictated by the choice of ligand. Ligands are organic molecules that coordinate to the palladium center and play a crucial role in modulating its reactivity, stability, and selectivity.[24]
Why Ligands Matter:
-
Enhancing Stability: Ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[25]
-
Tuning Reactivity: The electronic and steric properties of the ligand can be fine-tuned to accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[10][24]
-
Controlling Selectivity: Ligands can influence the regioselectivity and stereoselectivity of the reaction, which is critical in the synthesis of complex molecules.[24]
Common Classes of Ligands:
-
Phosphine Ligands: This is the most significant class of ligands for cross-coupling reactions. Their electronic and steric properties are highly tunable.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful alternative to phosphine ligands, often exhibiting high stability and reactivity.[10]
Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with clear instructions and considerations for each step.
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid
Objective: To synthesize 4-methoxybiphenyl.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) - Precatalyst
-
Triphenylphosphine (PPh₃) - Ligand
-
Potassium carbonate (K₂CO₃) - Base
-
Toluene - Solvent
-
Water - Co-solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate precatalyst (0.02 mmol, 2 mol%) and triphenylphosphine ligand (0.04 mmol, 4 mol%).
-
Causality: The use of a slight excess of the boronic acid ensures complete consumption of the limiting halide. The base is crucial for the activation of the boronic acid to facilitate transmetalation.[4]
-
-
Solvent Addition and Degassing:
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Place the flask in a preheated heating mantle set to 80-90 °C.
-
Stir the reaction mixture vigorously under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and ethyl acetate (10 mL) to the flask.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-methoxybiphenyl.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Impact on Drug Discovery and Development
Palladium-catalyzed cross-coupling reactions have had an immense impact on the pharmaceutical industry.[2][26][27] These reactions enable the rapid and efficient synthesis of diverse libraries of compounds, which is crucial for structure-activity relationship (SAR) studies in the early stages of drug discovery.[22] Many blockbuster drugs and clinical candidates are synthesized using these powerful methods.[26]
Key Advantages in Pharmaceutical Synthesis:
-
Efficiency: These reactions often proceed in high yields and can significantly shorten synthetic routes.[2]
-
Versatility: A wide range of starting materials can be used, allowing for the creation of structurally diverse molecules.[2]
-
Functional Group Tolerance: Cross-coupling reactions are compatible with a broad array of functional groups, minimizing the need for protecting group strategies.[4]
-
Scalability: Many of these reactions have been successfully scaled up for the large-scale manufacturing of active pharmaceutical ingredients (APIs).[26]
Conclusion: A Continuously Evolving Field
Palladium-catalyzed cross-coupling reactions have fundamentally changed the landscape of organic synthesis. From their foundational principles to their widespread application in drug discovery and materials science, their impact is undeniable. As research continues to uncover new ligands, catalysts, and reaction conditions, the power and utility of these transformative reactions will undoubtedly continue to grow, enabling chemists to build the molecules of tomorrow.
References
- The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). NobelPrize.org. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Palladium catalyzed couplings. (n.d.). Lumen Learning. [Link]
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
- Suzuki Coupling Reaction - Mechanism, and Uses of Suzuki Coupling. (n.d.). BYJU'S. [Link]
- The Nobel Prize in Chemistry 2010. (n.d.). NobelPrize.org. [Link]
- Heck Reaction: easy Mechanism, applic
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (n.d.). Organic Chemistry Portal. [Link]
- The Nobel Prize in Chemistry 2010. (2010). The Royal Swedish Academy of Sciences. [Link]
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Transmetal
- Heck Reaction: Mechanism, Steps & Real-World Uses Explained. (n.d.). Vedantu. [Link]
- The Role of Phosphine Ligands in Palladium C
- 2010 Nobel Prize in Chemistry: Creating complex carbon-based molecules using palladium. (2010). ScienceDaily. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health (NIH). [Link]
- The Nobel Prize in Chemistry 2010 - Illustrated inform
- Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]
- The 2010 Nobel Prize in Chemistry: Palladium-Catalysed Cross-Coupling. (2011).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Royal Society of Chemistry. [Link]
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (n.d.).
- Oxidative addition and palladium coupling. (n.d.). [Link]
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.).
- Mechanism of the Palladium-Catalyzed Metal−Carbon Bond Formation. A Dual Pathway for the Transmetalation Step. (n.d.). Journal of the American Chemical Society. [Link]
- We Already Know Everything about Oxidative Addition to Pd(0): Do We?. (2023).
- Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates. (n.d.). National Institutes of Health (NIH). [Link]
- Heck Reaction: Definition, Mechanism, Types, stereoselectivity. (n.d.). Testbook. [Link]
- Phosphine ligands and c
- Heck Reaction Mechanism - Detailed Explanation with Vari
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
- Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. (2017). National Institutes of Health (NIH). [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). National Institutes of Health (NIH). [Link]
- Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C. (2018). Semantic Scholar. [Link]
- Heck reaction. (n.d.). Wikipedia. [Link]
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
- Cross-coupling reaction. (n.d.). Wikipedia. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds. (n.d.). Diva-portal.org. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). National Institutes of Health (NIH). [Link]
- Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes towards improved catalysis. (2025). CSIRO Publishing. [Link]
- Sonogashira Coupling - Mechanism, and Applications of Sonogashira Reaction. (n.d.). BYJU'S. [Link]
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- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 18. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
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- 26. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent kinase inhibitors for oncology. The strategic functionalization of the indazole ring is paramount in the drug discovery process, allowing for the fine-tuning of a molecule's pharmacological profile. This compound is a key building block in this endeavor. The bromo-substituent at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group at the N-1 position offers a stable yet readily cleavable means of directing regioselectivity in subsequent synthetic transformations and preventing unwanted side reactions. This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this valuable intermediate, grounded in established chemical principles.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved in a two-step process. The first step involves the synthesis of the precursor, 6-bromo-1H-indazole, via a diazotization and cyclization reaction. The second, crucial step is the selective N-acylation of 6-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 6-bromo-1H-indazole
This protocol is adapted for a laboratory scale from established large-scale industrial procedures, ensuring robustness and reproducibility.[1] The synthesis proceeds via the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4-bromo-2-methylaniline | 186.06 | - | ≥98% |
| Acetic Anhydride | 102.09 | 1.08 | ≥99% |
| Potassium Acetate | 98.14 | - | ≥99% |
| Isoamyl Nitrite | 117.15 | 0.872 | ≥97% |
| Chloroform | 119.38 | 1.49 | ≥99% |
| Heptane | 100.21 | 0.684 | ≥99% |
| Hydrochloric Acid (conc.) | 36.46 | ~1.18 | ~37% |
| Sodium Hydroxide | 40.00 | - | ≥97% |
Experimental Protocol
-
Acetylation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylaniline (9.3 g, 50 mmol) in chloroform (70 mL). To this solution, add acetic anhydride (5.6 mL, 60 mmol) dropwise. An exotherm may be observed. Stir the reaction mixture at room temperature for 1 hour.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (1.47 g, 15 mmol) followed by isoamyl nitrite (10 mL, 75 mmol). Heat the mixture to reflux (around 68°C) and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Work-up and Hydrolysis: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the chloroform. To the residue, add concentrated hydrochloric acid (50 mL) and heat the mixture at 50-55°C for 2 hours to effect hydrolysis.
-
Isolation and Purification: Cool the acidic mixture in an ice bath to 0-5°C. Adjust the pH to ~11 by the slow addition of a 50% aqueous solution of sodium hydroxide. The product will precipitate. Collect the solid by filtration, wash with cold water, and then slurry with cold heptane. Filter the solid and dry under vacuum to yield 6-bromo-1H-indazole as a solid.
Part 2: Synthesis of this compound
The N-Boc protection of 6-bromo-1H-indazole is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP) and a stoichiometric amount of a tertiary amine base like triethylamine (TEA).
The Causality Behind Experimental Choices: The Role of DMAP
While Boc₂O can react with amines directly, the process is often slow. DMAP acts as a potent nucleophilic catalyst. It reacts with Boc₂O to form a highly reactive tert-butoxycarbonylpyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself, and is readily attacked by the nitrogen of the indazole ring. The triethylamine serves as an auxiliary base to neutralize the proton released during the reaction, driving the equilibrium towards the product. The overall mechanism enhances the reaction rate and allows for the use of milder conditions.
Figure 2: Simplified mechanism of DMAP-catalyzed Boc protection.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| 6-bromo-1H-indazole | 197.02 | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ≥98% |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | ≥99% |
| Triethylamine (TEA) | 101.19 | ≥99% |
| Dichloromethane (DCM) | 84.93 | Anhydrous |
| Ethyl Acetate | 88.11 | ACS Grade |
| Hexane | 86.18 | ACS Grade |
Experimental Protocol
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (3.94 g, 20 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask, add triethylamine (4.2 mL, 30 mmol) and 4-(dimethylaminopyridine) (244 mg, 2 mmol).
-
Addition of Boc₂O: Cool the mixture to 0°C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (5.24 g, 24 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash successively with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford this compound as a solid.
Characterization and Data: A Self-Validating System
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
Quantitative Data Summary
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ |
| Molecular Weight | 297.15 g/mol [2] |
| Melting Point | 88-92 °C |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.21 (s, 1H): This singlet corresponds to the proton at the C3 position of the indazole ring.
-
8.05 (d, J = 8.6 Hz, 1H): This doublet is attributed to the proton at the C7 position.
-
7.80 (s, 1H): This singlet arises from the proton at the C5 position.
-
7.42 (dd, J = 8.6, 1.6 Hz, 1H): This doublet of doublets corresponds to the proton at the C4 position.
-
1.69 (s, 9H): This characteristic singlet with an integration of 9 protons confirms the presence of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
149.3: Carbonyl carbon of the Boc group.
-
141.8, 139.8, 128.9, 124.9, 123.5, 118.9, 116.3: Aromatic carbons of the indazole ring.
-
84.2: Quaternary carbon of the tert-butyl group.
-
28.2: Methyl carbons of the tert-butyl group.
(Note: Specific assignments of aromatic carbons can be confirmed with 2D NMR techniques. The provided shifts are typical for this class of compound.)
-
-
Mass Spectrometry (ESI+):
-
m/z: 297.0 [M+H]⁺, 299.0 [M+H+2]⁺ (characteristic isotopic pattern for a bromine-containing compound), 241.0 [M-C₄H₈+H]⁺ (loss of isobutylene from the Boc group).
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and development. By following the outlined procedures and utilizing the provided characterization data for validation, researchers can confidently produce this valuable building block for their synthetic campaigns.
References
- PubChem. (n.d.). tert-Butyl 6-bromoindazole-1-carboxylate. National Center for Biotechnology Information.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 834–837.
- Vedejs, E., & Diver, S. T. (1993). 4-Dimethylaminopyridine. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
Sources
Authored by: A Senior Application Scientist
An Application Guide to the N-1 Boc Protection of 6-Bromo-1H-Indazole
Introduction: The Strategic Importance of Protecting 6-Bromo-1H-Indazole
In the landscape of modern drug discovery and medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1] 6-Bromo-1H-indazole, in particular, serves as a versatile and critical building block, offering a strategic handle for further molecular elaboration through cross-coupling reactions and other transformations.[2][3]
However, the presence of the acidic N-H proton in the pyrazole ring of the indazole system complicates many synthetic transformations.[4] This proton can interfere with organometallic reagents, act as a competing nucleophile, or lead to undesired side reactions. Therefore, the strategic protection of the indazole nitrogen is a crucial first step in many multi-step synthetic sequences.[5] The tert-butyloxycarbonyl (Boc) group is an exceptionally useful N-protecting group due to its robustness under a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective Boc protection of 6-bromo-1H-indazole. It delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, offers troubleshooting advice, and outlines methods for product characterization.
Understanding the Regioselectivity of Indazole Acylation
The indazole ring exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[8] Consequently, acylation reactions like Boc protection can potentially yield two different regioisomers: the N-1 protected and the N-2 protected products.
The regiochemical outcome is highly dependent on the reaction conditions.[4][9]
-
Strongly basic conditions can lead to the deprotonation of the indazole, forming the indazolide anion, which often results in a mixture of N-1 and N-2 products.[4]
-
Thermodynamic control , typically achieved by running the reaction at ambient temperature for a sufficient duration with a non-interfering base, favors the formation of the more stable N-1 isomer, tert-butyl 6-bromo-1H-indazole-1-carboxylate.[9][10][11]
-
Kinetic or acidic conditions have been reported to favor the formation of the N-2 isomer.[4][9]
The protocol detailed herein is optimized for the selective synthesis of the thermodynamically favored N-1 protected 6-bromo-1H-indazole.
Reaction Mechanism: The Role of DMAP Catalysis
The direct reaction between an indazole and di-tert-butyl dicarbonate ((Boc)₂O) is often slow due to the moderate nucleophilicity of the indazole nitrogen.[12] The reaction is significantly accelerated by the addition of a catalytic amount of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[13][14]
The DMAP-catalyzed mechanism proceeds as follows:
-
Activation of (Boc)₂O: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of the (Boc)₂O anhydride. This is a rapid reaction that results in the formation of a highly reactive N-acylpyridinium intermediate and the displacement of a tert-butyl carbonate anion.[13][14]
-
Nucleophilic Attack: The N-1 nitrogen of 6-bromo-1H-indazole attacks the now highly electrophilic carbonyl carbon of the N-acylpyridinium intermediate. This step regenerates the DMAP catalyst.[13]
-
Deprotonation: A mild, non-nucleophilic base, such as triethylamine (TEA), deprotonates the newly acylated indazole, yielding the final neutral N-Boc protected product.
-
Byproduct Decomposition: The unstable tert-butyl carbonate anion breaks down to form the tert-butoxide anion and carbon dioxide gas.[13] The tert-butoxide then protonates to form tert-butanol.
Caption: DMAP-catalyzed mechanism for Boc protection.
Detailed Experimental Protocol
This protocol is designed for the reliable and high-yield synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| 6-Bromo-1H-indazole | >98% Purity | Standard commercial |
| Di-tert-butyl dicarbonate ((Boc)₂O) | >97% Purity | Standard commercial |
| 4-(Dimethylamino)pyridine (DMAP) | >99% Purity | Standard commercial |
| Triethylamine (TEA) | >99%, Anhydrous | Distill from CaH₂ |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Solvent purification system |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard commercial |
| Hexanes or Heptane | ACS Grade | Standard commercial |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard commercial |
| Deionized Water | ||
| Brine (Saturated NaCl solution) |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles for reagent addition
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography system (optional)
-
NMR spectrometer and Mass spectrometer for analysis
Step-by-Step Procedure
Caption: Experimental workflow for Boc protection.
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 6-bromo-1H-indazole (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Add triethylamine (TEA, 1.2-1.5 equiv) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 equiv). Stir the solution at room temperature for 10 minutes.[15]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) portion-wise over 5 minutes.[16] A slight exotherm and gas evolution (CO₂) may be observed. Ensure the system is not closed to allow gas to escape.[13][14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes between 2 to 16 hours.[16][17]
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes TEA hydrochloride, excess DMAP, and other water-soluble impurities.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes/heptane or by recrystallization from a suitable solvent system like ethyl acetate/heptane to yield the pure product as a solid.[16]
Quantitative Data and Characterization
Summary of Reaction Parameters
| Parameter | Value | Reference(s) |
| Substrate | 6-Bromo-1H-indazole | [1] |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [18] |
| Base | Triethylamine (TEA) | [15] |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | [13] |
| (Boc)₂O Stoichiometry | 1.1 - 1.2 equivalents | [16] |
| Base Stoichiometry | 1.2 - 1.5 equivalents | [15] |
| Catalyst Loading | 0.05 - 0.1 equivalents | [16] |
| Solvent | Dichloromethane (DCM) or Acetonitrile | [15] |
| Temperature | Room Temperature (20-25 °C) | [16] |
| Reaction Time | 2 - 16 hours | [17] |
| Typical Yield | 85 - 95% | [15] |
Product Characterization
The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The most definitive confirmation of successful Boc protection is the appearance of a large, sharp singlet integrating to nine protons in the upfield region of the spectrum, typically between δ 1.4-1.7 ppm.[6][15] The aromatic protons of the indazole ring will also exhibit shifts compared to the starting material. The deshielding effect of the N-1 substituent often causes the proton at the 7-position to appear at a higher frequency compared to the corresponding proton in the N-2 isomer.[8]
-
Mass Spectrometry (MS): The molecular formula of the product is C₁₂H₁₃BrN₂O₂ with a molecular weight of approximately 297.15 g/mol .[11] Mass spectrometry should show the corresponding [M+H]⁺ or [M+Na]⁺ peaks.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.[1]
Troubleshooting and Optimization Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent stoichiometry.2. Poor nucleophilicity of the substrate.3. Presence of moisture deactivating reagents. | 1. Increase (Boc)₂O to 1.5 equivalents.2. Increase reaction time or gently warm the reaction to 30-40 °C.3. Ensure all glassware is oven-dried and use anhydrous solvents.[19] |
| Low Yield | 1. Inefficient work-up leading to product loss.2. Side reactions due to impurities. | 1. Perform extractions carefully to avoid emulsion formation.2. Ensure the purity of the starting indazole. |
| Formation of N-2 Isomer | Reaction conditions favoring the kinetic product. | 1. Ensure the reaction is run at room temperature to maintain thermodynamic control.[4][9]2. The N-1 and N-2 isomers are typically separable by silica gel chromatography. |
| Difficulty Removing Excess (Boc)₂O | Excess reagent co-elutes with the product during chromatography. | 1. After the reaction, add a nucleophilic scavenger resin (e.g., polymer-supported trisamine) and stir for a few hours to quench excess (Boc)₂O.[12]2. Alternatively, quench with a small amount of imidazole.[20] |
Conclusion
The N-Boc protection of 6-bromo-1H-indazole is a fundamental and enabling transformation in the synthesis of complex, biologically active molecules. The DMAP-catalyzed protocol described here is robust, high-yielding, and provides excellent regioselectivity for the desired N-1 isomer under thermodynamic control. Careful execution of the experimental procedure and diligent monitoring are key to achieving optimal results. This guide provides the necessary framework for researchers to confidently and successfully implement this critical synthetic step in their research and development programs.
References
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry.
- DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. (n.d.).
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (2025). BenchChem.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.).
- Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (n.d.).
- PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. (2025). BenchChem.
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole. (2025). BenchChem.
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Boc Protection Mechanism (Boc2O + Base + DMAP). (n.d.). Common Organic Chemistry.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.).
- Boc Protection (Boc2O + DMAP). (n.d.). Common Organic Chemistry.
- 6-Bromo-1H-indazole, N1-BOC protected. (n.d.). CymitQuimica.
- 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2. (n.d.). PubChem.
- Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Di-tert-butyl dicarbon
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online.
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.).
- Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. (2001).
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Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The indazole core, for instance, is a key pharmacophore present in numerous therapeutic agents, exhibiting activities ranging from kinase inhibition to anti-inflammatory effects. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial C-N linkages.[1][2] Its broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more limited classical methods.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and valuable building block: tert-butyl 6-bromo-1H-indazole-1-carboxylate. The presence of the N-Boc protecting group and the indazole ring system necessitates a carefully optimized protocol to achieve high efficiency and yield. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into troubleshooting common challenges.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[3][4] Understanding this mechanism is paramount for rationalizing the choice of reagents and reaction conditions, and for effective troubleshooting.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the this compound to form a Pd(II) complex.[1][3]
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base is crucial for deprotonating the coordinated amine, forming a palladium-amido intermediate.[3]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-arylated indazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]
Sources
Deprotection of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
An In-Depth Guide to the
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, indazole derivatives are privileged scaffolds due to their wide range of biological activities, including roles as kinase inhibitors in cancer therapy.[1][2] The synthesis of complex molecules based on the indazole core often requires a strategic approach to protect and deprotect reactive sites. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for the nitrogen atom of the indazole ring.[3] Its popularity is due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[4][5]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed examination of the deprotection of tert-Butyl 6-bromo-1H-indazole-1-carboxylate to yield the crucial building block, 6-bromo-1H-indazole. We will explore the underlying chemical mechanism, present validated, step-by-step protocols, and offer field-proven insights to ensure procedural success and high-purity outcomes.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process is efficient and typically proceeds with high yield, driven by the formation of stable byproducts.[4][5]
The mechanism involves three primary steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). This initial step activates the protecting group.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an intermediate carbamic acid.[5]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the deprotected indazole nitrogen. The free amine (the N-H of the indazole) is then protonated by the excess acid in the medium, forming a salt (e.g., a trifluoroacetate or hydrochloride salt).[4][6]
This final salt formation is a key consideration for the subsequent workup procedure, which typically requires a basic wash to neutralize the acid and isolate the free, uncharged 6-bromo-1H-indazole.
Caption: The acid-catalyzed mechanism for Boc group removal.
Comparative Protocols for Deprotection
The choice of acidic reagent for Boc deprotection depends on factors such as the substrate's sensitivity to acid, the desired reaction scale, and the preferred workup method. The two most common and reliable methods for deprotecting this compound are treatment with Trifluoroacetic Acid (TFA) or a solution of Hydrochloric Acid (HCl) in an organic solvent.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane | Rationale & Considerations |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | TFA is highly effective and volatile, simplifying its removal.[4] HCl in dioxane is a common, cost-effective alternative.[7] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (as supplied) | DCM is an excellent solvent for many organic compounds and is inert to TFA. Dioxane is a common solvent for commercially available HCl solutions. |
| Temperature | 0 °C to Room Temperature | Room Temperature | The reaction is typically exothermic; starting at 0 °C helps control the initial rate.[8] Most reactions proceed efficiently at ambient temperature.[6] |
| Reaction Time | 30 minutes to 2 hours | 1 to 4 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion.[6] |
| Workup | Basic aqueous wash (e.g., sat. NaHCO₃) | Precipitation or basic wash | Neutralization is required to quench the strong acid and isolate the free base form of the product.[6][9] |
| Product Form | Free base after workup | Hydrochloride salt (if precipitated) or free base after workup | Direct precipitation of the HCl salt can be a convenient isolation method, avoiding an aqueous workup.[7] |
Detailed Experimental Protocols
Safety Precaution: These protocols involve the use of strong acids and organic solvents. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and is often the first choice due to the volatility of both the solvent and the excess reagent, which simplifies purification.[4][10]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration). Place the flask in an ice bath and cool to 0 °C.
-
Rationale: Starting at a low temperature controls the initial exotherm upon acid addition.
-
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is a 1:1 to 1:4 mixture of TFA to DCM by volume.[6]
-
Rationale: A significant excess of TFA ensures the reaction goes to completion in a timely manner.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Rationale: The reaction is typically rapid at room temperature.[6] Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.
-
Rationale: This step simplifies the subsequent workup by reducing the volume of acid to be neutralized.
-
-
Aqueous Workup: Dissolve the oily residue in an organic solvent like ethyl acetate or DCM. Carefully add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases, ensuring the aqueous layer is basic (pH > 8).
-
Rationale: This neutralization step is crucial to quench the remaining TFA and convert the protonated indazole salt into its free base form, which is soluble in the organic layer.[9]
-
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazole.
-
Rationale: The brine wash removes residual water, and the drying agent removes trace moisture before final solvent evaporation.
-
-
Purification: The crude product can be purified by crystallization or column chromatography if necessary to achieve high purity.[11]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This is a classic and robust method, often resulting in the precipitation of the product as its hydrochloride salt, which can simplify isolation.[7]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether or Heptane
-
Standard laboratory glassware for reaction and filtration
Procedure:
-
Reaction Setup: To a flask containing this compound (1.0 eq), add the 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Rationale: Using a pre-made solution of HCl ensures accurate stoichiometry and controlled reaction conditions.
-
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. In many cases, the deprotected product will precipitate out of the solution as its hydrochloride salt.
-
Rationale: The formation of the HCl salt often reduces its solubility in the reaction solvent, providing a simple method for isolation.[7]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the starting material is not fully consumed, gentle warming (e.g., to 40 °C) can be applied, but this is often unnecessary.
-
Isolation (Method A - Precipitation): If a precipitate has formed, add an anti-solvent such as diethyl ether or heptane to encourage further precipitation. Collect the solid by vacuum filtration. Wash the solid with a small amount of diethyl ether and dry under vacuum to yield 6-bromo-1H-indazole hydrochloride.
-
Rationale: This method is very direct and avoids an aqueous workup, which can be advantageous if the product has some water solubility.
-
-
Isolation (Method B - Aqueous Workup): If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and proceed with a basic aqueous workup as described in Protocol 1 (Steps 5-7) to obtain the free base.
-
Rationale: This provides an alternative when direct precipitation is not efficient.
-
Workflow and Process Visualization
The overall process from protected starting material to purified product follows a logical sequence of chemical transformation and physical separation steps.
Caption: General workflow for the deprotection of Boc-protected indazole.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If monitoring shows significant starting material remaining, the reaction time can be extended, or gentle heating (40-50 °C) may be applied. Ensure a sufficient excess of acid was used.
-
Emulsion during Workup: If an emulsion forms during the basic wash and extraction, adding brine can help break it.
-
Product Solubility: The free base 6-bromo-1H-indazole has moderate polarity. If it is partially soluble in the aqueous layer during workup, back-extracting the aqueous layer with additional organic solvent (e.g., ethyl acetate) can improve the overall yield.
-
Product as HCl Salt: If isolating the product as the hydrochloride salt, ensure it is thoroughly dried as these salts can be hygroscopic. For subsequent reactions that are not compatible with the salt form, it can be converted to the free base just before use.
-
Alternative Basic Conditions: While acid is standard, some N-Boc protected indazoles can be deprotected under basic conditions, for instance with sodium methoxide in methanol.[3][12] This is less common and generally reserved for substrates that are highly sensitive to acid.[13]
Conclusion
The deprotection of this compound is a fundamental and critical transformation for accessing the 6-bromo-1H-indazole core for further synthetic elaboration. The protocols detailed in this guide, utilizing either Trifluoroacetic Acid or Hydrochloric Acid, are robust, scalable, and reliable. A thorough understanding of the underlying mechanism and careful execution of the reaction and workup steps will consistently yield high-purity material, enabling the successful progression of complex drug discovery and development programs.
References
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- BenchChem. (2025). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- PubChem. (n.d.). 6-bromo-1H-indazole. National Center for Biotechnology Information.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
- ChemicalBook. (n.d.). 6-Bromoindazole synthesis.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
- ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ACS GCI Pharmaceutical Roundtable. (2026). Bases.
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- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
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- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
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- 12. researchgate.net [researchgate.net]
- 13. Bases - Wordpress [reagents.acsgcipr.org]
Application Note: A Practical Guide to the Purification of tert-Butyl 6-bromo-1H-indazole-1-carboxylate by Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of tert-butyl 6-bromo-1H-indazole-1-carboxylate, a crucial intermediate in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the chosen methodology. The protocol focuses on normal-phase silica gel column chromatography, a robust and scalable technique for isolating compounds of moderate polarity. Key sections include an analysis of the compound's physicochemical properties, principles of chromatographic separation, a detailed experimental procedure, and a troubleshooting guide to address common purification challenges.
Introduction: The Importance of Purity in Drug Intermediates
This compound is a versatile building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The indazole scaffold is a privileged structure in drug discovery, appearing in compounds targeting various diseases. The purity of this intermediate is of paramount importance, as impurities can lead to unwanted side reactions, reduce the yield and efficacy of subsequent synthetic steps, and complicate the purification of the final active pharmaceutical ingredient (API).
This guide details a reliable method for purifying this compound using silica gel column chromatography. The principles and techniques described herein are broadly applicable to the purification of other moderately polar, N-Boc protected heterocyclic compounds.
Foundational Principles: Understanding the Separation
The successful purification of the target compound hinges on the principles of normal-phase chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is governed by the differential partitioning of the components of a mixture between the stationary and mobile phases.
-
The Stationary Phase: Silica gel's surface is rich in polar silanol groups (Si-OH). These groups interact with polar functionalities in the molecules being separated through hydrogen bonding and dipole-dipole interactions.
-
The Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is employed. The mobile phase competes with the analyte for the active sites on the silica gel. By adjusting the polarity of the mobile phase, one can modulate the retention time of the compounds on the column.[1][2]
For this compound, its moderate polarity, as indicated by its calculated XLogP3-AA value, makes it an ideal candidate for this purification technique.[3]
Physicochemical Data Summary
A clear understanding of the target compound's properties is the first step in developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3] |
| Molecular Weight | 297.15 g/mol | [3] |
| Appearance | Solid | [4] |
| XLogP3-AA (LogP) | 3.5 | [3] |
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of 1-5 grams of crude material. Adjustments to the column size and solvent volumes may be necessary for different scales.
Materials & Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column with stopcock
-
Solvent reservoir (e.g., addition funnel)
-
Fraction collector or test tubes/flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel F₂₅₄)
-
TLC developing chamber & UV lamp (254 nm)
-
Rotary Evaporator
Pre-Purification: TLC Analysis
Before proceeding with the column, it is crucial to determine the optimal mobile phase composition using TLC. This will provide a preview of the separation and help in selecting the starting elution solvent.
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp. The ideal solvent system will give the target compound an Rf (retention factor) of approximately 0.25-0.35.[5]
A similar compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, was successfully purified using a 20-30% ethyl acetate in hexane mobile phase, which suggests this range is a good starting point for optimization.
Column Preparation: The Foundation of Good Separation
Properly packing the column is critical to avoid issues like channeling, which leads to poor separation.
Caption: A streamlined workflow for packing the silica gel column.
Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading (for samples soluble in the mobile phase):
-
Dissolve the crude product in the minimum amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully pipette the solution onto the top sand layer, ensuring not to disturb the silica bed.
-
Allow the sample solution to absorb completely into the silica gel.
-
-
Dry Loading (for samples with poor solubility in the mobile phase):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to the solution.
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components.
Caption: A decision-based workflow for the elution and monitoring process.
Product Isolation
-
Combine the fractions identified as containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Confirm the purity of the final product using analytical techniques such as ¹H NMR and LC-MS.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute | The mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Compound elutes too quickly | The mobile phase is too polar. | Use a less polar mobile phase (a higher percentage of hexane). |
| Poor separation (bands overlap) | - Incorrect mobile phase polarity.- Column overloaded with sample.- Column was packed unevenly (channeling). | - Optimize the solvent system using TLC.- Reduce the amount of sample loaded or use a larger column.- Repack the column, ensuring a homogenous slurry and gentle settling. |
| Streaking/Tailing of bands | - The compound may be interacting too strongly with acidic sites on the silica.- The sample is not sufficiently soluble in the mobile phase. | - Consider adding a very small amount of a modifier like triethylamine (0.1-1%) to the mobile phase if the compound has basic character.- Ensure the sample is fully dissolved upon loading; consider the dry loading method.[6] |
| Cracked silica bed | The column was allowed to run dry at some point. | This is generally irreversible and will ruin the separation. Always maintain the solvent level above the silica bed. |
Conclusion
The purification of this compound by silica gel column chromatography is a highly effective method for obtaining material of high purity. By understanding the principles of the separation, carefully preparing the column, and systematically monitoring the elution process, researchers can confidently isolate this key synthetic intermediate. This protocol, along with the accompanying troubleshooting guide, serves as a valuable resource for scientists engaged in pharmaceutical research and development.
References
- Alfa Chemistry. This compound.
- Organic Syntheses. tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate.
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- ResearchGate. How can I select the solvent system for column chromatography?
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?
- Pharma Now. Mobile and Stationary Phases in Chromatography Explained.
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Application Note & Protocol: High-Purity Recrystallization of Bromoindazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Critical Role of Purity for Bromoindazole Scaffolds
Bromoindazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with significant therapeutic potential. The precise position of the bromine atom on the indazole ring dramatically influences the molecule's biological activity, making the purity of these intermediates paramount. Impurities, including regioisomers or residual starting materials, can lead to misleading structure-activity relationship (SAR) data, complicate downstream reactions, and introduce potential toxicological risks in final active pharmaceutical ingredients (APIs).[1]
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including bromoindazoles.[2][3][4] The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[5][6] A well-designed recrystallization protocol can effectively remove impurities, leading to a product with high crystalline and chemical purity. This application note provides a detailed, step-by-step guide to developing a robust recrystallization procedure for bromoindazole compounds, grounded in the principles of solvent selection, solubility, and crystal growth.
Understanding the Physicochemical Properties of Bromoindazoles
Before embarking on a recrystallization protocol, it is essential to understand the physical properties of the specific bromoindazole isomer being purified. The melting point, in particular, serves as a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity, while a broad or depressed melting point indicates the presence of impurities.
| Bromoindazole Isomer | CAS Number | Melting Point (°C) |
| 3-Bromoindazole | 40598-94-5 | 143-147 |
| 4-Bromo-1H-indazole | 186407-74-9 | 160-165 |
| 5-Bromo-1H-indazole | 53857-57-1 | 123-127[7] |
| 6-Bromoindazole | 79762-54-2 | 183[8] |
Note: The melting points are ranges and can vary slightly based on the purity of the sample and the analytical method used.
Part 1: Strategic Solvent Selection for Bromoindazole Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent for recrystallizing a bromoindazole compound should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The bromoindazole should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution of the crude material.[3][6]
-
Low Solvating Power at Reduced Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the purified crystals upon cooling.[3][6]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).[6]
-
Chemical Inertness: The solvent must not react with the bromoindazole.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Commonly Employed Solvents and Solvent Systems:
For bromoindazole compounds, a range of single and mixed solvent systems can be effective. The polarity of the bromoindazole isomer will influence the optimal solvent choice.
| Solvent/System | Rationale and Application |
| Ethanol | A versatile, moderately polar protic solvent often effective for recrystallizing a variety of organic compounds.[9] |
| Ethyl Acetate | A moderately polar aprotic solvent that can be a good choice for compounds with intermediate polarity.[9] |
| Heptane/Ethyl Acetate | A common mixed-solvent system where heptane acts as an anti-solvent.[9][10] The bromoindazole is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to induce crystallization. |
| Acetone/Water | A polar aprotic/protic mixture that can be highly effective for substituted indazoles.[11] The compound is dissolved in hot acetone, and water is added as an anti-solvent. |
| Methanol/Water | Similar to acetone/water, this polar protic mixture is another excellent option for inducing crystallization.[10] |
| Toluene | A non-polar aromatic solvent that can be effective for less polar bromoindazole derivatives. |
Experimental Workflow for Solvent Screening:
Caption: Workflow for selecting an appropriate recrystallization solvent.
Part 2: Detailed Recrystallization Protocol for Bromoindazole Compounds
This protocol outlines a general procedure that can be adapted based on the specific bromoindazole and the chosen solvent system.
Materials and Equipment:
-
Crude bromoindazole compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Powder funnel
-
Filter paper (fluted for hot filtration, flat for vacuum filtration)
-
Short-stemmed glass funnel
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
Caption: Step-by-step protocol for the recrystallization of bromoindazole compounds.
Causality Behind Experimental Choices:
-
Minimal Solvent Usage: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated or near-saturated upon cooling, which is necessary for crystallization to occur.[12] Adding too much solvent will result in low or no recovery of the product.[13]
-
Slow Cooling: Gradual cooling is essential for the formation of large, well-defined crystals.[13][14] Rapid cooling can cause the compound to precipitate as a powder or an oil, trapping impurities within the solid matrix.[13]
-
Ice Bath: Cooling the solution in an ice bath after it has reached room temperature further decreases the solubility of the bromoindazole, leading to a higher yield of the purified product.[14]
-
Washing with Cold Solvent: Washing the crystals with ice-cold solvent removes any residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product.[4][12]
Part 3: Troubleshooting Common Recrystallization Challenges
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Oiling Out | The melting point of the bromoindazole is below the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling solvent. Employ a mixed-solvent system and add the anti-solvent at a slightly lower temperature.[15] |
| Failure to Crystallize | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[15] |
| Low Recovery | The bromoindazole is too soluble in the cold solvent. The crystals were washed with too much cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly chilled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is pre-warmed before hot filtration. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] Note: Use charcoal sparingly as it can also adsorb the desired compound. |
Conclusion: A Pathway to High-Purity Bromoindazoles
Recrystallization is an indispensable technique in the synthesis and purification of bromoindazole compounds for pharmaceutical research and development. A systematic approach to solvent selection, coupled with a carefully executed protocol, can significantly enhance the purity of these critical intermediates. By understanding the underlying principles of solubility and crystal growth, researchers can overcome common challenges and consistently obtain high-quality bromoindazole derivatives, thereby ensuring the integrity and reliability of their scientific investigations.
References
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- Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7).
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization. --->. (n.d.).
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- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
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Application Notes & Protocols: Leveraging tert-Butyl 6-bromo-1H-indazole-1-carboxylate for Kinase Inhibitor Synthesis
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to competitively inhibit the ATP-binding pocket of a wide array of protein kinases.[1] Among its many derivatives, tert-Butyl 6-bromo-1H-indazole-1-carboxylate has emerged as a cornerstone building block for the synthesis of potent and selective kinase inhibitors.[2] This guide provides an in-depth analysis of this reagent's strategic importance, detailed protocols for its application in key synthetic transformations, and insights into the rationale behind experimental design choices. The bromine atom at the C6-position serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[3] Simultaneously, the tert-butoxycarbonyl (Boc) protecting group at the N1-position ensures regiochemical control and prevents unwanted side reactions, while allowing for facile deprotection when necessary.[4] These application notes are intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this versatile intermediate in their kinase inhibitor discovery programs.
The Strategic Importance of the Indazole Scaffold in Kinase Inhibition
The indazole heterocycle is a bioisostere of purine, the core of ATP. This structural mimicry allows indazole-based compounds to effectively compete with endogenous ATP for binding within the kinase catalytic site.[1] This fundamental principle has led to the development of numerous successful kinase inhibitors for cancer therapy, including Axitinib and Pazopanib, which feature the indazole core.[5][6] The ability to functionalize the indazole ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly sought-after scaffold in modern drug discovery.[7]
This compound: A Key Building Block
Physicochemical Properties
This reagent is a stable, solid material, making it convenient to handle and store in a laboratory setting. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 877264-77-2 | [8][9][10] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [8][9] |
| Molecular Weight | 297.15 g/mol | [8][9][10] |
| Appearance | White to off-white solid/powder | [10] |
| Purity | Typically ≥95-97% | [10][11] |
| IUPAC Name | tert-butyl 6-bromoindazole-1-carboxylate | [8] |
The Dual Role of the N1-Boc Protecting Group
The installation of the tert-butoxycarbonyl (Boc) group at the N1 position is a critical strategic decision in the synthetic route. Its presence serves two primary functions:
-
Inertness and Regioselectivity: The Boc group effectively masks the acidic N-H proton of the indazole ring, preventing it from participating in undesired acid-base or nucleophilic reactions. This is particularly crucial during metal-catalyzed cross-coupling reactions where a free N-H could potentially coordinate to the metal center and inhibit catalysis.[12]
-
Controlled Deprotection: The Boc group is robust under many reaction conditions (including basic and nucleophilic conditions) but can be removed cleanly and efficiently under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[13][14] This orthogonality allows for the selective unmasking of the N1 position at a later synthetic stage, which can be critical for establishing key hydrogen bonding interactions with the target kinase.
The C6-Bromo Handle: A Gateway to Molecular Diversity
The bromine atom at the C6-position is the primary point of diversification for this building block. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the facile and predictable formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of kinase inhibitor libraries.[12]
Core Synthetic Applications & Protocols
The true power of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used methods.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv.).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours. [15][16]5. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indazole-1-carboxylate derivative.
| Parameter | Example Value |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O |
| Typical Yield | 75-95% |
Buchwald-Hartwig Amination: Forging C-N Bonds
The introduction of an amino group provides a key hydrogen bond donor/acceptor site, which is often critical for anchoring a ligand to the "hinge region" of a kinase. [12]The Buchwald-Hartwig amination is the most effective method for this transformation, coupling the aryl bromide with a primary or secondary amine. [17][18]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.). [19]2. Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.05 equiv.). [20]3. Solvent and Amine Addition: Add an anhydrous aprotic solvent such as toluene or dioxane. Add the desired primary or secondary amine (1.1-1.3 equiv.).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Example Value |
| Starting Material | This compound |
| Coupling Partner | Morpholine |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Typical Yield | 70-90% |
N1-Boc Deprotection
This final step is often required to reveal the 1H-indazole, which can be crucial for biological activity. The reaction is typically a straightforward acid-mediated cleavage.
Protocol 3.3.1: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected indazole substrate (1.0 equiv.) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane are commonly used. [13]3. Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. For a free base, the residue can be redissolved in an organic solvent and washed with a mild base (e.g., saturated NaHCO₃ solution), dried, and re-concentrated. Alternatively, the resulting salt (e.g., HCl or TFA salt) can be isolated directly by trituration with a solvent like diethyl ether.
Case Study: Synthetic Precursor to Niraparib
Niraparib (MK-4827) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, which features a substituted indazole core. [21][22]The synthesis of key intermediates for Niraparib and related compounds often involves the coupling of a protected indazole with a piperidine-substituted phenyl ring, showcasing the industrial relevance of these methods. [13][23]A simplified retrosynthesis highlights the central role of a 6-substituted indazole.
Diagram: Retrosynthetic Analysis of a Niraparib-like Scaffold
Caption: Retrosynthesis highlighting the key Suzuki coupling step.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its pre-protected N1 position and reactive C6-bromo handle provide an ideal platform for executing robust and scalable palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings offer reliable methods for generating diverse libraries of 6-substituted indazoles, accelerating the drug discovery process for this critical class of therapeutic agents.
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- National Institutes of Health (NIH). (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
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Application Notes & Protocols: Strategic C-N Bond Formation Utilizing tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Introduction: The Indazole Scaffold and the Imperative of C-N Coupling
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology, inflammation, and antiemetic support.[1][2][3] Its versatile structure allows for substitution at various positions, enabling fine-tuning of pharmacological properties. The formation of a carbon-nitrogen (C-N) bond at the 6-position of the indazole ring is a critical transformation for generating libraries of novel compounds with diverse biological activities.[4]
tert-Butyl 6-bromo-1H-indazole-1-carboxylate serves as an exemplary building block for this purpose. The bromine atom at the C-6 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual role: it directs reactivity by preventing N-1 arylation and enhances solubility in common organic solvents. This Boc group can be readily removed under acidic conditions post-coupling, providing access to the free N-H indazole for further functionalization.
This guide provides an in-depth analysis and detailed protocols for the strategic application of this key intermediate in palladium-catalyzed Buchwald-Hartwig amination, the preeminent method for constructing aryl C-N bonds.[5][6] We will explore the mechanistic rationale behind reagent selection and provide step-by-step procedures for researchers in drug discovery and process development.
Strategic Overview: The Palladium-Catalyzed Approach
While classical methods like the Ullmann condensation exist for C-N bond formation, they often require harsh conditions, stoichiometric copper, and have limited substrate scope.[7][8][9] The advent of the Buchwald-Hartwig amination revolutionized this field, offering a milder, more general, and highly efficient pathway using catalytic palladium.[5][10] The reaction's success hinges on the careful orchestration of a palladium precursor, a specialized phosphine ligand, and a suitable base.
Below is a generalized workflow for utilizing this compound in a C-N coupling strategy.
Caption: The key steps of the Buchwald-Hartwig amination cycle.
Causality Behind Reagent Selection:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are Pd(II) and Pd(0) sources, respectively, but both readily form the active Pd(0) catalyst in situ in the presence of the phosphine ligand. [11][12]* Ligand: This is the most critical variable. For challenging substrates like heteroaryl bromides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are superior. [13][14][15]Their steric bulk promotes the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition, while their electron-donating nature facilitates the final reductive elimination step. [5]* Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex, forming the crucial Pd-amido species. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times. [11][14]* Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Their higher boiling points are suitable for reactions that require heating, and they effectively dissolve the organic reagents.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Reactions must be run under an inert atmosphere (Nitrogen or Argon) as the catalyst system is sensitive to oxygen.
Protocol 1: Buchwald-Hartwig Coupling with a Primary Arylamine (e.g., Aniline)
This protocol is a robust starting point for coupling with a range of primary amines.
Reagent Table:
| Component | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | CAS No. |
| This compound | 311.18 | 1.0 | 311 mg | 907941-01-3 |
| Aniline | 93.13 | 1.2 | 112 mg (110 µL) | 62-53-3 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 (2 mol%) | 18.3 mg | 51364-51-3 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.04 (4 mol%) | 19.1 mg | 564483-18-7 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg | 865-48-5 |
| Anhydrous Toluene | - | - | 5 mL | 108-88-3 |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (311 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium solids.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tert-butyl 6-(phenylamino)-1H-indazole-1-carboxylate.
Protocol 2: Buchwald-Hartwig Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)
Coupling with secondary amines can sometimes be more challenging. The choice of ligand and conditions may need slight adjustments.
Reagent Table:
| Component | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | CAS No. |
| This compound | 311.18 | 1.0 | 311 mg | 907941-01-3 |
| Morpholine | 87.12 | 1.5 | 131 mg (131 µL) | 110-91-8 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 (2 mol%) | 4.5 mg | 3375-31-3 |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 474.61 | 0.04 (4 mol%) | 19.0 mg | 787618-22-8 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg | 534-17-8 |
| Anhydrous Dioxane | - | - | 5 mL | 123-91-1 |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (311 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (19.0 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol) to a reaction tube.
-
Reagent Addition: Add anhydrous dioxane (5 mL) and morpholine (131 µL, 1.5 mmol).
-
Reaction: Seal the tube and heat to 110 °C with vigorous stirring for 18-36 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-9 as described in Protocol 1. The polarity of the solvent system for chromatography may need to be adjusted based on the product's properties.
Protocol 3: Post-Coupling Boc-Deprotection
This protocol removes the N-1 Boc group to yield the free indazole, which is often the desired final product or an intermediate for further diversification.
Reagent Table:
| Component | Equivalents | Amount (for 1 mmol scale) | Notes |
| Boc-Protected N-Substituted Indazole | 1.0 | 1.0 mmol | From Protocol 1 or 2 |
| Dichloromethane (DCM) | - | 5 mL | Anhydrous |
| Trifluoroacetic Acid (TFA) | 10 - 20 | 0.75 - 1.5 mL | Corrosive, handle with care in a hood |
Step-by-Step Methodology:
-
Setup: Dissolve the Boc-protected indazole (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask at room temperature.
-
Deprotection: Slowly add trifluoroacetic acid (1.5 mL, ~20 equiv.) to the stirring solution. Gas evolution (isobutylene) will be observed.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate (25 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (to neutralize any remaining TFA). Then wash with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be further purified by chromatography or crystallization if necessary.
Conclusion
This compound is a highly valuable and versatile building block for constructing libraries of pharmacologically relevant N-substituted indazoles. The palladium-catalyzed Buchwald-Hartwig amination provides a reliable and high-yielding pathway to forge the key C-N bond. By understanding the mechanistic principles and carefully selecting the appropriate ligand, base, and solvent system, researchers can effectively couple this substrate with a wide array of primary and secondary amines. The protocols detailed herein offer a validated starting point for laboratory synthesis, enabling the rapid development of novel chemical entities for drug discovery and beyond.
References
- Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]
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- Reddy, V. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 560–569. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Boruah, M., & Nolan, S. P. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- Various Authors. (n.d.).
- Alam, M. M., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Archives of Pharmacy and Pharmaceutical Sciences, 1(1), 1-13. [Link]
- Various Authors. (2024). Synthesis of N-substituted 1H-indazole derivatives.
- Hartwig, J. F., et al. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society, 130(20), 6543–6556. [Link]
- Tang, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4991. [Link]
- Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859. [Link]
- Various Authors. (2023).
- Buchwald, S. L., et al. (2007). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 9(13), 2557–2559. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
- Various Authors. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Stradiotto, M., & Kelly, L. E. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 39(32), 7435-7448. [Link]
- D'Amico, D. C. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. [Link]
- Monnier, F., & Taillefer, M. (2013). Recent synthetic developments and applications of the Ullmann reaction. Angewandte Chemie International Edition, 47(19), 3096-3102. [Link]
- Schön, U., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1378–1384. [Link]
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Application Notes and Protocols for Sonogashira Coupling Reactions Involving Bromoindazoles
Introduction: The Strategic Importance of Alkynylindazoles in Modern Drug Discovery
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active molecules. Its ability to act as a versatile pharmacophore has led to its incorporation into a wide array of therapeutic agents, including potent kinase inhibitors. The functionalization of the indazole ring is therefore a critical endeavor in medicinal chemistry and drug development. Among the various carbon-carbon bond-forming reactions, the Sonogashira coupling stands out as a powerful and reliable method for introducing alkynyl moieties onto the indazole core. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a combination of palladium and copper complexes and is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of bromoindazoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for various bromoindazole isomers, and discuss critical experimental parameters, including the strategic use of protecting groups and the selection of appropriate catalysts, bases, and solvents. The aim is to equip the reader with the necessary knowledge to successfully implement and optimize Sonogashira couplings for the synthesis of novel alkynylindazoles for their research and development pipelines.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle
The primary role of the palladium catalyst is to activate the bromoindazole for coupling with the alkyne. The cycle can be summarized in three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the carbon-bromine bond of the bromoindazole. This forms a square planar palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[5] For bromoindazoles, this step is often the rate-limiting step and may require heating.[1]
-
Transmetalation: The palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The alkynyl group is transferred from the copper to the palladium center, displacing the bromide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired alkynylindazole product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle
The copper co-catalyst plays a crucial role in activating the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, forming a π-alkyne complex.
-
Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed to form a copper(I) acetylide.[6]
-
Transmetalation: This copper acetylide is the active species that participates in the transmetalation step of the palladium cycle.
Sources
Optimizing the Mizoroki-Heck Reaction: A Detailed Guide to Conditions for Aryl Bromides
Introduction: The Enduring Power of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2][3] Its ability to forge carbon-carbon bonds with high efficiency and stereoselectivity has made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][4] While aryl iodides are often the most reactive coupling partners, the cost-effectiveness and broader availability of aryl bromides necessitate a thorough understanding of the specific conditions required for their successful activation and coupling.
This application note provides researchers, scientists, and drug development professionals with a detailed guide to the critical parameters governing the Heck reaction with aryl bromides. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of the reaction to explain the rationale behind the selection of catalysts, ligands, bases, and solvents. This guide is designed to empower you to not only replicate established procedures but also to troubleshoot and optimize reactions for your specific substrates.
The Catalytic Heart of the Reaction: The Palladium Catalyst and its Ligands
The catalytic cycle of the Heck reaction hinges on the ability of a palladium(0) species to undergo oxidative addition into the aryl-bromide bond.[1][5] The choice of the palladium precursor and, more critically, the ancillary ligands that coordinate to the metal center, profoundly influences the reaction's efficiency, scope, and operating conditions.
Palladium Precursors: The Starting Point
Commonly used palladium precatalysts are typically in the Pd(II) oxidation state and are reduced in situ to the active Pd(0) species. Frequently employed precursors include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and widely used precatalyst.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A source of Pd(0) that often requires the addition of ligands for stability and activity.
The Decisive Role of Ligands: From Phosphines to N-Heterocyclic Carbenes (NHCs)
Ligands are not mere spectators in the Heck reaction; they are crucial for stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. For the less reactive aryl bromides, the choice of ligand is paramount.
Phosphine Ligands: For decades, phosphine ligands have been the workhorses of palladium catalysis. Electron-rich and sterically bulky phosphines are particularly effective for the activation of aryl bromides. They enhance the rate of oxidative addition and promote the reductive elimination step.
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): Its large cone angle and strong electron-donating ability make it highly effective for coupling a wide range of aryl bromides, including electron-rich systems, often under milder conditions.
-
Triphenylphosphine (PPh₃): While a classic ligand, it often requires higher reaction temperatures for efficient coupling of aryl bromides.
N-Heterocyclic Carbenes (NHCs): In recent years, NHCs have emerged as a powerful class of ligands for cross-coupling reactions.[3] Their strong σ-donating ability forms a very stable bond with the palladium center, creating highly active and thermally robust catalysts. This stability is particularly advantageous for challenging couplings that require elevated temperatures.[3][6]
A theoretical study comparing phosphine and NHC ligands in the Heck reaction suggests that for the neutral pathway, which is common for aryl bromides, the phosphine system can be energetically favored.[6][7] However, the exceptional stability of Pd-NHC complexes often translates to higher catalyst longevity and efficiency, especially for less reactive substrates.[3]
The Mechanistic Landscape: Neutral vs. Cationic Pathways
The Heck reaction can proceed through two primary mechanistic manifolds: a neutral pathway and a cationic pathway. The choice of the aryl halide is a key determinant of which pathway is favored. Aryl bromides, with their relatively strong palladium-halogen bond, predominantly react via the neutral pathway .[1]
In this pathway, a neutral ligand dissociates from the arylpalladium(II) bromide intermediate to allow for coordination of the alkene. This is in contrast to aryl triflates, which readily dissociate their weakly coordinating triflate anion to generate a cationic palladium intermediate, thus favoring the cationic pathway .[1][8] Understanding this distinction is crucial as it influences regioselectivity and the choice of optimal reaction conditions.
Figure 1. The neutral catalytic cycle of the Mizoroki-Heck reaction with aryl bromides.
Essential Reaction Parameters: Base, Solvent, and Temperature
Beyond the catalyst system, several other parameters must be carefully controlled to achieve a successful Heck reaction with aryl bromides.
The Role of the Base
A base is a stoichiometric reagent in the Heck reaction, and its primary role is to neutralize the hydrogen bromide (HBr) generated in the final reductive elimination step, regenerating the active Pd(0) catalyst.[1] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and are effective in a variety of solvent systems.
-
Organic Bases: Triethylamine (Et₃N) and other hindered amine bases are also frequently employed, particularly in non-aqueous media.
The strength and solubility of the base should be matched to the solvent and the specific substrates.
Solvent Selection: A Matter of Polarity and Stability
The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species. For Heck reactions with aryl bromides, polar aprotic solvents are generally the most effective.
-
N,N-Dimethylformamide (DMF): A versatile and commonly used solvent that effectively dissolves a wide range of substrates and inorganic bases.
-
N,N-Dimethylacetamide (DMAc): Similar to DMF but with a higher boiling point, which can be advantageous for less reactive aryl bromides requiring higher temperatures.
-
Aqueous Media: The use of water as a co-solvent can be both environmentally friendly and beneficial for the reaction rate in some cases.
Temperature and Reaction Time
Aryl bromides are less reactive than their iodide counterparts, often necessitating higher reaction temperatures to achieve reasonable reaction rates. Typical temperatures for Heck reactions of aryl bromides range from 80 °C to 140 °C. The optimal temperature will depend on the reactivity of the specific aryl bromide and alkene, as well as the catalyst system employed. Reaction times can vary from a few hours to 24 hours or more.
Protocols for the Heck Reaction with Aryl Bromides
The following protocols provide starting points for the Heck coupling of aryl bromides with common alkenes. Optimization of catalyst loading, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Coupling of an Electron-Poor Aryl Bromide with Styrene
This protocol is suitable for aryl bromides bearing electron-withdrawing groups, which are generally more reactive.
Figure 2. Workflow for the Heck coupling of an electron-poor aryl bromide with styrene.
Materials:
-
Electron-poor aryl bromide (e.g., 4-bromoacetophenone)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%), and tri(tert-butyl)phosphine (0.02-0.04 mmol, 2-4 mol%).
-
Add anhydrous DMF (5 mL).
-
Add styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of an Electron-Rich Aryl Bromide with an Acrylate
Electron-rich aryl bromides are generally less reactive and may require a more active catalyst system and higher temperatures.
Materials:
-
Electron-rich aryl bromide (e.g., 4-bromoanisole)
-
n-Butyl acrylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
An N-heterocyclic carbene (NHC) ligand precursor (e.g., an imidazolium salt) and a strong base (e.g., NaOt-Bu) to generate the NHC in situ, or a pre-formed Pd-NHC complex.
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd).
-
If generating the NHC in situ, add the imidazolium salt (0.02 mmol, 2 mol%) and a strong base like sodium tert-butoxide (0.02 mmol, 2 mol%). Alternatively, add the pre-formed Pd-NHC complex (0.02 mmol, 2 mol%).
-
Add anhydrous DMAc (5 mL).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the reaction vessel and heat to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
Summary of Recommended Conditions
| Parameter | Electron-Poor Aryl Bromides | Electron-Rich Aryl Bromides | Causality |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) catalyst upon in situ reduction. |
| Ligand | P(t-Bu)₃, other bulky phosphines | NHCs, highly electron-rich phosphines | Electron-rich ligands facilitate the rate-limiting oxidative addition step. NHCs offer high thermal stability for less reactive substrates. |
| Base | K₂CO₃, Et₃N | Cs₂CO₃, K₃PO₄ | Neutralizes HBr to regenerate the Pd(0) catalyst. Stronger, more soluble bases can be beneficial for less reactive systems. |
| Solvent | DMF, DMAc | DMAc, NMP | Polar aprotic solvents aid in dissolving reagents and stabilizing polar intermediates in the catalytic cycle. |
| Temperature | 80-120 °C | 120-140 °C | Higher temperatures are required to overcome the higher activation energy for oxidative addition of electron-rich aryl bromides. |
Troubleshooting Common Issues
-
Low Conversion:
-
Increase reaction temperature.
-
Switch to a more active ligand (e.g., from PPh₃ to P(t-Bu)₃ or an NHC).
-
Use a stronger or more soluble base.
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
-
Formation of Side Products (e.g., Heck reduction product):
-
This can occur if β-hydride elimination is followed by re-insertion and subsequent reductive elimination. Modifying the ligand or solvent may help.
-
-
Catalyst Decomposition (formation of palladium black):
-
Increase ligand-to-palladium ratio.
-
Ensure rigorous exclusion of oxygen.
-
Switch to a more robust ligand system like an NHC.
-
Conclusion
The Mizoroki-Heck reaction of aryl bromides is a powerful and versatile transformation that can be successfully executed with a careful selection of reaction conditions. By understanding the mechanistic principles that govern the reaction, particularly the role of the ligand in promoting the oxidative addition of the less reactive aryl bromide, researchers can effectively optimize their protocols. The guidelines and protocols presented in this application note provide a solid foundation for the successful application of this important reaction in a wide range of synthetic endeavors.
References
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
- Jagtap, S. (2017). Heck Reaction—State of the Art.
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Application Notes & Protocols: C-H Activation Strategies for Indazole Functionalization
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Indazole Functionalization
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives are prevalent in numerous FDA-approved drugs, such as the anti-cancer agent Pazopanib and the PARP inhibitor Niraparib, highlighting its status as a "privileged structure".[3][4] The ability to precisely modify this core, particularly in the later stages of a synthetic sequence, is critical for generating molecular diversity in drug discovery programs and fine-tuning the properties of organic materials.
Direct C-H activation has emerged as a powerful and atom-economical paradigm for molecular synthesis, circumventing the need for pre-functionalized starting materials that are often required in traditional cross-coupling reactions.[5][6] This approach offers a more sustainable and efficient route to complex molecules by transforming ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This guide provides an in-depth overview of key C-H activation strategies for indazole functionalization, complete with mechanistic insights and field-proven protocols.
Section 1: Foundational Principles of Regioselectivity in Indazole C-H Activation
The indazole core presents five C-H bonds available for functionalization, but they possess distinct electronic and steric environments.[1] The C3-H bond on the pyrazole ring is often the most electronically distinct and can be targeted directly, while the C4-H, C5-H, C6-H, and C7-H bonds on the benzene ring require more nuanced strategies for selective activation.
1.1 Inherent Reactivity vs. Directed Functionalization
-
Inherent Reactivity (C3-Position): The C3 position of the indazole is relatively electron-deficient, making it susceptible to nucleophilic attack by radical or organometallic intermediates. Many transition-metal-free and some palladium-catalyzed methods exploit this inherent reactivity to achieve selective C3-functionalization.[2][7]
-
Directed C-H Activation (Benzene Ring): Achieving regioselectivity on the fused benzene ring (C4-C7) is significantly more challenging and almost exclusively relies on the use of Directing Groups (DGs) .[8] A directing group is a functional moiety, often installed at the N1 or N2 position, that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond (typically in an ortho-position), facilitating selective activation through the formation of a stable cyclometalated intermediate.[9]
Caption: General strategies for indazole C-H functionalization.
Section 2: Transition-Metal-Catalyzed Strategies
Transition metals, particularly those from the late d-block, are the workhorses of C-H activation chemistry due to their ability to readily undergo oxidative addition and reductive elimination cycles.
Palladium-Catalyzed C3-Arylation
Palladium catalysis is a robust method for forging C-C bonds. For indazoles, direct C3-arylation represents a significant challenge due to the relatively low reactivity of this position compared to other heterocycles.[7] However, optimized protocols using specific ligands have made this transformation highly efficient.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precursor.
-
Ligand: A bidentate nitrogen-based ligand like 1,10-Phenanthroline (Phen) is crucial. It stabilizes the palladium center and promotes the C-H activation step, preventing catalyst decomposition at high temperatures.[7]
-
Base: A carbonate base like Cs₂CO₃ is used to facilitate the deprotonation of the C-H bond in the rate-determining Concerted Metalation-Deprotonation (CMD) step.
-
Solvent: High-boiling, non-polar aromatic solvents like toluene or mesitylene are critical for both solubility and achieving the necessary reaction temperature, which significantly impacts reactivity and selectivity.[7]
Caption: Simplified catalytic cycle for Pd-catalyzed C3-arylation.
Protocol 2.1: Pd-Catalyzed Direct C3-Arylation of 1H-Indazole [7]
-
Materials:
-
1H-Indazole (1.0 equiv)
-
Aryl iodide or Aryl bromide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene (0.2 M)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 1H-indazole, aryl halide, Pd(OAc)₂, 1,10-Phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the C3-arylated indazole.
-
Data Summary: Scope of C3-Arylation
| Entry | Aryl Halide (Ar-X) | Product Yield (%) |
| 1 | 4-Iodotoluene | 85 |
| 2 | 4-Iodoanisole | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 75 (with ArBr) |
| 4 | 2-Iodothiophene | 78 |
Rhodium-Catalyzed C7-Olefination
To functionalize the benzene ring, a directing group is essential. Rhodium catalysis, particularly with [Cp*RhCl₂]₂, is highly effective for this purpose. An N-amide directing group, such as an N,N-diisopropylcarbamoyl group, can be installed at the N1 position to selectively direct olefination to the C7 position.[10]
Causality Behind Experimental Choices:
-
Catalyst: The [Cp*RhCl₂]₂ dimer is a robust Rh(III) precursor. It is activated by a silver salt.
-
Activator/Halide Scavenger: AgSbF₆ serves to abstract the chloride ligands from the rhodium center, generating a more catalytically active cationic [Cp*Rh(III)] species.
-
Directing Group: The N,N-diisopropylcarbamoyl group is chosen for its strong coordinating ability (via the carbonyl oxygen) and its steric bulk, which favors the formation of a stable five-membered rhodacycle intermediate leading to C7 activation.[10] Importantly, this amide group can be removed under basic or acidic conditions post-functionalization.[11]
-
Oxidant: Cu(OAc)₂ often serves as an oxidant to regenerate the active Rh(III) catalyst at the end of the cycle.
Protocol 2.2: Rh-Catalyzed C7-Olefination of N1-Carbamoyl Indazole [10]
-
Materials:
-
N1-(N,N-diisopropylcarbamoyl)indazole (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (2.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add N1-carbamoyl indazole, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂ to a Schlenk tube.
-
Add anhydrous DCE, followed by the alkene.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling, dilute the reaction with dichloromethane (DCM) and filter through Celite.
-
Concentrate the solvent and purify the crude product via flash column chromatography on silica gel.
-
Data Summary: Scope of C7-Olefination
| Entry | Alkene Partner | Product Yield (%) |
| 1 | n-Butyl acrylate | 92 |
| 2 | Styrene | 88 |
| 3 | Ethyl acrylate | 90 |
| 4 | N-Phenylacrylamide | 76 |
Cobalt-Catalyzed Annulative Syntheses
Driven by the need for more sustainable and cost-effective methods, catalysts based on earth-abundant metals like cobalt have gained prominence.[12] Cp*Co(III) complexes can catalyze the C-H activation of azobenzenes and their subsequent annulation with aldehydes to afford N-aryl-2H-indazoles in a single step.[6][13]
Causality Behind Experimental Choices:
-
Catalyst: A pre-formed or in-situ generated cationic Cp*Co(III) complex is the active catalyst. Using Co(OAc)₂ with an appropriate ligand is a common starting point.[14][15]
-
Directing Group: The azo functional group (-N=N-) in the azobenzene starting material acts as an efficient bidentate directing group, leading to ortho-C-H activation.[13]
-
Reaction Partner: Aldehydes serve as the one-carbon source for building the pyrazole ring of the indazole product.
-
Additive: Acetic acid (AcOH) is often used as a proton source to facilitate the cyclization and dehydration/aromatization steps.[13]
Protocol 2.3: Co-Catalyzed Synthesis of N-Aryl-2H-Indazoles [13]
-
Materials:
-
Azobenzene (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.5 equiv)
-
[Cp*Co(CO)I₂] (4 mol%)
-
AgSbF₆ (8 mol%)
-
AcOH (20 mol%)
-
Anhydrous Dioxane (0.25 M)
-
-
Procedure:
-
Add azobenzene, [Cp*Co(CO)I₂], and AgSbF₆ to an oven-dried Schlenk tube under an inert atmosphere.
-
Add anhydrous dioxane, followed by the aldehyde and acetic acid via syringe.
-
Seal the tube and heat in a preheated oil bath at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the N-aryl-2H-indazole.
-
Section 3: Metal-Free Radical-Mediated C3-Functionalization
To avoid residual metal contaminants, which is a major concern in pharmaceutical development, metal-free strategies are highly desirable. Many C3-functionalizations of 2H-indazoles proceed through a radical pathway, often initiated by a chemical oxidant.[3][16]
Mechanism Rationale: The reaction typically involves the generation of a reactive radical species (e.g., an acyl radical from an aldehyde).[3] This radical undergoes nucleophilic addition to the electron-deficient C3 position of the 2H-indazole. The resulting indazolyl radical intermediate is then oxidized to a cationic species, which loses a proton to regenerate the aromatic system and furnish the final product.
Caption: General mechanism for metal-free radical C3-acylation.
Protocol 3.1: Metal-Free Radical C3-Acylation of 2H-Indazoles [3]
-
Materials:
-
2-Aryl-2H-indazole (1.0 equiv)
-
Aldehyde (3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O) (3.0 equiv)
-
Dichloromethane (DCM) (0.1 M)
-
-
Procedure:
-
To a round-bottom flask, add the 2-aryl-2H-indazole and the aldehyde in DCM.
-
Stir the solution at room temperature.
-
Add TBHP dropwise to the reaction mixture.
-
Heat the reaction to reflux (approx. 40 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Section 4: Emerging Strategies: Photoredox Catalysis
Visible-light photoredox catalysis offers an exceptionally mild and sustainable approach to C-H functionalization, using light as a traceless reagent to drive reactions at ambient temperature.[17][18]
Mechanism Rationale: A photocatalyst (PC), such as an iridium complex or an organic dye, absorbs visible light to reach an excited state (PC*). This excited state is a powerful single-electron oxidant or reductant. For C3-carbamoylation, the excited photocatalyst can oxidize an oxamic acid derivative, which then undergoes decarboxylation to generate a carbamoyl radical.[4] This radical adds to the C3 position of the indazole, and the resulting radical intermediate is oxidized and deprotonated to yield the final product, completing the catalytic cycle.[4]
Protocol 4.1: Visible-Light-Promoted C3-Carbamoylation of 2H-Indazoles [4]
-
Materials:
-
2H-Indazole (1.0 equiv)
-
Oxamic acid (1.5 equiv)
-
Photocatalyst (e.g., 4CzIPN) (1-2 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (0.1 M)
-
-
Procedure:
-
Add the 2H-indazole, oxamic acid, photocatalyst, and Cs₂CO₃ to a reaction vial equipped with a stir bar.
-
Add DMSO and seal the vial with a cap.
-
Degas the mixture by sparging with an inert gas (Argon) for 10-15 minutes.
-
Place the vial in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED light source (λ = 450-460 nm).
-
Irradiate and stir the mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
-
Conclusion
The C-H functionalization of indazoles is a dynamic and rapidly evolving field that provides powerful tools for synthetic chemists. The choice of strategy—be it transition-metal catalysis, a metal-free radical pathway, or photoredox catalysis—depends on the desired regiochemical outcome, functional group tolerance, and process constraints. By understanding the underlying mechanistic principles and causality behind experimental design, researchers can effectively leverage these advanced methods to accelerate the discovery and development of novel indazole-containing molecules.
References
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- Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. [Link]
- Recent Advances in C–H Functionalization of 2H-Indazoles.
- Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher. [Link]
- Metal-Free Regioselective Dual C-H Functionalization in a Cascade Fashion: Access to Isocryptolepine Alkaloid Analogues. IITH. [Link]
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
- Cobalt(III)
- Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]
- C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles.
- C-H functionalization of 2H-indazole.
- Visible light-induced functionalization of indazole and pyrazole: a recent update.
- Visible light-promoted transition metal-free direct C3-carbamoyl
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH. [Link]
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- Recent advances in C-H functionaliz
- C−H functionalization of 2H‐indazoles.
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- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]
- Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. PubMed. [Link]
- Removable and modifiable directing groups in C-H activ
- Rhodium-catalyzed directed C–H functionalization of 2-arylindazoles with diazotized Meldrum's acid.
- Cobalt-catalyzed atroposelective C−H activation/annulation to access N−N axially chiral frameworks. PMC. [Link]
- Cu-Catalyzed Regioselective C-H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones.
- Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
- Photoredox-Catalyzed C–H Functionaliz
- COBALT CATALYZED (sp2) C-H ACTIVATION REACTIONS WITH MULTI-UNSATURATED SUBSTRATES FOR FIVE AND SIX MEMBERED N-HETEROCYCLES. LSU Digital Commons. [Link]
- Cobalt-Catalyzed C–H Activation. ACS Publications - American Chemical Society. [Link]
- Cobalt‐catalyzed aminoquinoline‐directed C(sp²)−H and N−H...
- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing). [Link]
- Representative protocols for C–H arylation of 1,n-diazines.
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Application Notes & Protocols: Synthesis of Biaryl Indazoles using tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Abstract
The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including potent kinase inhibitors used in oncology.[1] The synthesis of C6-arylated indazoles, in particular, is a critical endeavor in modern drug discovery. This comprehensive technical guide provides detailed protocols and expert insights for the synthesis of biaryl indazoles utilizing tert-butyl 6-bromo-1H-indazole-1-carboxylate as a versatile and key intermediate. We will cover the synthesis of the starting material, its subsequent functionalization via palladium-catalyzed cross-coupling reactions—with a primary focus on the Suzuki-Miyaura coupling—and the final deprotection to yield the target biaryl indazoles. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for the synthesis of these valuable compounds.
Introduction: The Strategic Importance of Biaryl Indazoles
Indazole derivatives are at the core of many FDA-approved therapeutics and clinical candidates.[2] Their unique bicyclic structure allows them to act as bioisosteres of indoles, engaging with a wide range of biological targets. The introduction of an aryl or heteroaryl substituent at the C6-position of the indazole core can significantly modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
The use of this compound as the starting material offers several strategic advantages:
-
Vector for C-C Bond Formation: The bromine atom at the C6-position serves as a reliable handle for various palladium-catalyzed cross-coupling reactions.
-
N1-Nitrogen Protection: The tert-butoxycarbonyl (Boc) group protects the N1-position of the indazole ring. This prevents unwanted side reactions, improves solubility in organic solvents, and simplifies product purification. The Boc group is stable under the basic conditions of many coupling reactions but can be readily removed under acidic or specific basic conditions.[3][4]
-
Regiochemical Control: Protecting the indazole nitrogen ensures that subsequent reactions, like metal-halogen exchange or coupling, occur predictably at the C6-position.
This guide will provide a logical workflow, from the preparation of the necessary building blocks to the final products, emphasizing the chemical reasoning behind each procedural step.
Overall Synthesis Workflow
The synthesis of 6-aryl-1H-indazoles via the protected bromo-intermediate follows a three-stage process. This modular approach allows for the generation of a diverse library of analogues by simply varying the coupling partner in the central step.
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The Strategic Application of tert-Butyl 6-bromo-1H-indazole-1-carboxylate in Modern Drug Discovery
Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have positioned it as a cornerstone in the design of a multitude of clinically successful and promising therapeutic agents. Indazole-containing compounds exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, the indazole core is a key feature in several FDA-approved drugs, such as the antiemetic agent granisetron and the multi-targeted kinase inhibitor pazopanib, underscoring its therapeutic relevance.[] The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and target engagement.
This application note focuses on a particularly valuable derivative, tert-Butyl 6-bromo-1H-indazole-1-carboxylate , and its strategic application in contemporary drug discovery. The presence of a bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position offers several advantages. It enhances solubility in organic solvents, prevents unwanted side reactions at the indazole nitrogen, and can be readily removed under acidic conditions, providing a pathway to the free N-H indazole, which is often crucial for biological activity.
The Strategic Advantage of this compound
The utility of this compound as a building block in drug discovery is primarily centered on its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions, particularly the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are cornerstones of modern synthetic medicinal chemistry. They allow for the modular and efficient construction of complex molecular architectures from simple, commercially available starting materials.
The bromine atom at the 6-position of the indazole core is ideally situated for these transformations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. This allows for the systematic exploration of the chemical space around the indazole scaffold, a critical process in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
Core Applications and Synthetic Protocols
This section provides detailed, field-proven protocols for the application of this compound in key synthetic transformations. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Protocol 1: Synthesis of this compound
A reliable synthesis of the title compound is a prerequisite for its application. A common method involves the protection of commercially available 6-bromo-1H-indazole.
Experimental Protocol:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.
Causality of Experimental Choices:
-
Boc₂O and DMAP: This combination is a standard and highly effective method for the Boc-protection of N-H bonds. DMAP acts as a nucleophilic catalyst, accelerating the reaction.
-
DCM as solvent: DCM is a good solvent for both the starting material and reagents and is relatively unreactive under the reaction conditions.
-
Aqueous work-up: The acidic and basic washes are crucial for removing unreacted reagents and byproducts, simplifying the subsequent purification.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.[5]
Experimental Protocol:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 6-substituted indazole derivative.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, tolerant of a wide range of functional groups. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome, with cesium carbonate often being more effective for challenging couplings.
-
Solvent System: The mixture of an organic solvent and water is crucial for dissolving both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium(0) active catalyst.
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid/Ester | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | Pyridine-3-boronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | 12 | 75 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a direct route to N-aryl and N-heteroaryl indazoles, which are important pharmacophores in many drug candidates.[2]
Experimental Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq), and a suitable phosphine ligand, for example, Xantphos or RuPhos (0.04-0.1 eq).
-
Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Strong Base: A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. The choice of base should be made carefully to avoid side reactions with other functional groups in the molecule.
-
Anhydrous and Inert Conditions: The palladium catalyst and the strong base are sensitive to air and moisture, making anhydrous and inert reaction conditions essential for reproducibility and high yields.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The strategic importance of this compound is exemplified in the synthesis of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
One notable example is the synthesis of Polo-like kinase 4 (PLK4) inhibitors. PLK4 is a key regulator of centriole duplication, and its inhibition is a promising strategy for cancer therapy.[6] The synthesis of potent PLK4 inhibitors, such as CFI-400945, often involves the use of a 6-substituted indazole core.[7] While the exact synthetic route for CFI-400945 may vary, the general strategy involves the functionalization of a 6-bromoindazole precursor, for which this compound is an ideal starting material.
Visualizing the Workflow and Concepts
To further clarify the application of this key building block, the following diagrams illustrate the general workflow and the core chemical transformations.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic combination of a functionalizable bromine atom and a stable protecting group enables the efficient synthesis of diverse libraries of indazole derivatives. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide medicinal chemists with powerful tools to explore structure-activity relationships and optimize lead compounds. The successful application of this intermediate in the synthesis of potent kinase inhibitors highlights its significance in the ongoing quest for new and effective therapies for a range of human diseases.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Zhang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653.[2]
- Tandon, R., et al. (2021). Progress and challenges of indazole-based kinase inhibitors for cancer therapy. Journal of Medicinal Chemistry, 64(1), 14-41.
- Ghosh, A., et al. (2020). Catalytic functionalization of indazole scaffolds.
- Fancelli, D., et al. (2006). 1H-Indazole derivatives, a new class of potent and selective inhibitors of the vascular endothelial growth factor receptor 2 tyrosine kinase. Journal of Medicinal Chemistry, 49(24), 7096-7108.
- Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147-169.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- New Drug Approvals. (2016). Niraparib; MK 4827.
- Google Patents. (n.d.). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.
Sources
- 1. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. selleckchem.com [selleckchem.com]
- 7. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromoindazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoindazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize these challenging yet crucial transformations. Bromoindazoles are vital building blocks in pharmaceutical discovery, but their unique electronic and structural properties often present obstacles to achieving high-yielding and clean coupling reactions.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-proven strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction yield is low, or the reaction has stalled completely. What are the first things I should check?
Answer: Low conversion is the most common issue and typically points to a problem with the catalyst's activity or the fundamental reaction parameters.
-
Catalyst Deactivation: The primary suspect is often the catalyst itself. The indazole moiety, particularly with its exposed N-H group, can act as a ligand and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4][5]
-
Causality: The Lewis basic nitrogen atoms of the indazole ring can compete with the desired phosphine ligand for coordination sites on the palladium, forming off-cycle, inactive complexes. This is a well-documented issue for nitrogen-rich heterocycles.[5][6]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][7] These ligands form more stable complexes with palladium and promote a faster rate of reductive elimination, which can outcompete catalyst deactivation pathways. Using a pre-formed palladium(II) precatalyst, such as an SPhos or XPhos precatalyst, can also ensure the efficient generation of the active Pd(0) species.[5][8]
-
-
Inadequate Base or Solvent System: The choice of base and solvent is critical for both activating the boronic acid and maintaining a homogeneous, active catalytic system.[9][10]
-
Causality: The base's role is to form a boronate complex ("ate" complex), which is more nucleophilic and competent for the transmetalation step.[10][11][12] If the base is too weak, insoluble, or sterically hindered, this activation will be inefficient. The solvent must dissolve the organic substrates, the boronic acid/ester, and the inorganic base to a sufficient degree.[9][13]
-
Solution: Screen a panel of bases. While K₂CO₃ is a common starting point, stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective for heteroaryl couplings.[13][14][15] For solvents, ethereal options like 1,4-dioxane or DME, often with a co-solvent of water or ethanol, are standard.[16][17] A mixture of dioxane/EtOH/H₂O has been shown to be effective in specific cases, improving solubility and promoting high yields.[16]
-
-
Atmospheric Contamination: Suzuki couplings are sensitive to oxygen.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid partner.[3][8][13]
-
Solution: Ensure your reaction setup is rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst.[4][18][19] Maintain a positive pressure of inert gas throughout the reaction.
-
Question 2: I'm observing significant amounts of protodebromination (replacement of Br with H) and/or boronic acid homocoupling. How can I suppress these side reactions?
Answer: These side reactions compete with the desired cross-coupling and point to issues with moisture, oxygen, or an imbalance in the rates of the catalytic cycle steps.
-
Protodebromination:
-
Causality: This occurs when the palladium-aryl intermediate reacts with a proton source (often residual water) instead of the boronate complex.[3][4] It can be particularly problematic if the transmetalation step is slow.
-
Solution:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, ensure the organic solvent is anhydrous if protodebromination is severe.[13]
-
Choose the Right Base: Avoid bases that can introduce excessive water or act as hydride sources. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[7][13]
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[8][13] These are generally more robust towards protodeboronation.
-
-
-
Homocoupling of Boronic Acid:
-
Causality: This side reaction is primarily promoted by the presence of oxygen, which can facilitate the coupling of two boronic acid molecules, mediated by palladium.[3][4][8]
-
Solution: As mentioned above, rigorous degassing of the reaction mixture is the most effective way to prevent this.[13][19] Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can sometimes be better than Pd(II) sources which may require an initial reduction step that can be prone to side reactions.[13]
-
Question 3: My reaction works, but I'm getting a mixture of products, including N-arylation on the indazole ring. How can I improve the selectivity for C-C coupling?
Answer: N-arylation is a known side reaction for NH-indazoles, competing with the desired C-Br bond activation. This is essentially a competing Buchwald-Hartwig amination reaction.
-
Causality: The N-H bond of the indazole is acidic and can be deprotonated by the base. The resulting indazolide anion can then participate in a competitive N-arylation pathway.
-
Solution:
-
Protect the Indazole Nitrogen: The most robust solution is to protect the indazole nitrogen, typically with a group like Boc (tert-butyloxycarbonyl) or by alkylating it (e.g., ethyl).[15][20][21] This physically blocks the N-arylation pathway. The protecting group can be removed post-coupling.
-
Ligand Choice: Using very bulky ligands can sometimes sterically disfavor the approach to the nitrogen atom, thus favoring oxidative addition at the more accessible C-Br bond.
-
Base Selection: Using a weaker or more sterically hindered base may slow the rate of N-H deprotonation relative to the desired catalytic cycle. However, this must be balanced with the need for sufficient basicity to promote transmetalation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst system for coupling with a novel bromoindazole?
A good, general-purpose starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5] Even better, use a commercially available palladium precatalyst like [SPhos Pd G2] or [XPhos Pd G3].[5][6] A typical catalyst loading would be 1-3 mol %.
Q2: How do I choose the right base and how much should I use?
Start with K₂CO₃ (2.0-3.0 equivalents). If the reaction is sluggish or fails, switch to a stronger base like Cs₂CO₃ or K₃PO₄ (2.0 equivalents).[13][14][16] The base must be strong enough to facilitate the formation of the reactive boronate species.[11][12]
Q3: What is the ideal reaction temperature?
Most Suzuki couplings on bromoindazoles are run at elevated temperatures, typically between 80-110 °C.[4][14] Microwave irradiation can sometimes be used to accelerate the reaction and improve yields, often allowing for shorter reaction times.[16][20]
Q4: Does the position of the bromine atom on the indazole ring (e.g., C3, C5, C7) matter?
Yes, the position can significantly influence reactivity due to steric and electronic effects. For example, C3-bromoindazoles can be sterically hindered. C7-bromoindazoles have also been studied, and successful protocols often require careful optimization of the catalyst and base.[1][22] It is always necessary to optimize conditions for the specific isomer you are working with.
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Rationale |
| Bromoindazole | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | 1.5 - 2.0 equiv | Excess ensures complete consumption of the halide.[20] |
| Pd Catalyst | Pd(dppf)Cl₂ (3 mol %)[14][23] | SPhos Pd G3 Precatalyst (2 mol %)[5] | Dppf is a robust, common ligand. Buchwald precatalysts offer higher activity for difficult substrates. |
| Base | K₂CO₃ (2.0 equiv)[14][17] | K₃PO₄ (2.0 equiv)[5] | K₃PO₄ is a stronger base, often effective for N-heterocycles. |
| Solvent | 1,4-Dioxane / H₂O (4:1)[17] | Toluene or DME (anhydrous) | Aqueous systems aid solubility; anhydrous systems can reduce protodebromination. |
| Temperature | 90 °C | 100-110 °C | Higher temperatures increase reaction rates but can also lead to degradation. |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Essential to prevent catalyst oxidation and homocoupling.[19] |
General Experimental Protocol for Suzuki Coupling of a Bromoindazole
This is a representative protocol and must be optimized for specific substrates.
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromoindazole (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to remove all oxygen.[4][18]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Catalyst Addition: Briefly remove the seal to add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) under a positive flow of inert gas.
-
Reaction: Reseal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromoindazole is consumed.[4]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[24]
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for diagnosing and solving low-yield reactions.
References
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Barberis, C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- BenchChem. (2025). Technical Support Center: Accelerating Sluggish Suzuki Couplings. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- ResearchGate. (2010). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
- BenchChem. (2025).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. ResearchGate.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Lindsley, C. W., et al. (2011).
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate.
- Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with byproduct formation in this powerful C-N cross-coupling reaction. By understanding the mechanistic origins of these side reactions, you can effectively optimize your reaction conditions to achieve higher yields and purities of your desired arylamine products.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Buchwald-Hartwig amination reactions?
A1: The most frequently encountered byproducts include the hydrodehalogenated arene, homocoupled biaryls, and products resulting from catalyst decomposition or side reactions of the amine. Each of these byproducts arises from distinct mechanistic pathways that compete with the desired productive catalytic cycle.
Q2: I'm observing significant hydrodehalogenation of my aryl halide. What is the primary cause?
A2: Hydrodehalogenation, the replacement of the halide on your starting material with a hydrogen atom, is a common side reaction.[1][2] It often occurs via β-hydride elimination from a palladium amido complex, which is a competing pathway to the desired reductive elimination.[1][2] This is particularly prevalent when using primary amines.[1][2] Another potential source of the hydride is from the solvent or other reagents in the reaction mixture. Recent studies have explored bimetallic palladium-copper (Pd-Cu) nanocatalyst systems to suppress this unwanted pathway by promoting the desired amination.[3][4][5][6][7]
Q3: My reaction is producing a significant amount of biaryl homocoupling product. Why is this happening?
A3: Biaryl homocoupling, the formation of a C-C bond between two aryl halide molecules, can occur through a side reaction pathway. This is sometimes observed in palladium-mediated reactions, especially when the desired cross-coupling is sluggish.[8] It can be influenced by the choice of ligand, base, and solvent.
Q4: How does the choice of ligand impact byproduct formation?
A4: The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, often developed by the Buchwald and Hartwig groups, are designed to promote the desired oxidative addition and reductive elimination steps while suppressing side reactions.[1][2][9] For instance, sterically demanding ligands can disfavor the formation of catalyst species that lead to homocoupling and can also influence the rate of β-hydride elimination.[2]
Q5: Can the base used in the reaction contribute to byproduct formation?
A5: Absolutely. The base is crucial for deprotonating the amine to form the palladium amido complex, a key intermediate in the catalytic cycle.[10][11] However, the choice and strength of the base can also influence side reactions. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups.[12] Weaker bases may slow down the desired reaction, potentially allowing more time for side reactions to occur.[12] The solubility of the base and the resulting halide salts can also impact the reaction outcome.[13][14]
II. Troubleshooting Guides
Guide 1: Mitigating Hydrodehalogenation of the Aryl Halide
This is arguably the most common byproduct. Its formation directly consumes the aryl halide starting material, reducing the overall yield of the desired arylamine.
Symptoms:
-
Presence of the corresponding arene (Ar-H) in your crude reaction mixture, confirmed by GC-MS or NMR.
-
Lower than expected yield of the desired arylamine product.
Mechanistic Insight:
The primary pathway for hydrodehalogenation is β-hydride elimination from an intermediate palladium-amido complex.[1] This is more likely to occur with primary amines that have β-hydrogens. The resulting palladium-hydride species can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.
Troubleshooting Strategies & Protocols:
| Parameter | Recommended Action | Rationale |
| Ligand | Switch to a bulkier, more electron-rich ligand (e.g., Josiphos, BippyPhos, or Buchwald's biarylphosphine ligands).[2] | Bulky ligands can sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination. |
| Base | Use a weaker base if possible (e.g., K₃PO₄, Cs₂CO₃) or a hindered alkoxide base. | A very strong base can accelerate β-hydride elimination in some cases. The choice of base can be solvent-dependent.[11][15] |
| Solvent | Use a less polar, aprotic solvent like toluene or dioxane. | Solvent polarity can influence the stability of intermediates and the rates of competing pathways.[15][16] |
| Temperature | Lower the reaction temperature. | β-hydride elimination often has a higher activation energy than reductive elimination. |
| Amine Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents). | This can help favor the forward reaction towards the amido complex. |
Guide 2: Suppressing Biaryl Homocoupling
The formation of biaryl (Ar-Ar) byproducts is another common issue that reduces the efficiency of the desired C-N bond formation.
Symptoms:
-
Identification of a biaryl product in your reaction mixture.
-
Reduced yield of the target arylamine.
Mechanistic Insight:
Biaryl formation can arise from a competing Suzuki-Miyaura-type coupling if boronic acid species are present as impurities. More commonly, it can result from the reaction of the oxidative addition complex with another molecule of the aryl halide or through a reductive elimination pathway from a diarylpalladium(II) species.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Collection - Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water - ACS Catalysis - Figshare [acs.figshare.com]
- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Dehalogenation in Palladium Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common and often frustrating side reaction of hydrodehalogenation (hereafter referred to as dehalogenation). Our goal is to provide you with a logical framework for troubleshooting, grounded in mechanistic understanding, to help you maximize the yield of your desired coupled product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
Issue 1: I'm observing significant dehalogenation of my aryl halide. What are the most likely causes and what should I check first?
Dehalogenation, the replacement of a halide with a hydrogen atom, is a common competing pathway in palladium cross-coupling.[1] It typically arises from a palladium-hydride species, which can reductively eliminate with the aryl group faster than the desired cross-coupling partner can transmetalate.
Answer: The primary sources of the problematic hydride species are often the base, solvent, or even trace water in the reaction. Your first troubleshooting steps should focus on methodically evaluating these components.
A Visual Troubleshooting Workflow
Use the following flowchart to guide your decision-making process when tackling a dehalogenation issue.
Caption: A stepwise guide to troubleshooting dehalogenation.
Issue 2: How does my choice of base contribute to dehalogenation, and which bases should I try?
Answer: The base is a critical parameter. Strong alkoxide bases, particularly in the presence of alcohol solvents or even trace water, can generate palladium-hydride species. For instance, a methoxide can undergo β-hydride elimination to form formaldehyde and a Pd-H species.[1] Amine bases can also be a source of hydrides.[2][3]
Recommendations:
-
Avoid Strong Alkoxides if Possible: If you are using a strong base like sodium tert-butoxide (NaOtBu) and observing dehalogenation, consider switching to a weaker inorganic base.[4][5]
-
Screen Inorganic Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent alternatives that are less prone to generating hydride intermediates.[2][4]
-
Solvent Synergy: Remember that the solvent and base work in concert. Using an aprotic solvent like dioxane, THF, or toluene can mitigate hydride formation from protic sources.[4]
| Base Type | Common Examples | Propensity for Dehalogenation | Recommended Use Case |
| Alkoxides | NaOtBu, KOtBu | High | Necessary for challenging couplings (e.g., Buchwald-Hartwig with hindered amines) but should be used cautiously. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate | Excellent first choice for Suzuki and Sonogashira couplings.[2] |
| Phosphates | K₃PO₄ | Low | A robust and often superior choice for Suzuki couplings, particularly with sensitive substrates.[4] |
| Amine Bases | Et₃N, DIPEA | Moderate | Standard for Sonogashira and Heck, but can be a hydride source. Consider inorganic alternatives if issues arise.[2] |
Issue 3: Can the phosphine ligand really make a difference? Which ligands should I screen?
Answer: Absolutely. The ligand is arguably the most powerful tool for controlling the outcome of a cross-coupling reaction. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][6]
The Core Principle: To avoid dehalogenation, you want to accelerate the desired reductive elimination step (forming the C-C bond) so that it outcompetes the undesired reductive elimination of the aryl-hydride species.
-
Mechanism: Bulky, electron-rich phosphine ligands (like the Buchwald biarylphosphine ligands) are designed to do exactly this. Their large steric footprint promotes the reductive elimination step, which relieves steric strain around the palladium center.[7] Their electron-donating nature increases electron density on the palladium, which also facilitates reductive elimination.
Ligand Screening Strategy: If you are using a less bulky ligand like triphenylphosphine (PPh₃) and seeing dehalogenation, switch to a more sterically demanding, electron-rich ligand.
| Ligand | Typical Use | Dehalogenation Suppression | Rationale |
| PPh₃ | General purpose, older methods | Low | Small cone angle, less effective at promoting reductive elimination. |
| Buchwald Ligands (XPhos, SPhos) | Suzuki, Buchwald-Hartwig | High | Very bulky and electron-rich, designed to accelerate reductive elimination.[4] |
| N-Heterocyclic Carbenes (NHCs) | Suzuki, Heck | High | Strong σ-donors that form very stable Pd complexes, often promoting the desired coupling pathway.[5] |
| cBRIDP, tBu₃P | Challenging oxidative additions | High | Extremely electron-rich ligands that can accelerate the initial oxidative addition, potentially altering the balance of the catalytic cycle favorably.[7] |
Issue 4: My reaction is still sluggish and producing the dehalogenated byproduct. What other reaction parameters can I adjust?
Answer: If optimizing the base and ligand is insufficient, the next step is to evaluate the reaction temperature and reagent quality.
-
Temperature: Higher temperatures can sometimes accelerate dehalogenation pathways.[2][8] It is often beneficial to run the reaction at the lowest possible temperature that still allows for efficient conversion to the desired product. Consider running a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.[2]
-
Reagent Purity: The purity of your coupling partner (e.g., the organoboron reagent in a Suzuki coupling) is crucial. A slow transmetalation step, which can be caused by impure or decomposed reagents, gives the palladium-aryl intermediate more time to find a hydride source and undergo dehalogenation.[4] Ensure your reagents are pure and, in the case of boronic acids, consider using the more stable pinacol ester (BPin) or trifluoroborate salt (BF₃K) derivatives.[7]
-
Water Content: While some cross-coupling reactions benefit from or require water (especially Suzuki couplings), excess water can be a proton source leading to dehalogenation.[4][9][10] If you are running an anhydrous reaction, ensure all solvents and reagents are rigorously dried. In aqueous systems, try varying the water ratio.
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl bromide while minimizing the risk of dehalogenation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid or Pinacol Boronic Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane or Toluene/Water mixture, 10:1 v/v)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid/ester, palladium pre-catalyst, ligand, and base.
-
Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be thoroughly degassed again by bubbling argon through the solution for another 10-15 minutes.
-
Heating: Heat the reaction to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410-6433. [Link]
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- Hudson, B. M., et al. (2013). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 54(38), 5239-5241. [Link]
- Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Malaysian Journal of Chemistry, 25(1), 127-137. [Link]
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2017).
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. ikm.org.my [ikm.org.my]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields and purity in your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
I. Synthesis Overview
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents.[1] The most common and direct method involves the N-acylation of 6-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the tert-butyloxycarbonyl (Boc) protecting group onto the indazole nitrogen, a key transformation for subsequent functionalization.[2][3] The Boc group is favored for its stability under various conditions and its straightforward removal under mild acidic conditions.[4][5]
The reaction is typically catalyzed by a base, such as 4-dimethylaminopyridine (DMAP), which significantly accelerates the rate of reaction.[6][7][8] The general scheme for this synthesis is depicted below:
Caption: General reaction scheme for the Boc protection of 6-bromo-1H-indazole.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?
A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Inadequate Reagent Quality or Stoichiometry
-
Explanation: The purity of starting materials, particularly the 6-bromo-1H-indazole and Boc₂O, is critical. Degradation of Boc₂O can lead to incomplete reactions. Incorrect stoichiometry will also result in unreacted starting material.
-
Solution:
-
Ensure the 6-bromo-1H-indazole is pure and dry.
-
Use fresh, high-quality Boc₂O. It is advisable to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Verify the accuracy of all measurements.
-
-
-
Cause 2: Insufficient Catalyst Activity or Amount
-
Explanation: DMAP is a powerful catalyst for this reaction.[6][7] Its effectiveness can be diminished by impurities or if used in insufficient quantities.
-
Solution:
-
Use a catalytic amount of fresh, high-purity DMAP (typically 0.05-0.1 equivalents).
-
Ensure the DMAP is fully dissolved in the reaction mixture.
-
-
-
Cause 3: Inappropriate Solvent or Reaction Conditions
-
Explanation: The choice of solvent can significantly influence the reaction rate and outcome. Acetonitrile and dichloromethane (DCM) are commonly used and effective solvents for this transformation.[2][9] The reaction is typically run at room temperature.
-
Solution:
-
Ensure you are using a dry, aprotic solvent like acetonitrile or DCM.
-
While the reaction generally proceeds well at room temperature, gentle heating (e.g., to 40°C) can sometimes improve yields for less reactive substrates, though this should be monitored carefully to avoid side reactions.[2]
-
-
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Multiple Products or Impurities
Q: My TLC or LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these impurities and how can I prevent their formation?
A: The formation of side products is often related to the reactivity of the reagents and intermediates.
-
Cause 1: Di-Boc Protected Product
-
Explanation: While less common for indazoles, in some cases, over-acylation can occur, leading to the formation of a di-Boc species. This is more likely with prolonged reaction times or a large excess of Boc₂O.
-
Solution:
-
Carefully control the stoichiometry of Boc₂O (1.1-1.2 equivalents is usually sufficient).
-
Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
-
-
Cause 2: Urea Byproduct Formation
-
Explanation: If primary or secondary amine impurities are present in the starting material or solvent, they can react with Boc₂O to form urea byproducts.[10]
-
Solution:
-
Use highly pure 6-bromo-1H-indazole.
-
Employ anhydrous, amine-free solvents.
-
-
-
Cause 3: Ring-Opened or Rearranged Products
-
Explanation: Indazoles can be sensitive to harsh conditions. While the Boc protection is generally mild, excessive heat or the presence of strong acids or bases (other than the intended catalyst) could potentially lead to degradation.
-
Solution:
-
Maintain the reaction at room temperature unless gentle heating is proven necessary through optimization studies.
-
Ensure all glassware is clean and free of acidic or basic residues.
-
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure product after the reaction. What is the best purification strategy?
A: The purification of this compound is typically straightforward, but challenges can arise.
-
Work-up Procedure:
-
A standard aqueous work-up is usually effective.[8] After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8][9]
-
-
Purification Technique:
-
Flash Column Chromatography: This is the most common and effective method for purifying the product.[9] A silica gel column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically used.[9]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an alternative. Suitable solvent systems would need to be determined empirically, but mixtures of ethyl acetate/hexanes or dichloromethane/hexanes are good starting points.
-
III. Frequently Asked Questions (FAQs)
Q1: Is a base absolutely necessary for this reaction? A1: While the reaction can proceed without a base, it is often very slow. A base like triethylamine (TEA) or a catalyst like DMAP is highly recommended to achieve a reasonable reaction rate and high yield.[5][8] DMAP is particularly effective as it acts as a nucleophilic catalyst, activating the Boc anhydride.[6][7]
Q2: Can I use a different base instead of DMAP? A2: Yes, other bases can be used. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[5] However, DMAP is generally more efficient, especially for less nucleophilic substrates.[8] It's important to note that stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used, but this requires strictly anhydrous conditions and may lead to different selectivity or side reactions.[11]
Q3: What is the mechanism of DMAP catalysis in this reaction? A3: DMAP acts as a nucleophilic catalyst. It first attacks one of the carbonyl groups of di-tert-butyl dicarbonate to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself. The indazole nitrogen then attacks this activated intermediate, transferring the Boc group and regenerating the DMAP catalyst.[6][7]
Caption: Simplified catalytic cycle of DMAP in Boc protection.
Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate in hexanes (e.g., 20-30% ethyl acetate). The product will be less polar than the starting 6-bromo-1H-indazole. Staining with potassium permanganate or visualization under UV light can be used to see the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What are the safety precautions for this reaction? A5: Standard laboratory safety procedures should be followed.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
DMAP is toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents like acetonitrile and dichloromethane are flammable and volatile.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials and Reagents:
-
6-bromo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile (ACN) or dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq.) in anhydrous acetonitrile (or DCM) (approx. 0.1-0.2 M concentration), add 4-(dimethylaminopyridine) (DMAP) (0.1 eq.). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 30% EtOAc in hexanes) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid (typically a white or off-white powder).[12]
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Starting Material | 6-bromo-1H-indazole | Key reactant for the synthesis. |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Efficiently introduces the Boc group.[3] |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Significantly accelerates the reaction rate.[6][7] |
| Solvent | Anhydrous Acetonitrile or DCM | Aprotic solvents that facilitate the reaction.[2][9] |
| Stoichiometry (Boc₂O) | 1.1 - 1.2 equivalents | Ensures complete consumption of starting material. |
| Stoichiometry (DMAP) | 0.05 - 0.1 equivalents | Catalytic amount is sufficient. |
| Reaction Temperature | Room Temperature | Mild conditions prevent side reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; monitor by TLC. |
| Purification Method | Flash Column Chromatography | Provides high purity of the final product.[9] |
V. References
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available from: [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
6-bromo-1h-indazole, n1-boc protected (C12H13BrN2O2). PubChemLite. Available from: [Link]
-
6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135. PubChem. Available from: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. Available from: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. Available from: [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. Available from: [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. Available from: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available from: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available from: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Available from: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1. IUCr Journals. Available from: [Link]
-
(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available from: [Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Available from: [Link]
-
Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. ResearchGate. Available from: [Link]
-
Di-tert-butyl dicarbonate. YouTube. Available from: [Link]
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available from: [Link]
-
Tert Butyl 6 Bromo 4 Formyl Indazole 1 Carboxylate. Cenmed Enterprises. Available from: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available from: [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. ACS Publications. Available from: [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-Bromo-1H-indazole, N1-BOC protected | CymitQuimica [cymitquimica.com]
Technical Support Center: Boc Protection of Indazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Boc protection of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. The strategic protection of the indazole nitrogen atoms is a critical step in the synthesis of many pharmaceutical agents, and navigating the potential side reactions is key to achieving high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when performing a Boc protection on an indazole?
The main challenges in the Boc protection of indazoles revolve around three key issues:
-
Lack of Regioselectivity (N1 vs. N2 Isomerization): The indazole nucleus has two nitrogen atoms (N1 and N2) that can be acylated. Without careful control of reaction conditions, you will often obtain a mixture of N1-Boc and N2-Boc protected isomers, which can be difficult to separate.[1]
-
Di-Boc Protection: Under forcing conditions or with an excess of the Boc-anhydride reagent, double protection can occur, leading to the formation of a 1,2-di-Boc-indazolium intermediate which is unstable. This is generally a minor byproduct but can complicate purification.
-
Ring-Opening Isomerization: In the presence of strong bases, N-protected indazoles are susceptible to an undesirable ring-opening reaction, which results in the formation of ortho-aminobenzonitrile byproducts.[2] This is a significant issue, particularly in subsequent reaction steps that require strong basic conditions.
Q2: I'm getting a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-Boc-indazole?
Achieving selectivity for the N1 position relies on exploiting the thermodynamic stability of the resulting product. The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer, making the N1-substituted product the thermodynamically favored isomer.[1][3]
To favor the N1 isomer, you should use conditions that allow the reaction to reach thermodynamic equilibrium:
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃).
-
Solvent: Apolar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often effective.
-
Temperature: Running the reaction at room temperature or with gentle heating can help overcome the kinetic barrier and allow the reaction to settle on the more stable N1 product.[4]
-
Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is typically used to accelerate the reaction.[5][6]
Q3: Conversely, how can I favor the formation of the N2-Boc-indazole?
The N2-Boc indazole is often the kinetically favored product, meaning it is formed faster.[1] To isolate this isomer, you need to use conditions that prevent equilibration to the more stable N1 product.
-
Base and Temperature: Using a strong, non-nucleophilic base like sodium hydride (NaH) at low temperatures (e.g., 0 °C) can deprotonate the indazole, and the resulting indazolide anion is then trapped by the di-tert-butyl dicarbonate ((Boc)₂O) before it can equilibrate.
-
Mildly Acidic Conditions: Interestingly, under mildly acidic conditions, regioselective protection at the N2 position can also occur.[2][7] This is because the N2 atom is generally the more basic and nucleophilic site.
Q4: My reaction is very slow or fails to go to completion. What are the likely causes?
Several factors can lead to a sluggish reaction:
-
Poor Nucleophilicity: Indazoles, particularly those with electron-withdrawing substituents, can be poor nucleophiles.[8]
-
Insufficient Base/Catalyst: The reaction often requires a base to deprotonate the indazole N-H and a nucleophilic catalyst like DMAP to activate the (Boc)₂O.[9] Ensure you are using an adequate amount of both. For poorly nucleophilic substrates, increasing the amount of DMAP (e.g., from 0.1 to 0.2 equivalents) can be beneficial.
-
Solubility Issues: The starting indazole may have poor solubility in the chosen solvent, limiting its availability to react.[10] Consider a different solvent system or gentle heating to improve solubility.
Q5: I've noticed a byproduct that I suspect is from ring-opening. When does this happen and how is it avoided?
The ring-opening of N-protected indazoles to form ortho-aminobenzonitriles is a known side reaction that occurs under strongly basic conditions.[2][11] The mechanism involves deprotonation at the C3 position, followed by cleavage of the N-N bond. This is generally more of a concern for N-protected indazoles used in subsequent reactions (e.g., lithiation, strong base-catalyzed couplings) rather than during the Boc protection step itself, which typically uses milder bases like TEA.
To avoid this, if a subsequent step requires a strong base, it is often better to use an unprotected indazole. The free N-H bond is deprotonated in situ by the strong base, which prevents the ring-opening isomerization pathway.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | 1. Insufficient activation of (Boc)₂O.2. Low nucleophilicity of the indazole.3. Poor solubility of starting material. | 1. Use a catalytic amount of DMAP (0.1-0.2 equiv).[12]2. Increase reaction time or gently heat the reaction.3. Switch to a solvent in which the indazole is more soluble (e.g., THF, Acetonitrile, or DMF for very insoluble substrates). |
| Mixture of N1/N2 Isomers | Reaction conditions are not selective for kinetic or thermodynamic control. | For N1 (Thermodynamic): Use TEA in DCM or THF at room temperature. Allow the reaction to stir for an extended period (12-24h) to ensure equilibration.[4]For N2 (Kinetic): Use NaH in THF at 0°C, adding the (Boc)₂O slowly after deprotonation is complete. |
| Formation of Di-Boc Product | Excess (Boc)₂O or prolonged reaction time at elevated temperatures. | Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult Purification (Removing Excess (Boc)₂O) | (Boc)₂O is difficult to remove by standard aqueous workup. | After the reaction is complete, add a nucleophilic scavenger like polymer-supported trisamine or imidazole to the reaction mixture and stir for a few hours.[13] These reagents will react with the excess (Boc)₂O, and the byproducts can be easily removed by filtration or extraction. |
| Gas Evolution is Too Rapid | The reaction of DMAP with (Boc)₂O is nearly instantaneous and produces CO₂. | Add the DMAP catalyst to the reaction mixture before adding the (Boc)₂O, or add the DMAP solution dropwise. Do not run the reaction in a sealed vessel.[9] |
Visualizing the Reaction Pathways
The Boc protection of indazole can proceed through several pathways. The desired outcome is the selective formation of either the N1 or N2 isomer, while avoiding the formation of byproducts.
Caption: Boc protection pathways of indazole.
Caption: Troubleshooting decision workflow.
Experimental Protocols
Protocol 1: Selective Synthesis of N1-Boc-Indazole (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable N1-isomer.
Reagents & Materials:
-
Indazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a solution of indazole (1.0 equiv) in DCM (or THF, approx. 0.2 M), add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).[5]
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N1-Boc-indazole.
Protocol 2: Selective Synthesis of N2-Boc-Indazole (Kinetic Control)
This protocol uses a strong base at low temperatures to favor the kinetically formed N2-isomer.
Reagents & Materials:
-
Indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C (ice bath), add a solution of indazole (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution should cease).
-
Add a solution of (Boc)₂O (1.2 equiv) in THF dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N2-Boc-indazole.
References
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health.
- DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure.
- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.
- DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. ResearchGate.
- Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. ResearchGate.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Di-tert-butyl dicarbonate. Wikipedia.
- Methods for preparing indazole compounds. Google Patents.
- Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.
- Having great trouble with a Boc-protection reaction. Reddit.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- What Is The Structure Of Tert-Butyl Dicarbonate?.
- Boc Protection (Boc2O + DMAP). Common Organic Chemistry.
- how to avoid N-1 vs N-2 isomerization in indazole synthesis. Benchchem.
- Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. ResearchGate.
- 3-(Bromomethyl)-1H-indazole, N1-BOC protected. Biosynth.
- Di-tert-butyl dicarbonate: Application, synthesis and toxicity. ChemicalBook.
- Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry.
- 6-Bromo-1H-indazole, N1-BOC protected. Apollo Scientific.
- Optimization of PIL catalyzed Boc protection reaction of amine functionality. ResearchGate.
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. commonorganicchemistry.com [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient Suzuki Coupling of Heteroaryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool. Heteroaryl bromides, while common substrates, often present unique challenges due to their electronic properties and potential for catalyst inhibition.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific problems you may encounter at the bench.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a heteroaryl bromide is giving a low yield. What are the most likely causes?
A1: Low yields in the Suzuki coupling of heteroaryl bromides are a frequent issue and can stem from several factors. The primary culprits often include:
-
Catalyst Deactivation: The nitrogen atom in many heteroaryl compounds can coordinate with the palladium catalyst, leading to its deactivation.[1] This is a particularly common problem with nitrogen-containing heterocycles like pyridines.
-
Substrate Reactivity: The electronic nature of the heteroaryl ring significantly influences the reactivity of the C-Br bond. Electron-deficient rings, for instance, can alter the ease of the oxidative addition step in the catalytic cycle.[1]
-
Side Reactions: Several competing reactions can reduce the yield of your desired product. The most common include:
-
Protodeboronation: The boronic acid reagent can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and certain bases.[1][3]
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can be a significant issue, often exacerbated by the presence of oxygen.[1][4]
-
Dehalogenation: The heteroaryl bromide can be reduced, replacing the bromine atom with a hydrogen.[1][5]
-
Q2: How do I choose the right palladium catalyst and ligand for my heteroaryl bromide?
A2: The choice of catalyst system is critical for a successful Suzuki coupling. A highly active system is often necessary to overcome the challenges posed by heteroaryl substrates.[1]
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium(0) complexes.[1][6] While Pd(II) sources like Pd(OAc)₂ are often used, they require in-situ reduction to the active Pd(0) species.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For heteroaryl bromides, bulky, electron-rich phosphine ligands are generally the preferred choice.[7][8] These ligands promote the oxidative addition step and can help prevent catalyst deactivation.[8]
Q3: What is the best base and solvent combination for coupling heteroaryl bromides?
A3: The base and solvent system are interdependent and crucial for reaction success.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[12] For sensitive heteroaryl substrates, milder bases are often preferred to minimize side reactions.
-
Solvent System: The solvent needs to solubilize both the organic substrates and the inorganic base to some extent.
-
Aprotic Solvents: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or THF are commonly used.[1][5]
-
Aqueous Conditions: A small amount of water is often added to aid in dissolving the base and facilitating transmetalation.[5] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[3]
-
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of heteroaryl bromides.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of your heteroaryl bromide remaining after the reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Conversion
Caption: A workflow diagram for troubleshooting low yields.
Detailed Explanations and Solutions
-
Catalyst Inactivity:
-
Reasoning: The chosen ligand may not be suitable for the specific heteroaryl bromide, or the palladium precatalyst may not be efficiently reduced to the active Pd(0) species. Heteroaryl substrates can also poison the catalyst.[1]
-
Solution: Switch to a more robust, electron-rich, and bulky ligand like SPhos or XPhos.[7] Consider using a pre-formed Pd(0) catalyst to bypass the in-situ reduction step. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial.[4]
-
-
Inappropriate Base:
-
Reasoning: The base may not be strong enough or sufficiently soluble to promote the formation of the reactive boronate species required for transmetalation.
-
Solution: Screen different bases. K₃PO₄ and Cs₂CO₃ are often good starting points.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Suboptimal Temperature:
-
Reasoning: The oxidative addition of the heteroaryl bromide to the palladium center can have a significant activation energy barrier, especially for electron-rich or sterically hindered substrates.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[4]
-
Issue 2: Significant Side Product Formation
The presence of undesired byproducts can significantly lower the yield of your target molecule. Here’s how to identify and mitigate the most common side reactions.
Decision Tree for Addressing Side Reactions
Caption: Logical steps to address common side reactions in Suzuki couplings.
Detailed Explanations and Solutions
-
Protodeboronation:
-
Identification: This side reaction leads to the formation of the corresponding arene from the boronic acid. It can be detected by GC-MS or NMR analysis of the crude reaction mixture.
-
Reasoning: Heteroaryl boronic acids can be particularly susceptible to protodeboronation, a process often facilitated by water and certain bases.[1][3]
-
Solution:
-
Use a more stable boronic acid derivative: Pinacol esters, MIDA boronates, or potassium trifluoroborates are generally more stable than the corresponding boronic acids.[3][10]
-
Employ anhydrous conditions: Rigorously dry all solvents and reagents to minimize the presence of a proton source.[3]
-
Use milder bases: Bases like KF or K₃PO₄ are often less prone to inducing protodeboronation than stronger bases.[3]
-
-
-
Homocoupling:
-
Identification: The formation of a biaryl product from the self-coupling of two boronic acid molecules.
-
Reasoning: This side reaction is primarily caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[4]
-
Solution:
-
Maintain a strictly inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen from the reaction.
-
Thoroughly degas all solvents and reagents: Techniques like freeze-pump-thaw cycles or sparging with an inert gas are essential.[4]
-
-
-
Dehalogenation (Hydrodehalogenation):
-
Identification: The replacement of the bromine atom on the heteroaryl starting material with a hydrogen atom.[14]
-
Reasoning: This can occur if a hydride source is present in the reaction mixture. Some bases or solvents (like alcohols) can act as hydride donors under certain conditions.[5]
-
Solution:
-
Choose the base carefully: Avoid bases that can readily provide a hydride.
-
Optimize reaction conditions: Lowering the reaction temperature and reducing the reaction time can sometimes minimize dehalogenation.[14]
-
-
III. Experimental Protocols
General Procedure for Suzuki Coupling of a Heteroaryl Bromide
This protocol provides a starting point for the optimization of your reaction.
-
Reagent Preparation:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv.), the boronic acid or its derivative (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).[1]
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to achieve a concentration of approximately 0.1 M with respect to the heteroaryl bromide. If using aqueous conditions, add degassed water (typically 10-20% of the solvent volume).[4]
-
-
Reaction:
-
Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][4]
-
Purify the crude product by flash column chromatography.[3]
-
Data Presentation: Catalyst System Comparison
The following table summarizes common catalyst systems and their typical applications in the Suzuki coupling of heteroaryl bromides.
| Palladium Source | Ligand | Typical Substrates | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Wide range of heteroaryl bromides, including electron-rich and -deficient systems. | High activity, good functional group tolerance.[9][10] |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Sterically hindered heteroaryl bromides. | Excellent for challenging couplings, often at lower catalyst loadings.[9][10] |
| PdCl₂(dppf) | General heteroaryl bromides. | A more "classic" system, can be effective for less challenging substrates. | Cost-effective, widely available. |
| Pd(PPh₃)₄ | Simple heteroaryl bromides. | A common Pd(0) source, useful for straightforward couplings. | Commercially available as a stable complex.[6] |
IV. Mechanistic Insights
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heteroaryl bromide to form a Pd(II) complex.[5] This is often the rate-limiting step, particularly for electron-rich or sterically hindered substrates.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. The presence of a base is crucial for the formation of the reactive boronate species.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[5]
By understanding which reaction parameters influence each step, you can make more informed decisions to optimize your Suzuki coupling reactions.
V. References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. ResearchGate.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2022). ResearchGate.
-
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
-
Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. Benchchem.
-
Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst. ResearchGate.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). NIH.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
-
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... ResearchGate.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).
-
Effect of solvent on the Suzuki reaction a. ResearchGate.
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PMC - PubMed Central.
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications.
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
-
The Suzuki Reaction. Andrew G Myers Research Group.
-
Technical Support Center: Accelerating Sluggish Suzuki Couplings. Benchchem.
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). ResearchGate.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2011). PMC - NIH.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics - ACS Publications.
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
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Technical Support Center: Ligand Effects in Buchwald-Hartwig Amination of Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of indazoles. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful C-N cross-coupling reaction. Here, we will delve into the critical role of ligands, providing field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this transformation and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical for the Buchwald-Hartwig amination of indazoles?
The ligand is arguably the most crucial variable in a Buchwald-Hartwig reaction.[1] It is not merely an additive but an active and essential component of the catalytic system that dictates its overall success. For a substrate class like indazoles, which possess two distinct nucleophilic nitrogen atoms (N1 and N2), the ligand's role is magnified. Its electronic and steric properties directly influence:
-
Catalyst Stability and Activity: The ligand stabilizes the palladium center, preventing decomposition while promoting the formation of the active monoligated Pd(0) species necessary for catalysis.[2]
-
Reaction Rate: Bulky, electron-rich ligands accelerate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[3][4]
-
Regioselectivity (N1 vs. N2 Arylation): The steric environment created by the ligand around the palladium center can preferentially favor the coupling at one nitrogen over the other. This is often the most significant challenge in indazole chemistry, as mixtures of N1 and N2 isomers are common.[5]
-
Substrate Scope: The development of sophisticated phosphine ligands has been instrumental in expanding the reaction's scope to include less reactive aryl chlorides and sterically hindered coupling partners.[3][6]
Q2: What are the primary classes of ligands used for this reaction?
Several classes of phosphine ligands have been developed, each with unique characteristics. The most successful for C-N coupling reactions belong to a few key families:[3][7]
-
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): This is the most successful and widely used class.[2][3] Ligands like XPhos, SPhos, and RuPhos feature a biphenyl backbone with bulky substituents (e.g., cyclohexyl, tert-butyl) on the phosphorus atom and steric bulk on the biaryl scaffold itself.[2] This combination promotes the formation of highly reactive, monoligated Pd(0) complexes that are excellent for coupling challenging substrates, including aryl chlorides and heteroaryl halides.[6][8] Specifically, tBuXphos has been noted for its effectiveness with indazoles.[9]
-
Chelating Diphosphine Ligands: These ligands possess two phosphine donors that can bind to the palladium center.
-
Xantphos: Known for its large, well-defined "bite angle," Xantphos is often effective in promoting reductive elimination and can offer unique selectivity. It has been successfully used in the amination of halo-indazoles.[10][11]
-
BINAP & DPPF: These were among the first bidentate ligands to show broad utility, providing the initial extension of the reaction to primary amines.[4] Their chelation is thought to prevent catalyst deactivation pathways.[4]
-
-
Ferrocene-Based Ligands (Josiphos-type): These chiral, electron-rich diphosphine ligands can be highly effective, particularly in challenging applications like the direct coupling of ammonia.[4]
Q3: How do ligands mechanistically influence N1 vs. N2 regioselectivity in indazole arylation?
Direct N-arylation of unsubstituted indazoles often yields a mixture of N1 and N2 regioisomers with poor selectivity.[5] The final isomeric ratio is a complex interplay of steric and electronic factors governed by the ligand, base, and solvent.
The prevailing hypothesis is that the regioselectivity is determined at the stage of N-H activation and coordination to the palladium(II)-aryl intermediate.
-
Steric Hindrance: The N1 position of the indazole anion is generally considered less sterically hindered than the N2 position. A very bulky ligand will occupy significant space around the palladium center, potentially favoring coordination and subsequent coupling at the more accessible N1 nitrogen.
-
Chelation and Electronic Effects: In some cases, the N2 atom can coordinate with a cation from the base (e.g., Na⁺ from NaH), which can direct alkylating or arylating agents toward the N1 position.[12][13] While this is more studied in alkylations, a similar effect could be operative in arylations. The ligand's electronic properties can influence the acidity of the N-H protons and the stability of the resulting palladium-amido complexes, indirectly affecting the regiochemical outcome.
Controlling this selectivity remains a significant challenge, often requiring careful screening of ligands and conditions for each specific substrate combination.[13][14]
Troubleshooting Guide
Q1: My reaction yield is low, or the reaction has stalled. What are the likely causes and solutions?
This is a common issue in cross-coupling reactions.[15][16] Consider the following systematic checks:
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen.[9] Ensure your solvent was properly degassed and the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen).[1] Using a pre-catalyst (e.g., RuPhos-Pd-G3) can provide more reliable initiation than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[1][15] |
| Inappropriate Ligand Choice | The ligand is not suitable for your specific substrate combination. Aryl chlorides are more challenging than bromides or iodides and require more electron-rich, bulky ligands like XPhos or RuPhos.[6][15] For sterically hindered partners, a ligand from the Buchwald biarylphosphine family is often a good starting point.[3][8] |
| Suboptimal Base | Strong, non-coordinating bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and often provides the highest rates.[9][17] However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this will likely require higher temperatures and longer reaction times.[1] |
| Solvent Issues | Anhydrous toluene, dioxane, or THF are standard solvents.[1] Ensure the solvent is completely dry, as water can interfere with the catalyst. In some cases, the choice of solvent can influence regioselectivity.[14] |
| Low Temperature | While some highly active catalyst systems work at room temperature, many Buchwald-Hartwig aminations require heating, typically between 80-110 °C, to proceed at a reasonable rate.[1][17] |
Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I prevent this?
Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a known side reaction.[18] It can arise from β-hydride elimination from the palladium-amido intermediate or from other catalyst decomposition pathways.[4]
-
Strengthen the Ligand: This side reaction is often more pronounced with less stable catalysts. Switching to a more robust, sterically demanding biarylphosphine ligand (e.g., XPhos, RuPhos) can often suppress this pathway by favoring the desired reductive elimination step.
-
Choice of Amine: The structure of the amine can play a role. If the amine has β-hydrogens, this pathway is possible. While unavoidable for many substrates, ensuring a stable catalytic complex is the best mitigation strategy.
-
Re-evaluate the Base: In some copper-catalyzed systems, the base byproduct has been implicated as a hydrogen source.[18] While less studied in palladium catalysis, ensuring a clean, high-purity base is always good practice.
Q3: My desired product is the N1-arylated indazole, but I'm getting a mixture with the N2 isomer. How can I improve selectivity?
Achieving high regioselectivity is a central challenge.[5][14] There is no universal solution, and optimization is key.
-
Ligand Screening is Essential: This is the most powerful tool at your disposal. Systematically screen ligands from different classes.
-
Start with a bulky biarylphosphine ligand like tBuXPhos or RuPhos . The steric bulk may favor the less-hindered N1 position.[9]
-
Test a chelating ligand with a large bite angle like Xantphos . Bidentate ligands can create a very different steric and electronic environment at the metal center, which can dramatically alter selectivity.[11]
-
-
Vary the Solvent and Base: The combination of base and solvent can influence the aggregation state of the indazole anion and its counterion, which in turn affects the nucleophilicity of N1 vs. N2.[14] Trying a less-coordinating solvent like toluene with NaOtBu versus a more coordinating one like THF or dioxane can sometimes shift the isomeric ratio.
-
Consider a Directed Approach: If direct amination fails to provide selectivity, an alternative strategy is to perform an intramolecular cyclization. For example, synthesizing an N'-(2-halobenzyl)-N'-arylhydrazine and then performing an intramolecular Buchwald-Hartwig amination can be a highly selective method for forming 2-aryl-2H-indazoles (N2 isomer).[5] A similar strategy could potentially be devised for N1 isomers.
Visualized Workflows and Mechanisms
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The ligand plays a crucial role in nearly every step, from activating the catalyst to facilitating the final bond-forming reductive elimination.[4][17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Ligand Selection Workflow
Choosing a starting point for ligand optimization can be daunting. This workflow provides a logic-based approach based on the nature of your substrates.
Caption: Decision workflow for initial ligand selection in indazole amination.
General Experimental Protocol
This protocol serves as a general starting point for the N-arylation of an unsubstituted indazole with an aryl bromide.[1] Optimization will be necessary for specific substrates.
Reagents & Equipment:
-
Palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine Ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Indazole (1.0 equiv)
-
Aryl Halide (1.1-1.2 equiv)
-
Schlenk tube or similar reaction vessel, magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the indazole (1.0 equiv), the palladium source (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol% L).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., 1.5-2.0 equiv), the aryl halide (1.1-1.2 equiv), and the anhydrous, degassed solvent (concentration typically 0.1-0.5 M).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting materials and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated indazole regioisomers. Characterize the products to determine the N1:N2 ratio.
References
[1] Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Available at: [10] Benchchem. A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Available at: [3] ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [17] WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [19] DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available at: [9] Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [18] American Chemical Society Publications. Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Available at: [8] Benchchem. A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. Available at: [5] ACS Publications. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. Available at: [15] Reddit. Help troubleshooting a Buchwald-Hartwig amination? Available at: [7] ResearchGate. Representative biaryl phosphane ligands for C−N coupling. Available at: [2] Entegris. Buchwald Ligands Review. Available at: [4] Wikipedia. Buchwald–Hartwig amination. Available at: [11] ResearchGate. ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Available at: [6] Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Available at: [14] NIH National Library of Medicine. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [12] ResearchGate. Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Available at: [16] Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available at: [13] Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at:
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- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
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- 12. researchgate.net [researchgate.net]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
Technical Support Center: Managing Regioselectivity in the Functionalization of Indazoles
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. The inherent tautomerism and multiple reactive sites of the indazole ring often lead to challenges in achieving regioselectivity, resulting in product mixtures that are difficult to separate and reduce overall yield.[1][2][3][4]
This resource provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide: N-Functionalization (N1 vs. N2 Selectivity)
The most common challenge in indazole chemistry is controlling functionalization at the N1 versus the N2 position of the pyrazole ring.[4] The outcome of these reactions is a delicate interplay between substrate electronics, steric hindrance, and reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[4][5]
Issue 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity.
This is a frequent problem arising from the comparable nucleophilicity of the two nitrogen atoms in the indazolide anion.[6] Several factors can be tuned to favor one isomer over the other.
Question: How can I favor the N1-alkylated product?
Answer: To achieve high N1 selectivity, the goal is often to run the reaction under conditions that favor the thermodynamically more stable product.[2][4] The 1H-indazole tautomer is generally the more stable form.[2][4][7]
-
Causality-Driven Protocol: A highly effective and widely cited method is the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) .[1][2][3]
-
Why this works: NaH irreversibly deprotonates the indazole, forming the sodium indazolide salt. In a solvent like THF, the sodium cation can form a tight ion pair or chelate with the N2 lone pair and a coordinating group at the C3 position (if present), sterically encumbering the N2 position.[7][8][9] This directs the incoming alkyl halide electrophile to the more accessible N1 position. This protocol has shown exceptional N1 selectivity (>99:1) for indazoles with C3 substituents like esters, ketones, and amides.[1][2][9]
-
-
Troubleshooting Further:
-
Low Conversion: If the reaction is sluggish, gently warming to 50 °C can improve the rate and yield without compromising selectivity.[7]
-
Poor Selectivity with Weak Bases: Using weaker carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF often leads to poor N1/N2 ratios (e.g., 58:42).[6] This is because these conditions can allow for equilibration between the N1 and N2 products, eroding initial selectivity.[2][3] If you must use these conditions, be prepared for chromatographic separation.
-
Question: How can I favor the N2-alkylated product?
Answer: N2-alkylation is often favored under kinetic control or by exploiting specific electronic or steric features of the substrate.
-
Exploiting Substrate Electronics: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[1][2][3][10]
-
Why this works: An EWG at C7 increases the acidity of the N1-H and draws electron density away from the N1 position in the corresponding anion. This makes the N2 position the more nucleophilic center, favoring kinetic attack at this site.
-
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a strong preference for the N2 isomer.[2][7]
-
Acid Catalysis with Diazo Compounds: A metal-free approach using TfOH with diazo compounds provides excellent N2 selectivity.[11] The proposed mechanism involves protonation of the diazo compound, which is then attacked by the N2 atom of the more stable 1H-indazole tautomer.
Data Summary: Impact of Conditions on N-Alkylation Regioselectivity
| Indazole Substrate | Base/Reagent | Solvent | Temp (°C) | N1:N2 Ratio | Predominant Isomer | Reference |
| 3-CO₂Me-Indazole | NaH | THF | 50 | >99 : 1 | N1 | [2] |
| 3-tBu-Indazole | NaH | THF | RT | >99 : 1 | N1 | [1][12] |
| 7-NO₂-Indazole | NaH | THF | RT | 4 : 96 | N2 | [2][3][10] |
| 3-CO₂Me-Indazole | K₂CO₃ | DMF | 120 | 58 : 42 | Mixture | [6] |
| 3-CO₂Me-Indazole | DIAD/PPh₃ | THF | RT | 1 : 2.5 | N2 | [2] |
| Indazole (unsubstituted) | TfOH / Ethyl Diazoacetate | DCE | RT | 0 : 100 | N2 | [11] |
Issue 2: My N-arylation reaction is giving low yields or poor selectivity.
N-arylation introduces different challenges compared to alkylation, primarily related to the choice of catalyst system and the reactivity of the arylating agent. The two main strategies are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[13][14]
Question: Which catalyst system should I choose: Ullmann or Buchwald-Hartwig?
Answer: The choice depends on your substrate's electronic properties, functional group tolerance, and desired reaction conditions.
-
Ullmann Condensation (Copper):
-
Best for: Electron-deficient aryl halides.[15] It can be more cost-effective.
-
Common Issues: Often requires high reaction temperatures (>150 °C) and strong bases, which can limit functional group compatibility.[13]
-
Pro-Tip: Modern ligand-assisted Ullmann protocols can proceed at lower temperatures. For selective N1-arylation, using a bulky directing group at the C3 position, like trimethylsilyl (TMS), can be highly effective. The TMS group can be easily removed post-arylation.[16]
-
-
Buchwald-Hartwig Amination (Palladium):
-
Best for: A broader substrate scope, including electron-rich and neutral aryl halides. It generally proceeds under milder conditions (25-120 °C) with higher functional group tolerance.[13][14]
-
Common Issues: The cost of the palladium catalyst and specialized phosphine ligands can be a drawback. Careful screening of the ligand, base, and solvent is often necessary for optimal results.
-
Pro-Tip: For sensitive substrates, the milder conditions of the Buchwald-Hartwig reaction are often advantageous.
-
Question: How can I improve regioselectivity in N-arylation?
Answer: Similar to alkylation, directing groups are a powerful tool. A removable 3-trimethylsilyl group has been shown to direct arylation exclusively to the N1 position under copper-catalyzed conditions.[16] For N2-arylation, Rh(II)-catalyzed reactions with quinoid carbenes have recently been developed, providing excellent N2 selectivity.[17]
Part 2: Troubleshooting Guide: C-H Functionalization
Directly functionalizing the carbon framework of the indazole ring is a highly atom-economical strategy. However, controlling the position of functionalization (C3 vs. the benzo ring positions C4-C7) is a significant challenge.[4][18]
Issue 3: I am struggling to achieve selective C3-functionalization.
The C3 position is often a target for modification, but it competes with the nucleophilic nitrogen atoms.
Question: How can I selectively functionalize the C3 position?
Answer: The most robust strategies involve either pre-functionalization or directed C-H activation.
-
N-Protection and Lithiation: Protecting the indazole nitrogen is a classic and effective strategy. Using an N2-protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) allows for regioselective deprotonation at C3 with a strong base (e.g., n-BuLi), followed by quenching with an electrophile.[4]
-
C3-Halogenation: Direct halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) provides C3-haloindazoles.[4] These are exceptionally versatile intermediates for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or alkyl groups.[19]
-
Palladium-Catalyzed C-H Activation: For N2-substituted indazoles, direct Pd-catalyzed C-H activation can achieve C3 functionalization. For instance, isocyanide insertion has been used to synthesize diverse heterocycles from the C3 position of 2H-indazoles.[20][21][22][23]
Issue 4: How can I functionalize a specific C-H bond on the benzene portion of the ring?
Achieving selectivity on the six-membered ring (C4, C5, C6, C7) almost always requires the use of a directing group (DG).[4][18]
Question: How do directing groups work in this context?
Answer: A directing group is a functional group that is temporarily attached to the indazole, typically at N1 or N2. It contains a heteroatom that coordinates to a transition metal catalyst (commonly Rh(III) or Pd(II)), bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation and functionalization.[18][24]
-
Example for C7-Functionalization: Attaching a directing group like a pivaloyl or pyrimidyl group to the N1 position can direct a Rh(III) catalyst to activate the C7-H bond for reactions like olefination.[18]
-
Example for ortho-Functionalization of N2-Aryl Indazoles: When an aryl group is attached at the N2 position, the indazole ring itself can act as a directing group, guiding the functionalization to the ortho-position of the N2-aryl substituent.[25]
Part 3: Frequently Asked Questions (FAQs)
Q1: How can I reliably distinguish between N1 and N2 isomers? A1: This is a critical characterization step. While TLC and melting points can sometimes differ, they are not definitive.[26] Advanced NMR techniques are the gold standard.
-
¹H-¹³C HMBC: Look for a 3-bond correlation between the N-alkyl CH₂ protons and the indazole C7a carbon. This correlation is typically present for the N1 isomer. For the N2 isomer, a correlation is often observed between the CH₂ protons and the C3 carbon.[3]
-
¹H-¹⁵N HMBC: This is an unambiguous method that directly shows the correlation between the N-alkyl protons and the nitrogen atom they are attached to.[27]
-
NOESY: For N-benzyl derivatives, a Nuclear Overhauser Effect (NOE) can often be observed between the benzylic CH₂ protons and the C7-H for the N1 isomer.[27]
Q2: My reaction is clean, but my isomers are inseparable by column chromatography. What can I do? A2: This is a frustrating but common scenario.
-
Change the mobile phase: Experiment with different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol or using additives like triethylamine for basic compounds).
-
Recrystallization: If your material is crystalline, fractional recrystallization can sometimes be effective.
-
Preparative HPLC: While more expensive, reversed-phase preparative HPLC is often successful at separating closely related isomers.
-
Derivatization: In a worst-case scenario for securing a small amount of pure material for analysis, you could derivatize the mixture (e.g., acylation) and attempt to separate the derivatives, followed by removal of the derivatizing group.
Q3: Can I avoid using a directing group for C-H functionalization? A3: It is very challenging to achieve high regioselectivity on the carbocyclic ring without a directing group due to the inherent reactivity of the N-H bond and the C3 position.[18] While some metal-free, visible-light-mediated methods are emerging for C3 arylation, site-selectivity on the benzene ring generally relies on directing group strategies.[28]
Part 4: Key Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of 3-Carbomethoxy-1H-indazole[2]
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-carbomethoxy-1H-indazole (1.0 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear suspension.
-
Alkylation: Add the desired alkyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the pure N1-alkylated indazole.
Protocol 2: Selective C3-Iodination of 1H-Indazole[4]
-
Setup: To a round-bottom flask, add 1H-indazole (1.0 eq) and N-iodosuccinimide (NIS, 1.1 eq).
-
Solvent: Add acetonitrile (MeCN) to create a ~0.2 M solution.
-
Reaction: Stir the mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Upon completion, concentrate the solvent under reduced pressure.
-
Purification: Redissolve the residue in dichloromethane (DCM) and wash with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, then wash with brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude product can often be purified by recrystallization or silica gel chromatography to yield 3-iodo-1H-indazole.
Part 5: Visualization of Key Concepts
Diagram 1: Decision Workflow for N-Alkylation
Caption: Decision tree for selecting N-alkylation conditions.
Diagram 2: Mechanism of Directed C-H Functionalization
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 19. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Welcome to the dedicated technical support center for the synthesis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of scaling up this important chemical transformation. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is commonly used to mask the N1 position of the indazole ring, enabling selective functionalization at other positions.[4]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this compound.
Reaction Overview
The synthesis of this compound typically involves the N-protection of 6-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Reaction Scheme:
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Incomplete or Slow Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of starting material (6-bromo-1H-indazole) remaining after the expected reaction time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The base is crucial for deprotonating the indazole nitrogen, making it nucleophilic enough to react with Boc₂O. | - Ensure the base (e.g., triethylamine, DMAP) is added in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Use a stronger, non-nucleophilic base like DBU if necessary, but be mindful of potential side reactions.- Ensure the base is fresh and has not degraded. |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. | - Gradually increase the reaction temperature, monitoring for any decomposition of starting material or product. A typical range is room temperature to 40°C. |
| Poor Solubility of Starting Material | 6-bromo-1H-indazole may have limited solubility in the chosen solvent, reducing the effective concentration of reactants.[5][6] | - Select a solvent in which the starting material is more soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.- Consider using a co-solvent system to improve solubility. |
| Poor Quality of Reagents | Degraded Boc₂O or base can lead to lower reactivity. | - Use freshly opened or properly stored reagents. Boc₂O is sensitive to moisture and should be handled accordingly.[7] |
Problem 2: Formation of N2-Isomer and Other Byproducts
Symptom: NMR or LC-MS analysis reveals the presence of the N2-protected isomer or other unexpected peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction Conditions Favoring N2-Alkylation | The regioselectivity of indazole N-functionalization is highly dependent on reaction conditions.[8] | - Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor N1-alkylation, while non-polar solvents might lead to a mixture of isomers.- Base Selection: The choice of base can influence the regioselectivity. Experiment with different bases (e.g., triethylamine vs. potassium carbonate) to optimize for the desired N1-isomer. |
| Side Reactions of Boc₂O | Boc₂O can react with other nucleophiles present in the reaction mixture. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture. |
| Over-reaction or Decomposition | Prolonged reaction times or excessive temperatures can lead to the formation of degradation products. | - Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting material is consumed. |
Problem 3: Difficult Purification
Symptom: The crude product is difficult to purify by column chromatography, or the isolated yield is low after purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Co-elution of Isomers | The N1 and N2 isomers may have very similar polarities, making them difficult to separate by standard column chromatography. | - Optimize Chromatography Conditions: Use a shallow solvent gradient and consider different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol).- Alternative Purification: Consider recrystallization as an alternative or complementary purification method.[9][10] |
| Product Instability on Silica Gel | The Boc-protected indazole may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography. | - Neutralize Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.- Alternative Stationary Phase: Consider using a different stationary phase, such as alumina. |
| Formation of Emulsions During Workup | Emulsions can form during the aqueous workup, leading to product loss. | - Add brine to the aqueous layer to help break the emulsion.- Filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Boc protection of 6-bromo-1H-indazole?
The choice of solvent can significantly impact reaction rate and regioselectivity. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and often provide a good balance of solubility and reactivity. For scale-up, consider the safety, environmental impact, and ease of removal of the solvent.
Q2: Which base is most suitable for this reaction on a large scale?
Triethylamine (TEA) is a common and cost-effective choice. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in smaller amounts to accelerate the reaction.[11] However, for large-scale synthesis, minimizing the use of DMAP is often preferred due to its toxicity and cost.
Q3: How can I monitor the reaction progress effectively?
Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting material and the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]
Q4: What are the key safety precautions to consider when scaling up this synthesis?
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can be an irritant.[12][13][14] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][15]
-
Solvents: Use appropriate engineering controls to minimize exposure to flammable and potentially toxic solvents.
-
Exothermic Reaction: The reaction may be exothermic, especially on a larger scale. Ensure adequate cooling and monitor the internal temperature of the reactor. Add reagents portion-wise to control the reaction rate.
Q5: How can I ensure regioselective N1-protection?
Thermodynamic conditions generally favor the formation of the more stable N1-isomer.[16] Running the reaction at or slightly above room temperature and for a sufficient duration can help achieve a higher N1:N2 ratio.
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow and the decision-making process for troubleshooting.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
- BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- BenchChem. (2025). Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Alfa Chemistry. (n.d.). This compound.
- PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected.
- Pipeline and Hazardous Materials Safety Administration. (2009). Safety Data Sheet.
- (n.d.). Safety Data Sheet.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- CymitQuimica. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate.
- (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Santa Cruz Biotechnology. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected.
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- (2014). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- BLDpharm. (n.d.). 6-Bromo-5-fluoro-1H-indazole, N1-BOC protected.
- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- CymitQuimica. (n.d.). This compound.
- Apollo Scientific. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected.
- ChemicalBook. (n.d.). 6-Bromoindazole synthesis.
- IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros.
- Parchem. (n.d.). This compound (Cas 877264-77-2).
- BLD Pharm. (n.d.). 6-Bromo-3-(tert-butyl)-1H-indazole.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- BLD Pharm. (n.d.). 6-Bromo-3-butyl-1H-indazole.
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Technical Support Center: Synthesis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Welcome to the dedicated technical support center for the synthesis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate. This guide is crafted for researchers, scientists, and professionals in drug development to navigate the common challenges and impurities encountered during the synthesis of this vital chemical intermediate. Our objective is to equip you with practical, field-proven solutions to ensure the highest purity of your final product.
Introduction
This compound is a crucial building block in the creation of numerous pharmacologically active molecules. The purity of this compound is of utmost importance for the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient (API). This guide will explore the common impurities that can emerge during its synthesis, their origins, and effective troubleshooting and purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary impurities I should expect in the synthesis of this compound?
A1: The synthesis typically involves the protection of 6-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O).[1] During this process, several common impurities can arise from starting materials, reagents, and reaction by-products.[2]
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Structure | Typical Source |
| 6-bromo-1H-indazole | Unreacted starting material[2] | |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent[1] | |
| tert-Butanol | By-product of the Boc protection reaction | |
| 2-Boc-6-bromo-1H-indazole | Isomeric by-product due to non-selective N-acylation[3][4] | |
| Over-brominated species | Impurities in the starting material or side reactions[2] |
A significant challenge in this synthesis is managing the regioselectivity of the N-acylation. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be acylated, leading to the desired N1 isomer and the undesired N2 isomer.[3][4] The ratio of these isomers is influenced by reaction conditions such as the choice of base, solvent, and temperature.[4]
Q2: I'm observing a high proportion of the undesired N2-isomer in my product. How can I enhance the regioselectivity for the N1-isomer?
A2: The formation of the N2-isomer is a frequent hurdle. The regioselectivity of the N-acylation of indazoles is highly sensitive to the reaction conditions. Here are several strategies to promote the formation of the desired N1-isomer:
-
Base Selection: The choice of base is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to deprotonate the indazole.[3][5][6] The N1 position of the resulting indazolide anion is generally more nucleophilic, favoring the attack at N1.[3] Weaker bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used but may result in diminished regioselectivity.
-
Solvent Choice: The polarity of the solvent can sway the reaction's outcome. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly utilized.[3][5][6][7]
-
Temperature Management: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can often enhance selectivity by favoring the thermodynamically more stable N1-isomer.[4]
Troubleshooting Workflow for Poor Regioselectivity:
Sources
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- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to remove residual palladium catalyst from reaction mixture
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require efficient methods for removing residual metal to meet stringent purity requirements. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your purification workflows.
Introduction: Why Palladium Removal is Critical
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. However, the final active pharmaceutical ingredient (API) must be purified to remove residual palladium. This is crucial for two primary reasons:
-
Patient Safety & Regulatory Compliance: Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines.[1][2][3][4] These guidelines establish a Permitted Daily Exposure (PDE) to limit patient exposure to potentially toxic elements. For oral medications, the PDE for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[5][6]
-
Scientific Integrity: Residual metals can interfere with downstream biological assays, leading to false positives or negatives, and can also catalyze unwanted side reactions in subsequent synthetic steps.[7][8]
This guide provides a systematic approach to selecting and optimizing a palladium removal strategy tailored to your specific needs.
Method Selection Guide
Choosing the right palladium removal technique is system-dependent and influenced by factors like the palladium species' oxidation state, the nature of the product, solvent, temperature, and scale.[9] The following decision tree provides a general framework for selecting an appropriate starting point.
Caption: Decision tree for selecting a palladium removal method.
Comparative Overview of Common Techniques
| Method | Principle | Pros | Cons | Typical Residual Pd |
| Filtration | Physical separation of insoluble Pd particles. | Simple, fast, inexpensive for heterogeneous catalysts. | Ineffective for soluble or colloidal palladium.[10] | Highly variable (>1000 ppm if soluble Pd exists) |
| Activated Carbon | Adsorption of Pd onto a high-surface-area carbon matrix.[11] | Inexpensive, effective for various Pd species, decolorizing.[12] | Can adsorb product, variable performance based on carbon grade.[13] | 50 - 500 ppm |
| Scavenger Resins | Covalent/coordinative binding of Pd to functionalized supports (e.g., silica, polystyrene).[14] | High selectivity, high efficiency, can achieve very low Pd levels.[15] | Higher cost, potential for product binding, requires optimization. | < 5 - 50 ppm[16] |
| Crystallization | Rejection of impurities from the crystal lattice of the product. | Can be highly effective, integrates into standard workup. | Pd can co-crystallize or inhibit crystallization; often insufficient alone.[9] | 100 - 1000+ ppm |
| Liquid-Liquid Extraction | Partitioning of Pd salts into an aqueous phase. | Simple, scalable. | Often inefficient for neutral Pd complexes, can be solvent-intensive.[17] | > 500 ppm |
Troubleshooting Guide: Scavenger Resins
Metal scavengers are typically the most effective method for achieving the low ppm levels required for APIs.[14] They consist of a solid support (like silica gel or polystyrene) functionalized with a ligand (e.g., thiol, thiourea, amine) that chelates palladium.
Issue 1: Scavenging Efficiency is Low (Residual Pd > 50 ppm)
SYMPTOM: ICP-MS analysis shows palladium levels are still above the target limit after treatment.[18][19]
| Potential Cause | Underlying Logic & Troubleshooting Steps |
| Incorrect Scavenger Choice | The binding affinity of a scavenger depends on the palladium's oxidation state (Pd(0) vs. Pd(II)) and its coordination sphere. Thiol-based scavengers are generally effective for more electron-deficient Pd(II) species, while others may be better for Pd(0).[10] Action: 1. Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amino, phosphine) to find the most effective one for your specific system.[10] 2. Consider Ligands: If bulky or strongly coordinating ligands (e.g., phosphines) are present, they may compete with the scavenger. A pre-treatment step (e.g., oxidation, mild acid wash) might be necessary to make the palladium more accessible. |
| Insufficient Equivalents or Time | Scavenging is a kinetic process. Insufficient scavenger loading or short reaction times will lead to incomplete capture.[13] Action: 1. Increase Equivalents: As a starting point, use 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.[13] If efficiency is still low, increase to 15-20 equivalents.[16] 2. Extend Time/Add Heat: Most scavenging can be done at room temperature over 1-4 hours. For difficult cases, extend the time to 16-24 hours and/or increase the temperature to 40-60°C to improve kinetics.[16] |
| Poor Mass Transfer | The solid-supported scavenger must have adequate contact with the palladium species dissolved in the solution. Action: 1. Ensure Vigorous Agitation: Use an overhead stirrer for larger scales or a rapidly spinning stir bar to ensure the scavenger particles are well suspended in the reaction mixture.[13] 2. Check Solvent Compatibility: The scavenger must be compatible with the reaction solvent. Swelling of polymer-based scavengers can be solvent-dependent, affecting accessibility of the binding sites. |
Issue 2: Significant Product Loss During Scavenging
SYMPTOM: The yield of your isolated product is significantly lower after treatment with a scavenger resin.
| Potential Cause | Underlying Logic & Troubleshooting Steps |
| Non-Specific Binding | The product itself may have functional groups (e.g., thiols, amines) that can bind to the scavenger, or it may be physically adsorbed onto the support surface.[13] Action: 1. Minimize Scavenger Amount: Once an effective scavenger is identified, optimize the process by reducing the equivalents used to the minimum required to meet the Pd limit. 2. Wash the Scavenger: After filtering the scavenger, wash the collected solid with fresh reaction solvent (2-3 times with a small volume) to recover adsorbed product. Combine the washes with the filtrate.[13] 3. Change Scavenger Type: If product loss persists, try a scavenger with a different functional group or support that may have a lower affinity for your product. |
Protocol: Standard Palladium Scavenging Workflow
Caption: A typical workflow for palladium removal using scavenger resins.
Troubleshooting Guide: Activated Carbon
Activated carbon is a cost-effective method for bulk palladium removal, often used for intermediates where low single-digit ppm levels are not yet required.[11] Its effectiveness relies on the adsorption of palladium species onto its porous surface.[12]
Issue: Inconsistent or Inefficient Palladium Removal
SYMPTOM: Different batches of the same reaction show highly variable palladium levels after activated carbon treatment.
| Potential Cause | Underlying Logic & Troubleshooting Steps |
| Variable Carbon Grade | Activated carbons are not all the same. Their performance depends on surface area, pore size distribution, and surface chemistry (e.g., presence of acidic/basic functional groups).[20] A grade optimized for decolorization may not be optimal for metal removal. Action: 1. Source a Consistent Grade: Use a high-purity, metal-scavenging-specific grade of activated carbon. Once a suitable grade is found, do not substitute it without re-validating the process. 2. Test Different Grades: If performance is poor, screen several different grades of activated carbon to find one that is effective for your system. |
| Presence of Competitive Adsorbents | Highly polar or colored impurities in the crude reaction mixture can compete with palladium for binding sites on the carbon surface, reducing its effective capacity for the metal. Action: 1. Perform an Aqueous Wash: Before carbon treatment, perform a simple aqueous wash (workup) to remove water-soluble salts and polar impurities. 2. Increase Carbon Loading: Increase the weight percent of activated carbon used, but be mindful of potential product loss. A typical starting point is 5-10% w/w relative to the product. |
Frequently Asked Questions (FAQs)
Q1: My palladium catalyst is heterogeneous (e.g., Pd/C), but I still see high Pd levels in my product after filtration. Why? A1: This is a common issue caused by "leaching." A small fraction of the palladium can detach from the carbon support and enter the solution as soluble or colloidal species.[17] While the bulk of the catalyst is removed by simple filtration through Celite or filter paper, these soluble/colloidal forms will pass through.[10] You will need to employ a secondary method, such as a scavenger resin or activated carbon treatment, on the filtrate to remove these residual species.[10]
Q2: Can I just use column chromatography to remove palladium? A2: While silica gel chromatography can remove some palladium, it is often not sufficient, especially for achieving API-grade purity.[17] Palladium complexes can co-elute with the product, and very fine, insoluble palladium particles can travel through the column. A study by ACS Medicinal Chemistry Letters showed that while chromatography helps, a subsequent scavenger step is often necessary to reliably reduce palladium to below 50 ppm.[8]
Q3: How do I accurately measure my residual palladium levels? A3: The industry standard for quantifying trace elemental impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[18] This technique offers the high sensitivity (parts-per-billion) required to confirm that you have met regulatory limits.[21] For in-process screening where relative quantification is sufficient, other methods are available.[18]
Q4: The sulfur atom in my thiophene-containing product seems to be interfering with removal. What should I do? A4: This is a known challenge. The sulfur in heterocyclic compounds like thiophene can act as a ligand, coordinating strongly to the palladium center.[13] This can make the palladium less available for capture by a scavenger. In these cases, you may need to use more aggressive scavenging conditions (higher temperature, longer time, more equivalents) or screen specialized scavengers known to displace such ligands.
References
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- West Pharmaceutical Services. (n.d.).
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- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- International Council for Harmonisation. (2022). Guideline for elemental impurities Q3D(R2). [Link]
- ResearchGate. (2017).
- European Medicines Agency. (2019). ICH guideline Q3D(R1) on elemental impurities. [Link]
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- ACS Medicinal Chemistry Letters. (2022).
- Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
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- 15. biotage.com [biotage.com]
- 16. sopachem.com [sopachem.com]
- 17. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
Technical Support Center: Optimizing Solvent Systems for Indazole Crystallization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for indazole crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the crystallization of indazole and its derivatives. As a critical scaffold in medicinal chemistry, achieving high purity and the desired polymorphic form of indazole is paramount for successful research and development.[1][2][3] This resource synthesizes fundamental principles with field-proven troubleshooting strategies to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection
This section addresses foundational questions regarding the principles of solvent selection for the crystallization of indazole compounds.
Q1: What are the key properties of an ideal solvent for indazole crystallization?
An ideal solvent for recrystallization is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4] This differential solubility is the primary driving force for crystallization upon cooling. For indazoles, the ideal solvent system should exhibit the following characteristics:
-
Favorable Solubility Gradient: The solvent should dissolve a moderate to high amount of the indazole compound at its boiling point, but only a very small amount at low temperatures (e.g., 0-5 °C), maximizing the recovery of the pure compound.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[5]
-
Chemical Inertness: The solvent must not react with the indazole molecule.
-
Appropriate Boiling Point: A boiling point between 60 °C and 120 °C is generally preferred. Solvents with very low boiling points can be difficult to handle and may evaporate too quickly, while very high-boiling solvents can be difficult to remove from the final crystals.
-
Crystal Morphology: The solvent can influence the shape and size of the crystals (morphology), which is critical for downstream processing like filtration and formulation.[6]
-
Safety and Environmental Profile: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible. Always consult the Material Safety Data Sheet (MSDS) before use.[7]
Q2: How does solvent polarity affect indazole crystallization and crystal morphology?
Solvent polarity is a critical parameter that influences both solubility and the final crystal habit.[8] Indazole is a bicyclic heteroaromatic compound with both polar (N-H group) and nonpolar (benzene ring) regions.[9][10]
-
Polar Solvents (e.g., Ethanol, Methanol, Water): These solvents interact strongly with the polar N-H bond of the indazole ring through hydrogen bonding. This can lead to higher solubility. Polar solvents may favor the growth of specific crystal faces, potentially leading to different morphologies like plates or blocks.[6][8]
-
Apolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily with the nonpolar benzene ring portion of the indazole molecule. Indazole generally shows lower solubility in apolar solvents. Using apolar solvents, especially in mixed systems, can sometimes lead to the formation of needle-like crystals.[11]
The choice of solvent can directly impact which crystal faces grow faster, thereby dictating the final shape of the crystal.[6] This is a key consideration, as morphology affects properties like flowability and dissolution rate.
Q3: What are the advantages of using a mixed solvent (co-solvent) system?
A mixed solvent system, often comprising a "solvent" (in which the indazole is soluble) and an "anti-solvent" (in which the indazole is poorly soluble), offers a powerful method to fine-tune the crystallization process.[1][12]
The primary advantages include:
-
Enhanced Control Over Supersaturation: By carefully adjusting the ratio of solvent to anti-solvent, one can achieve the optimal level of supersaturation needed for controlled crystal growth. This is the basis of anti-solvent crystallization.[13][14][15]
-
Improved Yield and Purity: A mixed system can be tailored to keep impurities dissolved while forcing the desired indazole compound to crystallize, leading to higher purity.
-
Separation of Isomers: For substituted indazoles, which often form as a mixture of 1H- and 2H-isomers, recrystallization from a mixed solvent system is a documented and effective method for their separation.[1][9] Common mixtures include ethanol/water, acetone/water, and THF/water.[1]
Q4: Can the choice of solvent influence the polymorphic form of an indazole derivative?
Yes, absolutely. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties like solubility and stability.[16] The solvent plays a crucial role in determining which polymorph crystallizes.[11][17]
The solvent can influence polymorphism through several mechanisms:
-
Solute-Solvent Interactions: Specific interactions (like hydrogen bonding) between the solvent and the indazole molecule in solution can favor the molecular conformation required for the nucleation of a particular polymorph.[18][19]
-
Kinetic vs. Thermodynamic Control: A given solvent might favor the rapid nucleation of a less stable (metastable, kinetic) polymorph or the slower formation of the most stable (thermodynamic) polymorph.[11]
While the parent 1H-indazole is not known for extensive polymorphism, its derivatives frequently exhibit this behavior.[16] Therefore, during drug development, it is critical to screen various solvents to identify and control the desired polymorphic form of any indazole-containing active pharmaceutical ingredient.
Section 2: Data & Experimental Protocols
This section provides key solubility data and step-by-step protocols for common crystallization techniques.
Table 1: Qualitative Solubility of 1H-Indazole in Common Laboratory Solvents
| Solvent | Polarity | Solubility (Room Temp) | Solubility (Hot) | Common Use |
| Water | High | Insoluble[9] | Soluble in hot water[20] | Recrystallization, Anti-solvent[4][16] |
| Ethanol | High | Sparingly Soluble | Soluble | Solvent, Co-solvent[1][12] |
| Methanol | High | Sparingly Soluble | Soluble | Solvent, Co-solvent[1] |
| Isopropanol | Medium | Sparingly Soluble | Soluble | Solvent, Co-solvent[4] |
| Acetone | Medium | Soluble | Very Soluble | Solvent, Co-solvent[1] |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Recrystallization Solvent[12] |
| Tetrahydrofuran (THF) | Medium | Soluble | Very Soluble | Solvent, Co-solvent[1] |
| Toluene | Low | Poorly Soluble | Sparingly Soluble | Anti-solvent, Recrystallization |
| Hexane / Heptane | Low | Insoluble | Poorly Soluble | Anti-solvent[12] |
| Diethyl Ether | Low | Insoluble[9] | Sparingly Soluble | Anti-solvent |
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for rapidly identifying a suitable solvent or solvent pair for your indazole derivative.[4][5]
Materials:
-
Crude indazole compound (~500 mg)
-
Selection of solvents from Table 1
-
Small test tubes or vials (10-12)
-
Spatula, Pasteur pipettes
-
Heating block or sand bath
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place ~20-30 mg of your crude indazole into each test tube.
-
Add a candidate solvent dropwise (start with 0.5 mL) to each tube.
-
Agitate at room temperature and observe. If the solid dissolves completely, the solvent is likely too good for cooling crystallization but may be a candidate for an anti-solvent system. Note your observations.
-
-
Hot Solubility Test:
-
For the tubes where the solid did not dissolve at room temperature, place them in a heating block and slowly raise the temperature towards the solvent's boiling point.
-
Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).
-
-
Cooling and Crystal Formation:
-
Once dissolved, remove the tubes from the heat and allow them to cool slowly to room temperature. Do not disturb them.[21]
-
Observe for crystal formation. An ideal solvent will show crystal growth within 15-30 minutes.
-
If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[22]
-
-
Evaluation:
-
Assess the quantity and quality of the crystals formed. A good result is a significant amount of crystalline solid, not an oil or fine powder.
-
The solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling is your best candidate for single-solvent recrystallization.
-
-
Anti-Solvent Screening (if needed):
-
Take a solvent in which your compound is highly soluble (from step 1). Dissolve ~30 mg of the compound in a minimal amount of this "good" solvent.
-
Slowly add a miscible "poor" solvent (an anti-solvent, like water or hexane) dropwise until the solution becomes persistently cloudy (turbid).
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This identifies a promising solvent/anti-solvent pair.
-
Protocol 2: Standard Cooling Crystallization
Procedure:
-
Place the crude indazole compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent from your screening trial in small portions.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding solvent portion-wise until the solid is completely dissolved. Note: Use the minimum amount of hot solvent necessary to achieve dissolution.[4]
-
If insoluble impurities are present, perform a hot filtration step now.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[22] Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during indazole crystallization in a question-and-answer format.
Problem 1: My indazole is "oiling out" instead of crystallizing. What's wrong?
Answer: Oiling out occurs when the solute separates from the solution as a liquid instead of a solid.[5] This is typically caused by one of two issues:
-
Excessive Supersaturation: The solution is too concentrated, and the solute comes out of solution too rapidly for an ordered crystal lattice to form.
-
High Crystallization Temperature: The solution is being cooled, but the temperature at which it becomes saturated is still above the melting point of your indazole compound in that specific solvent environment.
Solutions:
-
Reduce Supersaturation: Re-heat the mixture until the oil redissolves. Add more solvent (10-20% additional volume) to decrease the concentration, then cool again slowly.[5]
-
Change the Solvent System: Select a solvent with a lower boiling point or one in which your compound is slightly less soluble at elevated temperatures.[5]
-
Introduce Seed Crystals: Add a tiny crystal of the pure indazole compound to the cooled, supersaturated solution. This provides a template for proper crystal growth and can bypass the energy barrier that leads to oiling out.[5]
Problem 2: No crystals are forming, even after extended cooling in an ice bath.
Answer: This indicates that the solution has not reached a sufficient level of supersaturation, or there is a kinetic barrier to nucleation (the formation of initial crystal seeds).[23]
Solutions:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporate Solvent: If the solvent is volatile, you can remove the flask's cover and allow some solvent to evaporate in a fume hood, thereby increasing the concentration.[23]
-
Add an Anti-Solvent: If you know a suitable anti-solvent, add it dropwise to the solution until it becomes cloudy, then add a drop of the primary solvent to redissolve and let it stand.[23]
-
Problem 3: The crystallization happened too quickly, resulting in a fine powder or trapping colored impurities.
Answer: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and leads to the formation of very small particles, which can be difficult to filter.[22] This is caused by cooling the solution too quickly or using a solvent system where the solubility changes too dramatically over a small temperature range.
Solutions:
-
Slow Down the Cooling Rate: Re-dissolve the solid by heating. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring, before moving it to an ice bath.[22]
-
Use More Solvent: A slightly more dilute solution will require a lower temperature to become supersaturated, allowing for a more controlled crystallization process. Add 5-10% more solvent than the minimum required for dissolution and repeat the cooling process.[22]
Problem 4: My final product has low purity despite successful crystallization.
Answer: This suggests that impurities are being incorporated into the crystal lattice. This can happen if the impurities have a similar structure to your indazole compound or if they are not effectively excluded during crystal growth.[24][25]
Solutions:
-
Optimize Solvent Choice: The ideal solvent will dissolve the impurities well even at low temperatures, keeping them in the mother liquor. Re-evaluate your solvent choice based on the likely nature of the impurities.[5]
-
Perform a Hot Filtration: If you suspect insoluble impurities (e.g., dust, catalyst residue), perform a filtration of the hot, saturated solution before allowing it to cool.
-
Recrystallize: A second recrystallization is often a simple and effective way to achieve high purity. The concentration of the impurity will be much lower in the second round, minimizing its incorporation into the crystal lattice.
Section 4: Visualized Workflows
Diagram 1: Decision Tree for Solvent System Selection
This diagram provides a logical pathway for selecting an appropriate crystallization solvent system.
Caption: A decision tree to guide the systematic selection of a suitable crystallization solvent.
Diagram 2: Troubleshooting Crystallization Failures
This flowchart helps diagnose and resolve common crystallization problems.
Caption: A logical workflow for diagnosing and solving common crystallization problems.
Section 5: Safety Precautions
Handling indazole compounds and organic solvents requires strict adherence to safety protocols.
-
Always Work in a Ventilated Area: Use a certified chemical fume hood to avoid inhaling solvent vapors.[7]
-
Wear Appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, lab coats, and chemically resistant gloves (e.g., nitrile or neoprene). Refer to the MSDS for the specific solvent to confirm the correct glove type.[7]
-
Avoid Ignition Sources: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other potential sources of ignition.[26]
-
Proper Storage: Store solvents in properly labeled, sealed containers in a designated flammables cabinet.[26]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to your institution's guidelines. Never pour chemicals down the drain.[27]
-
Consult the MSDS: Before using any chemical for the first time, read its Material Safety Data Sheet (MSDS) to be fully aware of its hazards and handling requirements.[7]
References
- Google Patents. (CN101948433A). Method for separating and purifying substituted indazole isomers.
- Ministry of Economic Affairs, Taiwan. Precautions for Handling Organic Solvent.
- CSIRO Research. (2022-06-17). Optimisation – Biomolecular Crystallisation and Characterisation.
- Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting.
- University of Florida, Center for Xray Crystallography. (2015-04-28). Crystal Growing Tips.
- Hampton Research. Optimization.
- Workplace Safety North. Safe Work Instructions for Working With Solvents.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Environmental Marketing Services. (2016-02-04). How To Protect Employees With Proper Solvent Storage and Handling.
- How It Comes Together. (2025-11-14). How Do Solvents Impact Crystal Morphology In Crystallization?
- Dr. Nerz, General Chemistry Lab. EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS.
- Unknown. How to Grow Crystals.
- International Journal of Pharmaceutical and Bio-Medical Science. (2022-07-15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- University College London, Safety Services. (2021-05-11). Working safely with solvents.
- ResearchGate. (2025-10-15). (PDF) Anti-Solvent Crystallization.
- Molecular Pharmaceutics. (2024-07-05). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
- National Single Crystal X-ray Facility. Tips for Crystal Growing.
- Quora. (2017-04-05). What should I do if crystallisation does not occur?
- Mettler Toledo. Using AntiSolvent for Crystallization.
- Journal of Chemical Engineering Research Updates. (2024-08-29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
- Organic Chemistry Portal. Indazole synthesis.
- MDPI. Special Issue : Anti-Solvent Crystallization.
- ResearchGate. Optimization of reaction conditions for the synthesis of indazolones.
- National Institutes of Health. Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients.
- IIUM Repository (IRep). Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfa.
- Unknown. 2. Analyze The Crystallization Path That Occurs During Cooling.
- Wikipedia. Indazole.
- LJMU Research Online. Polymorph Selection with Morphology Control Using Solvents and Additives.
- MDPI. Solution Cocrystallization: A Scalable Approach for Cocrystal Production.
- ResearchGate. Effect of various solvents on the synthesis of 1H- indazole.
- MIT. Modelling and control of combined cooling and antisolvent crystallization processes.
- Lancaster EPrints. (2025-12-10). Crystallization of polymorphs : the effect of solvent.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (2025-08-06). Understanding the Effect of a Solvent on the Crystal Habit | Request PDF.
- ResearchGate. Substances yield after recrystallization from different solvents.
- National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- ResearchGate. The influence of impurities and solvents on crystallization | Request PDF.
- PubMed. (2009-02-15). Aqueous solvent system for the solubilization of azole compounds.
- ResearchGate. The Effects of Solvent Polarity on the Crystallization Behavior of Thin π-Conjugated Polymer Film in Solvent Mixtures Investigated by Grazing Incident X-ray Diffraction | Request PDF.
- National Institutes of Health. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
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Technical Support Center: Navigating the Challenges of Boc Deprotection in Indazole Chemistry
Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc)-protected indazoles. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic step. The indazole moiety is a cornerstone in medicinal chemistry, and the strategic removal of the Boc protecting group is often a pivotal, yet challenging, stage in the synthesis of complex molecules.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that chemists frequently encounter during the deprotection of Boc-protected indazoles. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying chemical reasoning to empower your experimental design.
Issue 1: Incomplete or Slow Deprotection with Standard Acidic Conditions (TFA/DCM or HCl/Dioxane)
Question: "I am treating my N-Boc-indazole with standard conditions like 20% TFA in DCM, but the reaction is sluggish, or I see a significant amount of starting material even after prolonged reaction times. What is causing this and how can I drive the reaction to completion?"
Answer:
This is a common issue that can be attributed to several factors, primarily the electronic nature of your indazole substrate and the precise reaction conditions.
-
Underlying Cause: The stability of the Boc group on an indazole nitrogen is influenced by the electron density of the heterocyclic ring. Electron-withdrawing groups on the indazole ring can decrease the nucleophilicity of the carbamate oxygen, making its protonation—the first step in the acid-catalyzed deprotection mechanism—more difficult.[3][4] This leads to a slower reaction rate. Furthermore, insufficient acid concentration or the presence of acid-scavenging impurities can also hinder the reaction. The kinetics of Boc cleavage can have a second-order dependence on the acid concentration, meaning a slight drop in effective acid molarity can significantly slow the reaction.[5]
-
Troubleshooting Strategies:
-
Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl). For TFA, concentrations can be increased up to 50% in dichloromethane (DCM), or even neat TFA can be used for very resistant substrates.[6] For HCl, ensure you are using a sufficiently concentrated solution (e.g., 4M HCl in dioxane) and an adequate number of equivalents.[7]
-
Elevate the Temperature: While many Boc deprotections are run at 0 °C to room temperature to minimize side reactions, gently heating the reaction mixture (e.g., to 40 °C) can provide the necessary activation energy to overcome a high kinetic barrier.
-
Alternative Strong Acids: Consider using other strong acids like methanesulfonic acid (MsOH) or phosphoric acid (H₃PO₄), which can be effective alternatives when TFA or HCl fails.[3]
-
Ensure Anhydrous Conditions: Water can compete with the carbamate for protons, reducing the effective acidity of the medium. Ensure your solvents and reagents are anhydrous, especially when using HCl in ethereal solvents like dioxane.
-
Issue 2: Undesired Side Reactions: Alkylation of Nucleophilic Residues
Question: "My Boc deprotection with strong acid is working, but I am observing side products. It seems that other sensitive functional groups in my molecule, like tryptophan or methionine residues, are being modified. How can I prevent this?"
Answer:
This is a classic problem of carbocation-mediated side reactions. The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation (t-Bu⁺).[3][4] This electrophile can then alkylate any nucleophilic sites present in your substrate or solvent.
-
Underlying Cause: The mechanism of acid-catalyzed Boc deprotection involves the formation of a tert-butyl cation, which is a potent electrophile. This cation will readily react with electron-rich aromatic rings (like the indole in tryptophan) or sulfur atoms (in methionine), leading to unwanted byproducts.
-
Troubleshooting Strategies:
-
Use Cation Scavengers: The most effective way to prevent this is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the t-Bu⁺ than your substrate. Common scavengers include:
-
Thioanisole or Thiophenol: Excellent for scavenging t-Bu⁺.
-
Triisopropylsilane (TIS): Reduces the t-butyl cation to isobutane.
-
1,2-Ethanedithiol (EDT): A common scavenger in peptide chemistry.
-
Water: A small amount of water can act as a scavenger by quenching the cation to form tert-butanol.
-
-
Optimize Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can reduce the rate of the alkylation side reactions more than the rate of deprotection.
-
Switch to Non-Acidic Deprotection Methods: If side reactions persist, it is best to move to a deprotection strategy that does not generate carbocations. Basic or thermal methods are excellent alternatives.
-
Issue 3: Deprotection under Basic or Nucleophilic Conditions (e.g., during a Suzuki Coupling)
Question: "I am performing a Suzuki coupling on my Boc-protected bromo-indazole, and I am unexpectedly losing the Boc group. Why is this happening, and how can I avoid it?"
Answer:
The lability of the Boc group on indazoles under certain basic conditions is a well-documented phenomenon, though often unexpected by those accustomed to its stability on aliphatic amines.[8][9]
-
Underlying Cause: The nitrogen atom of an indazole is part of an aromatic system. When protected with the electron-withdrawing Boc group, the acidity of protons on adjacent carbons is not the primary factor. Instead, the nitrogen itself becomes part of a carbamate that is susceptible to nucleophilic attack, particularly under heated, basic conditions commonly used in cross-coupling reactions (e.g., with bases like K₂CO₃, Cs₂CO₃, or NaOMe).[8][10][11] The reaction mechanism often involves nucleophilic attack at the carbonyl carbon of the Boc group.
-
Troubleshooting Strategies:
-
Change the Protecting Group: If the subsequent reaction step requires harsh basic conditions, the Boc group may not be suitable. Consider a more robust protecting group like a benzyl (Bn) or a sulfonyl group (e.g., tosyl, Ts), which are more stable to basic conditions.[1]
-
Modify Reaction Conditions: If you must use the Boc group, try to moderate the reaction conditions of the subsequent step. This could involve using a milder base, a lower reaction temperature, or shorter reaction times. Microwave-assisted synthesis can sometimes allow for rapid coupling at lower overall thermal exposure, potentially preserving the Boc group.[9][12]
-
Perform Deprotection Intentionally: In some cases, a tandem cross-coupling and deprotection can be advantageous, leading to the desired NH-indazole product in a single step.[9] If this is a viable route, the reaction can be optimized to ensure complete deprotection.
-
Frequently Asked Questions (FAQs)
Q1: Can I selectively deprotect a Boc group on an indazole in the presence of a Boc-protected aliphatic amine?
A1: Yes, this is often possible due to the different electronic environments. The Boc group on an aromatic nitrogen, like in indazole, is generally more labile under specific conditions than on an aliphatic amine.
-
Thermal Deprotection: Selective thermal deprotection can be achieved by carefully controlling the temperature. The aryl N-Boc group will typically cleave at a lower temperature than an alkyl N-Boc group.[13]
-
Mild Basic Conditions: Reagents like sodium methoxide (NaOMe) in methanol at room temperature can selectively cleave the Boc group from indazoles while leaving aliphatic Boc groups intact.[10][14] Similarly, sodium borohydride (NaBH₄) in ethanol has been shown to be selective for the deprotection of N-Boc on imidazoles and pyrazoles, a reactivity that can extend to indazoles.[15][16]
Q2: What is the difference in reactivity between N1-Boc- and N2-Boc-indazoles during deprotection?
A2: While both are generally removable under similar conditions, their relative stability and the regioselectivity of protection can be complex. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[17] However, kinetic or thermodynamic control during the protection step can lead to either isomer.[18] During deprotection, the N2-Boc isomer is sometimes observed to be slightly more labile, but for most practical purposes, conditions that cleave one will also cleave the other. The primary challenge is not typically selective deprotection of one isomer over the other, but rather controlling the initial regioselective protection.[19][20]
Q3: Are there any "green" or milder alternatives to strong acids for Boc deprotection?
A3: Absolutely. Concerns over the use of corrosive and environmentally persistent reagents like TFA have driven the development of milder methods.
-
Thermal Deprotection in Water or Benign Solvents: Simply heating the Boc-protected indazole in a high-boiling, non-acidic solvent (or even water) can effect deprotection, generating only isobutylene and CO₂ as byproducts.[13][21][22] Continuous flow reactors are particularly effective for this method.[13]
-
Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate the deprotection process, often in greener solvents like water or ethanol, and without the need for strong acid catalysts.[12][23][24][25]
-
Solid-Supported Acid Catalysts: Using a solid-supported acid, like an acidic ion-exchange resin (e.g., Amberlyst 15) or silica-supported sulfonic acids, allows for easy removal of the catalyst by filtration, simplifying workup and reducing acidic waste.[24][26]
Q4: How do I choose the best deprotection strategy for my specific molecule?
A4: The optimal strategy depends on the overall synthetic route and the functional groups present in your molecule. The following decision-making workflow can guide your choice.
Caption: Decision workflow for choosing an N-Boc deprotection method.
Experimental Protocols
Protocol 1: Standard Acidic Deprotection with Cation Scavenger
This protocol is suitable for substrates that are stable to strong acids but contain nucleophilic groups susceptible to alkylation.
-
Preparation: Dissolve the N-Boc-protected indazole (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.5 equiv) to the solution.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equiv, or a 20-50% v/v solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Selective Basic Deprotection
This protocol is ideal for substrates that are sensitive to acid or for selectively deprotecting an indazole Boc group in the presence of an aliphatic Boc group.[10][14]
-
Preparation: Dissolve the N-Boc-protected indazole (1.0 equiv) in anhydrous methanol (MeOH) to a concentration of 0.1-0.2 M.
-
Initiation: Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1-0.2 equiv). A 25 wt% solution in methanol is convenient for this purpose.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, neutralize the mixture with a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl), or by adding a few drops of acetic acid.
-
Extraction: Remove the methanol in vacuo. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indazole. Purify if necessary.
Protocol 3: Thermal Deprotection in a Neutral Solvent
This method is a green and mild alternative, suitable for molecules that can withstand elevated temperatures but may be sensitive to either acid or base.[13][22]
-
Preparation: Dissolve the N-Boc-protected indazole (1.0 equiv) in a high-boiling solvent such as toluene, trifluoroethanol (TFE), or even water.
-
Reaction: Heat the solution to reflux (or to 120-150 °C if using a sealed vessel or flow reactor). Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to over a day depending on the substrate and temperature.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent in vacuo.
-
Purification: The crude product can often be used directly or purified by standard methods (column chromatography, recrystallization).
Summary of Deprotection Conditions
| Method | Reagents & Conditions | Advantages | Disadvantages | Key Considerations |
| Strong Acid | TFA/DCM or 4M HCl/Dioxane, 0 °C to RT[3][7] | Fast, reliable, well-established | Generates t-butyl cation (side reactions), corrosive, not suitable for acid-sensitive groups | Use of scavengers (TIS, thioanisole) is critical for sensitive substrates.[3] |
| Mild Base | cat. NaOMe in MeOH, RT[10][14] | Highly selective for aryl vs. alkyl N-Boc, mild conditions | Not suitable for base-labile groups (e.g., esters) | Ensure anhydrous conditions for optimal results. |
| Thermal | Heat in neutral solvent (e.g., Toluene, TFE, H₂O), 100-180 °C[13][22] | "Green" method, no harsh reagents, simple workup | Requires high temperatures, can be slow, not for thermally labile compounds | Can be accelerated with microwave irradiation.[27] |
| Microwave | Various solvents (H₂O, EtOH), often catalyst-free[12][23] | Extremely fast, often milder conditions, improved yields | Requires specialized equipment | Can enable tandem reactions like coupling/deprotection.[9] |
Mechanistic Overview: Acid-Catalyzed Deprotection
Understanding the mechanism is key to troubleshooting. The widely accepted pathway for acid-catalyzed Boc deprotection involves three main steps.
Caption: Key steps in the acid-catalyzed deprotection of a Boc-group.
References
- Gerokonstantis, D. T., Apostolidi, E., & Moutevelis‐Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 134-145. [Link]
- Ravinder, K., Reddy, A. V., Mahesh, K. C., Narasimhulu, M., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Semantic Scholar. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. [Link]
- ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF. [Link]
- Pal, M., et al. (2013). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate.
- ACS GCI Pharmaceutical Roundtable. Acids for BOC Deprotection. Reagent Guides. [Link]
- Semantic Scholar. (2023). Microwave-Assisted Functionalization of Indazoles: An Overview. RASĀYAN J. Chem. [Link]
- Kappe, C. O., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. J. Org. Chem. [Link]
- Semantic Scholar. Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. [Link]
- Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry. [Link]
- Stambuli, J. P., et al. (2010).
- ACS Publications. (2006). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
- ResearchGate. Deprotection of different N-Boc-compounds. [Link]
- Journal of Chemical Health Risks. (2023).
- ResearchGate. (2012).
- Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. [https://www.biotage.com/media/wysiwyg/ पोस्टर/Posters/Microwave_Assisted_Deprotection_of_Boc-Protected_Amines.pdf]([Link] पोस्टर/Posters/Microwave_Assisted_Deprotection_of_Boc-Protected_Amines.pdf)
- PubMed. (2010).
- Heterocycles. (2022).
- Common Organic Chemistry. Boc Deprotection - HCl. [Link]
- ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
- ACS GCI Pharmaceutical Roundtable. Thermal Methods for BOC Deprotection. Reagent Guides. [Link]
- Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Mohapatra, D. K., & Durugkar, K. A. (2007). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc, 2007(14), 59-69. [Link]
- ResearchGate. shows the cleavage conditions for the Boc group. [Link]
- SciSpace. (2012).
- Organic Chemistry Portal. Indazole synthesis. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- PubMed Central. (2007). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
- PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- WuXi Biology. (2022).
- RSC Publishing. (2024).
- Beilstein Journals. (2024).
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Validation & Comparative
Characterization of tert-Butyl 6-bromo-1H-indazole-1-carboxylate Derivatives: A Comparative Guide for Medicinal Chemists
<COMPARISON GUIDE >
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of indazole have demonstrated significant therapeutic potential, finding application as anti-cancer agents, anti-inflammatory molecules, and neuroprotective agents.[3][4][5] The strategic functionalization of the indazole core is therefore a critical task in drug discovery. The 6-bromo-1H-indazole motif, in particular, serves as a versatile building block, with the bromine atom providing a reactive handle for diversification via cross-coupling reactions.[1][6]
However, the indazole system contains two reactive nitrogen atoms (N1 and N2), which complicates selective functionalization. To achieve predictable and high-yielding transformations, a protection strategy is essential.[7] This guide provides an in-depth comparison of tert-butyl 6-bromo-1H-indazole-1-carboxylate, a key N1-Boc protected intermediate, against other common N-protected indazole derivatives. We will explore the causality behind experimental choices in synthesis and functionalization, provide validated protocols, and present comparative data to inform your selection of the optimal building block for your drug discovery program.
PART 1: Comparative Analysis of N-Protecting Groups for 6-Bromo-1H-Indazole
The choice of an N-protecting group is a critical decision that impacts regioselectivity, stability during subsequent reactions, and the ease of final deprotection.[8] The tert-butyloxycarbonyl (Boc) group is widely used, but alternatives each possess unique advantages and disadvantages.
Key Performance Comparison
The following table summarizes the critical features of the Boc group compared to other common protecting groups for the 6-bromo-1H-indazole scaffold.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Stability Profile | Typical Deprotection Conditions | Key Advantages & Considerations |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O), TEA, DMAP[9] | Stable to hydrogenolysis and mild base. Labile to strong acids.[8] | Trifluoroacetic acid (TFA); HCl in dioxane/EtOAc.[8][10] | Excellent for directing C-H activation and lithiation. Easily removed under non-aqueous acidic conditions, preserving acid-sensitive functionalities elsewhere. Its lability can be a drawback in multi-step syntheses requiring acidic conditions. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine[8][11] | Stable to a wide range of nucleophiles, bases, and mild acids. | Tetrabutylammonium fluoride (TBAF); strong acid (e.g., HCl).[11] | Offers high stability and can direct regioselective C-3 lithiation.[11] Removal with fluoride is orthogonal to many other protecting groups. Can be more expensive and its removal sometimes requires elevated temperatures. |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH or K₂CO₃[8] | Very robust. Stable to acidic, basic, and many organometallic reagents.[8] | Catalytic hydrogenolysis (H₂, Pd/C).[8] | Extremely stable, making it suitable for harsh reaction conditions. Removal by hydrogenolysis is clean and efficient but incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl), pyridine[8] | Very stable to acidic conditions and many oxidizing/reducing agents. | Strong reducing agents (e.g., Na/NH₃) or strong acids (HBr/AcOH). | Highly robust and electron-withdrawing, which can influence the reactivity of the indazole ring. Deprotection conditions are harsh and not compatible with sensitive substrates. |
PART 2: Synthesis and Reactivity
The utility of this compound lies in its predictable synthesis and subsequent reactivity, primarily at the C6-bromo position.
Workflow for Synthesis and Functionalization
Caption: General workflow for the synthesis, functionalization, and deprotection of this compound.
Reactivity in Suzuki-Miyaura Cross-Coupling
The primary synthetic application of this scaffold is as an electrophile in palladium-catalyzed cross-coupling reactions. The N1-Boc group offers several advantages in this context:
-
Solubility: The bulky, lipophilic tert-butyl group often improves the solubility of the indazole intermediate in common organic solvents used for cross-coupling.
-
Electronic Effects: The electron-withdrawing nature of the carbamate can modulate the reactivity of the C-Br bond, sometimes leading to cleaner and more efficient coupling reactions.
-
Stability: The Boc group is stable to the basic conditions typically required for Suzuki-Miyaura reactions.[12]
However, a critical consideration is the potential for premature deprotection. While generally stable, some Suzuki-Miyaura conditions, particularly those employing strong bases or high temperatures for extended periods, can lead to partial or complete loss of the Boc group.[13][14] This can complicate purification and lead to undesired side reactions on the unprotected NH. In a study on a related system, palladium-catalyzed borylation led to an unexpected biaryl cross-coupling product as the major outcome, highlighting that side reactions can dominate under certain conditions.[15]
PART 3: Experimental Protocols & Characterization
Trustworthy protocols are self-validating. The procedures below include in-process checks and detailed characterization data to ensure the identity and purity of the synthesized materials.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for N-Boc protection.[9]
Materials:
-
6-Bromo-1H-indazole (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a solution of 6-bromo-1H-indazole in DCM, add TEA and DMAP.
-
Stir the mixture for 10 minutes at room temperature.
-
Add (Boc)₂O portion-wise to the solution.
-
Stir the reaction at room temperature for 12-18 hours.
-
Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to afford the title compound as a solid.
Expected Characterization Data:
-
Molecular Formula: C₁₂H₁₃BrN₂O₂[16]
-
Molecular Weight: 297.15 g/mol [16]
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the indazole protons and a large singlet around 1.7 ppm corresponding to the nine protons of the tert-butyl group. The aromatic protons will appear as distinct multiplets or doublets.
-
Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ at m/z 297/299 (due to bromine isotopes) and potentially a sodium adduct [M+Na]⁺.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This is a representative protocol for the functionalization of the C6-position.[13][17]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent (e.g., 1,4-dioxane) followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Validation Check: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass peak (expected [M+H]⁺ at m/z 295 for the coupled product after loss of Boc, or 395 with Boc intact).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc) and water.
-
Separate the layers, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. Note that concomitant deprotection of the Boc group can occur under these conditions.[13]
Protocol 3: N-Boc Deprotection
This protocol describes the final step to reveal the N1-H of the indazole core.[8]
Materials:
-
N-Boc protected indazole derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected indazole in DCM.
-
Cool the solution in an ice bath (0 °C).
-
Add TFA dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Validation Check: Monitor by TLC or LC-MS. The product will be more polar than the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with EtOAc or DCM, dry the organic layer, and concentrate to yield the deprotected indazole.
PART 4: Comparative Data and Characterization
Accurate characterization is essential to confirm the structure and purity of intermediates and final compounds.
Comparative Spectroscopic Data
The position of the bromo substituent and the nature of the N-protecting group significantly influence the spectroscopic signature of the molecule.
| Compound | Key ¹H NMR Signals (DMSO-d₆, approx. δ ppm) | Expected Mass Spec (ESI+) m/z |
| 6-Bromo-1H-indazole | ~13.3 (br s, 1H, NH), ~8.1 (s, 1H, H3), ~7.8 (s, 1H, H7), ~7.6 (d, 1H, H4), ~7.2 (d, 1H, H5) | 197/199 [M+H]⁺ |
| This compound | ~8.4 (s, 1H, H3), ~8.2 (s, 1H, H7), ~7.9 (d, 1H, H4), ~7.5 (d, 1H, H5), ~1.7 (s, 9H, t-Bu) | 297/299 [M+H]⁺ |
| 6-Bromo-1-(phenylmethyl)-1H-indazole (Bn-protected) | ~8.2 (s, 1H, H3), ~7.8 (s, 1H, H7), ~7.7 (d, 1H, H4), ~7.4-7.2 (m, 6H, Ar-H + H5), ~5.7 (s, 2H, CH₂) | 287/289 [M+H]⁺ |
Note: Exact chemical shifts are solvent and concentration-dependent. The data presented is illustrative.
Logical Relationships in Protocol Selection
The choice of reagents and conditions is dictated by the chemical properties of the protecting groups, a concept known as orthogonality.[7]
Caption: Orthogonality of common N-protecting groups under different reaction conditions.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis, stability to common cross-coupling conditions, and facile deprotection under acidic conditions make it a preferred choice for many synthetic campaigns. While alternatives like SEM and Benzyl protection offer enhanced stability for more demanding multi-step syntheses, the Boc group provides an optimal balance of reactivity, stability, and ease of use for the rapid generation of diverse indazole libraries. Careful consideration of the orthogonality of the chosen protecting group against the planned synthetic route is paramount for success.
References
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research.
- ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- BenchChem. (n.d.). Molecular structure of 5-Bromo-2,3-dimethyl-2H-indazole.
- Alfa Chemistry. (n.d.). CAS 877264-77-2 this compound.
- National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
- IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids.
- BenchChem. (n.d.). A Head-to-Head Comparison of Protecting Group Strategies in Organic Synthesis.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs.
- MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
- PubMed. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- National Center for Biotechnology Information. (n.d.). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.
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A Comparative Guide to Suzuki and Stille Coupling for C-C Bond Formation
In the landscape of modern organic synthesis, the ability to forge carbon-carbon (C-C) bonds with precision and efficiency is paramount. Among the powerful tools available to chemists, palladium-catalyzed cross-coupling reactions stand out for their versatility and reliability.[1] Two of the most prominent and widely utilized methods are the Suzuki-Miyaura coupling and the Stille coupling.[2][3] Both reactions offer robust pathways to complex molecular architectures, which is of particular importance in the fields of pharmaceutical development, agrochemicals, and materials science.[4][5][6]
This guide provides an in-depth comparison of the Suzuki and Stille couplings, delving into their mechanisms, practical considerations, and relative merits. By understanding the nuances of each reaction, researchers can make more informed decisions to optimize their synthetic strategies.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[2][7] | High toxicity of organotin reagents and byproducts.[2][8] |
| Reagent Stability | Boronic acids can be susceptible to protodeboronation.[9] | Organostannanes are generally stable to air and moisture.[8] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[10][11] | Excellent, tolerates a wide range of functional groups.[12][13] |
| Reaction Conditions | Typically requires a base.[14][15] | Often proceeds under neutral or mildly basic conditions.[2] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[2] | Tin byproducts can be challenging to remove from the reaction mixture.[2][16] |
The Catalytic Cycles: A Mechanistic Overview
Both the Suzuki and Stille couplings operate through a similar catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[14][17]
Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki coupling begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[18] A crucial distinction for the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a borate complex.[15] This activation enhances the nucleophilicity of the organic group on boron, facilitating the subsequent transmetalation step where the organic group is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][14]
Stille Coupling Catalytic Cycle
Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst.[12][19] However, a key difference lies in the transmetalation step. Organostannanes are sufficiently nucleophilic to transfer their organic group to the palladium center without the need for activation by a base.[20] Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[17]
Head-to-Head Comparison: Performance and Practicality
The choice between Suzuki and Stille coupling often comes down to a trade-off between several factors.
Toxicity and Environmental Impact
A significant advantage of the Suzuki coupling is the low toxicity of the organoboron reagents and their byproducts.[7] This makes it a more environmentally friendly or "greener" option, a crucial consideration in large-scale industrial applications and pharmaceutical manufacturing.[11] In stark contrast, organotin compounds used in the Stille coupling are notoriously toxic and pose significant environmental and health risks.[8][16][21] The removal of tin-containing byproducts can also be challenging, often requiring specific and sometimes harsh workup procedures.[2][17]
Functional Group Tolerance and Reaction Conditions
The Stille coupling is renowned for its exceptional functional group tolerance, often proceeding under mild and neutral conditions.[12][13] This makes it a robust choice for the synthesis of complex molecules with sensitive functionalities.[22] While the Suzuki coupling also exhibits good functional group tolerance, the mandatory presence of a base can sometimes lead to side reactions with base-sensitive substrates.[10][15] However, the development of milder bases and specialized catalyst systems has significantly expanded the scope of the Suzuki reaction.[15]
Substrate Scope and Reactivity
Both reactions have a broad substrate scope. In Stille coupling, a wide variety of aryl, vinyl, and acyl halides or pseudo-halides can be used as electrophiles.[20] Similarly, the Suzuki reaction is effective with a vast array of organoboron compounds and organic halides.[11] In some cases, particularly with challenging or sterically hindered substrates, the Stille coupling may offer superior yields and reactivity.[23] For instance, the coupling of substrates prone to side reactions under basic conditions, such as certain anilines or phenols, may be more successful with the Stille reaction.[23]
Experimental Protocols: A Starting Point for Optimization
The following are generalized experimental protocols that serve as a starting point for performing Suzuki and Stille couplings. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for specific substrates.
General Experimental Workflow
Representative Suzuki Coupling Protocol
This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid.[10]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat three times).
-
Add degassed toluene and degassed water via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Stille Coupling Protocol
This protocol provides a general method for the coupling of an aryl bromide with an organostannane.[12]
Materials:
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and a stir bar.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent.
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: Selecting the Optimal Coupling Strategy
Both the Suzuki and Stille couplings are indispensable tools for C-C bond formation in modern organic synthesis.[2][24] The Suzuki coupling is often the first choice due to its use of low-toxicity and readily available organoboron reagents, as well as the ease of byproduct removal.[7] Its application is widespread in the pharmaceutical industry for both discovery and large-scale manufacturing.[5][6]
However, the Stille coupling remains a powerful alternative, particularly for substrates that are sensitive to the basic conditions of the Suzuki reaction or when exceptional functional group tolerance is required.[22][23] For challenging transformations where the Suzuki coupling may fail or give low yields, the Stille reaction can be the key to success.[23]
Ultimately, the decision between Suzuki and Stille coupling should be made on a case-by-case basis, considering factors such as substrate compatibility, functional group tolerance, the toxicity and handling of reagents, and the ease of purification. For initial investigations, the Suzuki coupling is a logical and often preferred starting point, while the Stille coupling provides a robust and reliable option for more demanding synthetic challenges.[2]
References
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- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
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- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
- Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. Can. J. Chem., 78(7), 957-962.
- Stille Coupling - Organic Chemistry Portal. (n.d.).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
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- Difference Between Heck Stile and Suzuki Reaction. (2020, December 3).
- Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube.
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14).
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). National Institutes of Health.
- Schüßler, F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate.
- How toxic organotin compounds really are? : r/Chempros. (2023, March 7). Reddit.
- Maleczka, R. E., et al. (2001). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. Journal of the American Chemical Society, 123(23), 5580–5581.
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- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. (2025, August 5). ResearchGate.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. (2020, November 23). YouTube.
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A Senior Application Scientist's Guide to C-N Cross-Coupling: Buchwald-Hartwig Amination versus Ullmann Condensation
For researchers and professionals in drug development and materials science, the construction of carbon-nitrogen (C-N) bonds is a foundational synthetic challenge. Aryl amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, the synthesis of these compounds was often fraught with difficulties, requiring harsh conditions and offering limited scope. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, with two methods standing out as the pillars of modern C-N bond formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
This guide provides an in-depth, objective comparison of these two powerful methodologies. We will delve into their mechanistic underpinnings, explore the evolution of their catalytic systems, and provide practical, data-driven insights to help you select the optimal strategy for your specific synthetic target.
The Enduring Classic: The Ullmann Condensation
First reported by Fritz Ullmann in 1901, the Ullmann reaction is one of the oldest transition-metal-catalyzed cross-coupling reactions.[1] The classical iteration involved the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric amounts of copper metal or copper salts at very high temperatures, often exceeding 200 °C.[1][2] These demanding conditions significantly limited the reaction's utility, particularly for complex molecules with sensitive functional groups.[3]
Modern Renaissance through Ligand Development
The last few decades have witnessed a resurgence of the Ullmann reaction, driven by the development of sophisticated ligand systems that facilitate the reaction under much milder conditions with catalytic amounts of copper.[4][5] Ligands such as N,N'-dimethylethylenediamine (DMEDA), amino acids (like L-proline), and various oxalamides have proven effective in increasing catalyst activity and broadening the substrate scope.[6][7][8] These modern protocols have made the Ullmann condensation a more viable and attractive option, especially for large-scale synthesis where the low cost and high abundance of copper are significant advantages.[4][9]
Mechanistic Nuances
While extensively studied, the precise mechanism of the Ullmann C-N coupling is still a subject of investigation and can vary with the specific catalyst system.[10][11] However, a generally accepted pathway for modern, ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle.
-
Formation of the Active Catalyst: A Cu(I) salt complexes with the ligand and the amine nucleophile.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the desired aryl amine and regenerating the active Cu(I) catalyst.
The Modern Powerhouse: The Buchwald-Hartwig Amination
Emerging in the mid-1990s from the independent work of Stephen Buchwald and John Hartwig, the palladium-catalyzed amination reaction represented a paradigm shift in C-N bond construction.[12] This method quickly became the gold standard due to its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.[12][13]
The reaction's success is intrinsically linked to the development of bulky, electron-rich phosphine ligands. These ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][12] Over the years, several "generations" of ligands have been developed, each expanding the reaction's capabilities to include challenging substrates like aryl chlorides, primary amines, and even ammonia itself.[12][14][15]
The Well-Defined Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is well-established and proceeds through a Pd(0)/Pd(II) cycle.[12][16]
-
Oxidative Addition: The active Pd(0)L complex reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, often displacing an ancillary ligand or the halide.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex. This is often the rate-determining step.
-
Reductive Elimination: The aryl group and the amido group couple in a reductive elimination step, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[17]
Head-to-Head Comparison: Performance and Practicality
The choice between the Ullmann and Buchwald-Hartwig reactions depends on a careful evaluation of the specific synthetic challenge, balancing factors like cost, scale, substrate complexity, and required reaction conditions.[4]
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst Metal | Copper (Cu) | Palladium (Pd) |
| Cost & Abundance | Low cost, highly abundant.[18] | High cost, less abundant.[19] |
| Typical Temperature | 80 - 140°C (Modern); >200°C (Classic).[4][20] | Room Temperature - 110°C.[16] |
| Catalyst Loading | 1 - 25 mol%.[6][21] | 0.01 - 5 mol%.[21][22] |
| Ligands | Diamines (e.g., DMEDA), Amino Acids (e.g., L-proline), Oxalamides, Phenanthrolines.[5][9] | Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos, Xantphos), N-heterocyclic carbenes (NHCs).[14][23] |
| Base | Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS); Weaker inorganic bases for sensitive substrates.[13][22] |
| Substrate Scope (Halide) | I > Br >> Cl (Aryl chlorides are challenging but becoming more accessible with new ligands).[7] | Br > Cl > I > OTf (Excellent reactivity across a range of halides and pseudohalides).[13] |
| Substrate Scope (Amine) | Good for N-heterocycles, amides, and anilines. Aliphatic amines can be challenging.[6] | Extremely broad: primary & secondary alkyl/aryl amines, amides, ammonia equivalents.[12][13] |
| Functional Group Tolerance | Moderate to good; improving with modern methods. Historically limited by high temperatures.[24] | Excellent; tolerates a wide range of functional groups due to mild conditions.[4][25] |
| Key Advantages | Low catalyst cost, ideal for large-scale production.[4] | Broad scope, high yields, mild conditions, high functional group tolerance.[12] |
| Key Disadvantages | Often requires higher temperatures and catalyst loadings; more limited scope than Buchwald-Hartwig.[1][26] | High cost of palladium and ligands; ligands can be air-sensitive.[19] |
Field-Proven Insights & Experimental Protocols
For medicinal chemistry applications, where speed, reliability, and broad functional group tolerance are paramount for synthesizing complex molecules, the Buchwald-Hartwig amination is often the method of choice.[4] Conversely, for large-scale industrial synthesis of a specific target where cost is a primary driver, significant effort is often invested in developing a robust, ligand-modified Ullmann protocol.[4]
Generalized Experimental Protocol: Modern Ullmann C-N Coupling
This protocol is a starting point and requires optimization for specific substrates.
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), CuI (5-10 mol%), the chosen ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., DMSO, DMF, or 2-ethoxyethanol) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 110-130°C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). If the product is acidic (like an N-aryl anthranilic acid), acidify the aqueous layer with HCl to precipitate the product, which can then be collected by filtration.[4] Otherwise, perform a standard liquid-liquid extraction.
-
Purification: Purify the crude product by silica gel column chromatography.
Generalized Experimental Workflow: Buchwald-Hartwig Amination
dot digraph B-H_Workflow { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];
} ends_dot Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are indispensable tools for the synthesis of aryl amines. The classical, harsh Ullmann reaction has been transformed by modern ligand development into a cost-effective method suitable for industrial applications. The Buchwald-Hartwig amination, with its mild conditions and vast scope, remains the benchmark for versatility and is a cornerstone of modern medicinal and discovery chemistry. The judicious selection between these two powerful methods, based on a clear understanding of their respective strengths and limitations, will continue to enable the efficient and innovative synthesis of C-N coupled products across the chemical sciences.
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A Senior Application Scientist's Guide to Alternative Protecting Groups for the Indazole Nitrogen
For researchers, scientists, and drug development professionals, the strategic manipulation of the indazole nucleus is a cornerstone of modern medicinal chemistry.[1][2][3] This privileged scaffold is present in a multitude of therapeutic agents, making the precise functionalization of its ring system a critical task.[2] A key challenge in the multi-step synthesis of complex indazole derivatives is the management of the two nitrogen atoms within the pyrazole ring.[4] Protecting these nitrogens is often necessary to prevent unwanted side reactions and to direct subsequent chemical transformations with high regioselectivity.[4][5]
The indazole system exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1][2] Consequently, derivatization can occur at either the N-1 or N-2 position, and the choice of protecting group can profoundly influence this regiochemical outcome. This guide provides an in-depth comparison of common and alternative N-protecting groups for indazoles, moving beyond the standard choices to offer a more nuanced toolkit for the synthetic chemist. We will explore the introduction, stability, and cleavage of each group, supported by experimental data and protocols, to empower you to make the most informed decisions for your synthetic strategy.
The Principle of Orthogonal Protection
In complex syntheses, it is often necessary to protect multiple functional groups. Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions.[6][7] This enables a sequence of reactions at different sites of a molecule without the need for repeated protection and deprotection steps, significantly improving synthetic efficiency. For instance, an acid-labile group and a group removable by hydrogenolysis are orthogonal, as the conditions for cleaving one will not affect the other.
Caption: Orthogonal protection allows for selective deprotection steps.
Comparative Analysis of Indazole N-Protecting Groups
The ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed cleanly and selectively without affecting other functional groups. The choice is highly dependent on the planned synthetic route.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups in organic synthesis due to its general stability and facile removal under acidic conditions.
-
Introduction: Typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[4][8]
-
Stability: Stable to hydrogenolysis and mild basic conditions.[4] It is, however, labile to strong acids.
-
Deprotection: Classically removed with strong acids like trifluoroacetic acid (TFA) or HCl.[4] Interestingly, for N-Boc indazoles and other electron-deficient heterocycles, deprotection can also be achieved under non-acidic, basic conditions, such as with sodium methoxide in methanol, which is a significant advantage for acid-sensitive substrates.[4][9] Under certain microwave-assisted Suzuki coupling conditions, concomitant deprotection of the Boc group has been observed, streamlining synthetic sequences.[8]
-
Regioselectivity: Generally favors protection at the more thermodynamically stable N-1 position.
-
Advantages & Disadvantages: Its widespread use means reaction conditions are well-documented. The ability to be removed under specific basic conditions adds to its versatility.[9] However, its lability to acid can be a limitation in synthetic routes requiring acidic steps.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a valuable alternative, particularly when subsequent functionalization at the C-3 position of the indazole ring is desired.
-
Introduction: Introduced using SEM-Cl with a base. While sodium hydride (NaH) can be used, it often leads to a mixture of N-1 and N-2 isomers.[10] Highly regioselective N-2 protection can be achieved by using a bulky amine base like dicyclohexylmethylamine in THF.[10][11]
-
Stability: Stable to a wide range of conditions, including those used for many organometallic reactions.
-
Deprotection: The SEM group is readily cleaved by fluoride sources, such as tetrabutylammonium fluoride (TBAF), or by treatment with aqueous HCl.[10][11][12]
-
Regioselectivity: Can be directed to the N-2 position with high selectivity.[10][11]
-
Advantages & Disadvantages: The primary advantage of the N-2 SEM group is its ability to act as an excellent directing group for lithiation at the adjacent C-3 position, enabling subsequent reactions with various electrophiles.[10][11] This provides a powerful tool for building molecular complexity directly on the indazole core.
Trityl (Trt) Group
The bulky trityl group is another acid-labile option, whose steric hindrance can be exploited to influence regioselectivity.
-
Introduction: Typically installed using trityl chloride (TrCl) and a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[4][13]
-
Stability: Stable to basic and nucleophilic reagents.
-
Deprotection: Cleaved under mild acidic conditions, such as 80% aqueous acetic acid or TFA in dichloromethane (DCM).[4][14]
-
Regioselectivity: Its significant steric bulk often directs alkylation to the less hindered N-1 position.
-
Advantages & Disadvantages: The mild acidic cleavage is a key benefit.[14] Its bulk can be both an advantage for directing regioselectivity and a disadvantage, potentially lowering reaction rates or yields in subsequent steps.
Benzyl (Bn) Group
The benzyl group is a robust and highly stable protecting group, making it suitable for lengthy synthetic sequences involving harsh reagents.
-
Introduction: Introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a strong base like NaH or a milder base like potassium carbonate (K₂CO₃).[4]
-
Stability: Very stable to both acidic and basic conditions, as well as many organometallic reagents and mild reducing agents.[4]
-
Deprotection: The defining feature of the Bn group is its clean and efficient removal via catalytic hydrogenolysis (H₂, Pd/C).[4]
-
Regioselectivity: Tends to give mixtures of N-1 and N-2 isomers, often requiring chromatographic separation.
-
Advantages & Disadvantages: Its robustness is its greatest asset. The primary limitation is that hydrogenolysis is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some nitro groups.
Sulfonyl Groups (e.g., Tosyl - Ts)
Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts), are electron-withdrawing and render the indazole nitrogen significantly less nucleophilic and basic.
-
Introduction: Readily installed with the corresponding sulfonyl chloride (e.g., TsCl) in the presence of a base like pyridine or Et₃N.[4]
-
Stability: Extremely stable to both acidic and basic conditions, and many oxidative and reductive conditions.[4]
-
Deprotection: Cleavage can be challenging and often requires strong reductive conditions, such as magnesium in methanol for the Ts group.[4] Other sulfonyl groups, like nosyl (Ns), offer milder removal conditions using thiolate nucleophiles.[4][15]
-
Regioselectivity: Similar to other acylations, protection generally occurs at the N-1 position.
-
Advantages & Disadvantages: The extreme stability is useful for protecting the indazole during aggressive reaction steps. However, this same stability makes the deprotection step difficult and potentially low-yielding, which is a major drawback.[4]
Performance Comparison Summary
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability & Key Features |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP[4] | TFA, HCl; NaOMe in MeOH[4][9] | Stable to hydrogenolysis and mild base. Labile to strong acid. Versatile due to non-acidic deprotection options.[4] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, dicyclohexylmethylamine[4][10] | TBAF in THF; aq. HCl in EtOH[10][11] | Stable to many reagents. Excellent for directing C-3 lithiation when installed at N-2.[10][11] |
| Trityl | Trt | TrCl, Et₃N or DIPEA[4] | TFA; 80% aq. acetic acid[4] | Stable to base. Bulky group, useful for sterically controlled reactions. Removed under mild acid. |
| Benzyl | Bn | BnBr, NaH or K₂CO₃[4] | Catalytic hydrogenolysis (H₂, Pd/C)[4] | Very robust; stable to acid, base, and many organometallics. Deprotection is incompatible with reducible groups. |
| Sulfonyl (Tosyl) | Ts | TsCl, pyridine or Et₃N[4] | Reductive cleavage (e.g., Mg/MeOH)[4] | Very stable to acid and base. Deactivates the ring. Deprotection can be harsh and challenging.[4] |
Experimental Protocols
The following are generalized, step-by-step methodologies for the introduction and removal of key protecting groups on the indazole core. Optimization for specific substrates may be required.
Boc-Group Protection/Deprotection
-
Protection of Indazole:
-
Dissolve indazole (1.0 equiv) in a suitable solvent like THF or DCM.
-
Add triethylamine (1.5 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), and a catalytic amount of DMAP.
-
Stir the mixture at room temperature until TLC indicates consumption of the starting material.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc indazole.[8]
-
-
Deprotection of N-Boc Indazole (Basic Conditions):
-
Dissolve the N-Boc protected indazole in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once complete, neutralize with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers to yield the deprotected indazole.[4][9]
-
SEM-Group Protection/Deprotection (N-2 Selective)
-
Protection of Indazole (N-2 Selective):
-
To a solution of indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv).
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe.
-
Stir the mixture at room temperature for approximately 3 hours.
-
Dilute with ethyl acetate and quench with 0.5 N NaOH.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-2 SEM-protected indazole.[4][10]
-
-
Deprotection of N-SEM Indazole (Fluoride Conditions):
-
Dissolve the N-SEM protected indazole in THF.
-
Add a 1M solution of TBAF in THF (typically 1.5-2.0 equiv).
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the deprotected product.[10]
-
Bn-Group Protection/Deprotection
-
Protection of Indazole (using NaH):
-
To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise.
-
Stir for 30 minutes at 0 °C, then add benzyl bromide (BnBr, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract with an organic solvent, then wash, dry, and concentrate. The N-1 and N-2 isomers may require separation by column chromatography.[4]
-
-
Deprotection of N-Benzyl Indazole:
-
Dissolve the N-benzyl indazole in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.[4]
-
Strategic Selection of a Protecting Group
Choosing the right protecting group is a critical decision that impacts the entire synthetic route. The following workflow provides a logical framework for this selection process.
Caption: A decision-making workflow for selecting an indazole N-protecting group.
Conclusion
The protection of the indazole nitrogen is a nuanced yet essential aspect of synthesizing complex, biologically active molecules. While the Boc group remains a reliable workhorse, a deeper understanding of alternatives like SEM, Trt, Bn, and sulfonyl groups provides the medicinal chemist with a broader and more powerful synthetic arsenal. The SEM group, with its ability to direct C-3 lithiation, is particularly noteworthy for constructing novel derivatives.[10][11] The optimal choice will always be dictated by the specific demands of the synthetic route, including the need for regiocontrol, stability towards subsequent reagents, and the orthogonality of its cleavage conditions. By carefully considering these factors and leveraging the comparative data and protocols presented here, researchers can design more efficient, flexible, and successful synthetic pathways to novel indazole-based therapeutics.
References
- Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.
- Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications.
- Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH National Library of Medicine.
- Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
- A New Protecting-Group Strategy for Indoles. ResearchGate.
- Methods for preparing indazole compounds. Google Patents.
- Indazole. Organic Syntheses.
- Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium.
- Trityl Protection. Common Organic Chemistry.
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- Protecting group. Wikipedia.
- New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. NIH National Library of Medicine.
- Cbz Protection - Common Conditions. Organic Chemistry Data.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH National Library of Medicine.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate.
- Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed.
- Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.
- New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. PubMed.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Royal Society of Chemistry.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. NIH National Library of Medicine.
- Cleavage time (t ½ ) for various protecting groups and cleavage conditions. ResearchGate.
- Indazole. Wikipedia.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. NIH National Library of Medicine.
- Pivalic Acid Esters, Pivalates. Organic Chemistry Portal.
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A Comparative Guide to the Biological Activity of 6-Bromoindazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Among its many derivatives, 6-bromoindazoles have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This guide offers a comparative analysis of the biological activities of various 6-bromoindazole analogs, supported by experimental data, to provide researchers and drug development professionals with insights into their therapeutic potential and structure-activity relationships (SAR).
Anticancer and Kinase Inhibitory Activity
A primary focus of research into 6-bromoindazole analogs has been their potential as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Polo-like Kinase 4 (PLK4) Inhibition
Polo-like Kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is linked to carcinogenesis, making it an attractive target for cancer therapy.[2][3] A series of 6-bromo-1-methyl-1H-indazol-4-amine analogs have been evaluated for their inhibitory activity against PLK4.
Comparative Analysis of PLK4 Inhibitory Activity [2]
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH3 | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH3 | 75 | 8.3 |
| Axitinib (Alternative) | - | - | 6.5 | 0.2 |
| Centrinone (Alternative) | - | - | 2.7 | 4.8 |
Structure-Activity Relationship (SAR) Insights: The data suggests that substitutions at the R1 position of the 6-bromo-1-methyl-1H-indazol-4-amine core significantly influence PLK4 inhibitory activity. Halogen substitutions, particularly chlorine (COMP-003), lead to the most potent inhibition in this series. This highlights the importance of exploring the steric and electronic effects of substituents at this position for designing more effective PLK4 inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Several 6-bromo-1H-indazole derivatives have shown potent inhibitory activity against VEGFR-2.
Comparative Analysis of VEGFR-2 Inhibitory Activity [4]
| Compound/Drug | Target | IC50 (nM) |
| Derivative W4 | VEGFR-2 | < 5 |
| Derivative W12 | VEGFR-2 | < 5 |
| Derivative W17 | VEGFR-2 | < 5 |
| Derivative W19 | VEGFR-2 | < 5 |
| Derivative W20 | VEGFR-2 | < 5 |
| Derivative W2 | VEGFR-2 | < 10 |
| Derivative W23 | VEGFR-2 | < 10 |
| Axitinib | VEGFR-2 | 0.2 |
| Pazopanib | VEGFR-2 | 30 |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[4] Therefore, direct comparisons should be made with caution.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PI3K/AKT and MAPK pathways, which promote endothelial cell proliferation, survival, and migration.[5] 6-Bromoindazole analogs that inhibit VEGFR-2 block these critical steps in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-bromoindazole analogs.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. 6-Bromoindazole derivatives have been investigated for their potential to address this critical need. A series of 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy.[6]
Comparative Analysis of Antimicrobial Activity (MIC in µg/mL) [6]
| Compound | E. coli | S. aureus | C. albicans |
| 8a | 125 | 250 | 250 |
| 8b | 250 | 125 | 125 |
| 8c | 125 | 250 | 250 |
| 8d | 250 | 125 | 125 |
| Ciprofloxacin | 6.25 | 12.5 | - |
| Fluconazole | - | - | 12.5 |
SAR Insights: The antimicrobial activity of these analogs varies with the substituents on the N-arylacetamide moiety. These findings suggest that the 6-bromoindazole-triazole scaffold is a viable starting point for the development of novel antimicrobial agents, with further optimization of the aryl substituents potentially leading to enhanced potency.[6]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. While direct inhibitory data for 6-bromoindazole analogs on COX enzymes is limited, studies on other indazole derivatives provide a basis for their potential in this area. For instance, indazole and its 5-amino and 6-nitro derivatives have been shown to inhibit COX-2.[7]
Comparative COX-2 Inhibition of Indazole Derivatives and Standard NSAIDs [2][7]
| Compound | COX-2 IC50 (µM) |
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.22 |
| Celecoxib | 0.08 - 6.8 |
| Diclofenac | 0.026 - 0.822 |
COX-2 Signaling Pathway
Inflammatory stimuli lead to the production of arachidonic acid, which is converted by COX-2 into prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors block this conversion, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Caption: Simplified COX-2 signaling pathway and the potential point of inhibition by indazole analogs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-bromoindazole analogs and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (peptide or protein), ATP, and the 6-bromoindazole analogs at various concentrations.
-
Assay Reaction: In a microplate, combine the kinase, substrate, and inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Detection: Stop the reaction and add a detection reagent. The detection method can be based on various principles, such as measuring the amount of phosphorylated substrate using a specific antibody or quantifying the amount of ATP consumed (e.g., using a luciferase-based system).
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Conclusion
6-Bromoindazole and its analogs represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as potent inhibitors of key cancer-related kinases, such as PLK4 and VEGFR-2, underscores their potential as anticancer agents. Furthermore, emerging evidence of their antimicrobial and potential anti-inflammatory activities suggests a broader therapeutic utility. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of next-generation 6-bromoindazole derivatives with improved potency and selectivity. Continued exploration of this chemical space is warranted to fully unlock the therapeutic potential of these compounds.
References
Sources
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- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. jocpr.com [jocpr.com]
A Comparative Guide to Purity Analysis of Synthesized tert-Butyl 6-bromo-1H-indazole-1-carboxylate
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized tert-Butyl 6-bromo-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical development. Recognizing that the integrity of an Active Pharmaceutical Ingredient (API) is contingent on the quality of its precursors, a robust analytical strategy for this intermediate is not merely a quality control checkpoint but a cornerstone of a successful drug development program.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the strengths and limitations of various techniques, and offers field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Analytical Imperative: Why Purity Matters
This compound serves as a critical building block in the synthesis of complex molecules, including potential therapeutics targeting a range of diseases. Indazole derivatives are known for their diverse pharmacological activities.[1][2] The purity of this intermediate directly impacts the yield and impurity profile of the final API. Process-related impurities, unreacted starting materials, or degradation products can carry through subsequent synthetic steps, complicating purification and potentially introducing toxic or unstable entities into the final drug product.
Therefore, a highly specific and sensitive analytical method is required to quantify the main component and detect, identify, and quantify any impurities. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary workhorse method and compare its performance with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the compound's non-polar characteristics.
Causality in Method Development
The development of a robust HPLC method is a systematic process governed by the physicochemical properties of the analyte and the principles of chromatography.[4]
-
Column Selection: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides strong retention for the non-polar indazole derivative. A column with a particle size of 3.5 µm to 5 µm offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient elution using a mixture of a weak aqueous acid (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic pH suppresses the ionization of any residual silanol groups on the stationary phase, leading to better peak shape. The gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other within a reasonable timeframe.
-
Detector: The indazole core contains a strong chromophore, making UV detection the ideal choice. A photodiode array (PDA) detector is preferred as it allows for the monitoring of multiple wavelengths simultaneously and provides UV spectral data, which can help in peak tracking and purity assessments.
-
Validation: All HPLC methods must be validated according to International Conference on Harmonization (ICH) guidelines to ensure they are suitable for their intended purpose.[5][6] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7]
Experimental Protocol: RP-HPLC Purity Assay
Objective: To determine the purity of this compound and quantify related impurities by area percentage.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, and PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: Approximately 0.5 mg/mL
Procedure:
-
Standard/Sample Preparation: Accurately weigh and dissolve the sample in the diluent to the target concentration. Filter through a 0.45 µm syringe filter if particulate matter is observed.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (with full spectral acquisition from 200-400 nm) . Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is operating with adequate precision.[6]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Advanced & Orthogonal Methods: A Comparative Look
While HPLC is robust, relying on a single analytical method can be risky. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive purity assessment.[8]
UPLC-MS: The Power of Speed and Identification
Ultra-High-Performance Liquid Chromatography (UPLC) uses columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution than conventional HPLC.[9] When coupled with a Mass Spectrometer (MS), it becomes a powerful tool not only for quantification but also for the definitive identification of impurities based on their mass-to-charge ratio (m/z).
Key Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to HPLC.
-
Sensitivity & Resolution: Superior peak resolution and higher sensitivity.
-
Identification: Provides molecular weight information, enabling the structural elucidation of unknown impurities. This is invaluable for understanding the reaction pathways that lead to their formation.
Experimental Protocol: UPLC-MS
-
Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or similar mass spectrometer.
-
Column: C18, 1.7 µm particle size (e.g., 2.1 x 50 mm).
-
Mobile Phase: Similar to HPLC (e.g., 0.1% Formic Acid in Water/Acetonitrile), but with a much faster gradient.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for indazole derivatives.
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired to determine the molecular weight and fragmentation patterns of the main peak and all impurities.
qNMR: An Absolute Approach to Purity
Quantitative NMR (qNMR) is a primary analytical method that determines purity without the need for a specific reference standard of the analyte.[10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][11] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[12]
Key Advantages:
-
Absolute Quantification: Does not require a reference standard of the same structure, which is often unavailable for novel intermediates.[13]
-
High Precision: Can achieve high levels of precision, with relative standard deviations often below 1%.[10]
-
Structural Information: Provides structural confirmation of the main component and can help identify impurities if their signals are resolved.
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥ 400 MHz) using acquisition parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Process the spectrum and carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
Calculation: The purity (P) is calculated using the following formula[11]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, and P = purity.
Head-to-Head Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, the availability of reference standards, and desired throughput.
Method Comparison Diagram
Caption: Comparison of key attributes for HPLC, UPLC-MS, and qNMR.
Performance Data Summary
The following table summarizes hypothetical but realistic performance data for the three techniques in the analysis of this compound.
| Parameter | HPLC (UV) | UPLC-MS | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation + Mass | Nuclear Magnetic Resonance |
| Analysis Time | ~30 min | ~5 min | ~15 min (per sample) |
| Resolution | Good | Excellent | Moderate (depends on overlap) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | ~0.1% |
| Quantification Type | Relative (Area %) | Relative (Area %) / Absolute (with std) | Absolute |
| Impurity Identification | No (requires isolation) | Yes (by Mass) | Yes (if structurally distinct) |
| Reference Standard | Required | Required | Not Required (uses internal std) |
| Primary Application | Routine QC, Purity by Area % | Impurity Profiling, ID, High Throughput | Primary Purity Assay, Standard Qualification |
Conclusion and Recommendations
For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended.
-
Routine Quality Control: HPLC remains the gold standard for routine batch release and in-process control due to its robustness, cost-effectiveness, and high precision. It is the ideal tool for determining purity based on relative area percentage.
-
Impurity Profiling and Investigation: UPLC-MS is indispensable during process development and for investigating out-of-spec batches. Its ability to rapidly separate and provide molecular weight data for unknown impurities is crucial for understanding and controlling the impurity profile.
-
Reference Standard Characterization: qNMR is the definitive method for assigning an absolute purity value to a batch of material intended for use as a reference standard. It is a powerful, orthogonal technique that validates the results obtained from chromatographic methods.[8]
By strategically employing these complementary techniques, researchers and drug development professionals can build a comprehensive understanding of the purity of this compound, ensuring the quality and integrity of this critical intermediate and the subsequent API.
References
- International Conference on Harmonization. "Q2A: Text on Validation of Analytical Procedures." Federal Register, 60(40), 11260–11262 (1995). [Link]
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- IUCr Journals. "tert-Butyl 3-amino-5-bromo-1H-indazole-1." (2021). [Link]
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A Comparative Guide to the X-ray Crystal Structures of Bromoindazole Derivatives: Unraveling the Impact of Positional Isomerism on Supramolecular Architecture
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity. Among the myriad of heterocyclic scaffolds, indazole and its derivatives are of significant interest due to their prevalence in a wide range of therapeutic agents.[1] The introduction of a bromine atom, a common bioisostere, can dramatically influence a molecule's properties through its steric and electronic effects, particularly its ability to participate in halogen bonding.[2][3]
This technical guide provides an in-depth comparison of the X-ray crystal structures of bromoindazole derivatives, with a focus on how the position of the bromine atom on the indazole core dictates the resulting supramolecular assembly. By examining experimental data and the underlying principles of crystal engineering, this guide aims to equip researchers with the insights needed to rationally design molecules with desired solid-state properties.
The Decisive Role of Bromine in Crystal Packing: A Comparative Analysis
The substitution of a hydrogen atom with bromine on the indazole ring does more than simply increase the molecular weight. It introduces a polarizable halogen atom capable of forming directional non-covalent interactions, such as halogen bonds (XBs) and hydrogen bonds (HBs), which often compete with and complement the native N-H···N hydrogen bonding of the indazole core.[2][4] The position of this bromine atom is not trivial; it significantly alters the electronic distribution and steric profile of the molecule, leading to distinct crystal packing motifs.
To illustrate this, we will compare the crystal structures of two bromoindazole derivatives: tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate and 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole . While not direct positional isomers of the parent bromoindazole, their detailed structural analyses provide valuable insights into how different substitution patterns, including the bromine position, govern the intermolecular interactions.
| Parameter | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[5][6] | 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole[7][8] |
| Chemical Formula | C₁₂H₁₄BrN₃O₂ | C₁₀H₆BrN₃O₂ |
| Molecular Weight | 312.17 g/mol | 280.09 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 5.8281 (2) | 14.6573 (3) |
| b (Å) | 9.3808 (3) | 4.1650 (1) |
| c (Å) | 12.5691 (4) | 17.4566 (3) |
| α (°) | 84.072 (1) | 90 |
| β (°) | 87.311 (1) | 102.659 (1) |
| γ (°) | 73.181 (1) | 90 |
| Volume (ų) | 651.92 (4) | 1039.78 (4) |
| Z | 2 | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds (forming R²₂(8) dimers), C-H···O, C-H···Br, and π-π stacking.[5][9] | C-H···O hydrogen bonds (forming helical chains), and weak Br···Br contacts.[7] |
Analysis of Comparative Data:
The data clearly shows that the two derivatives crystallize in different crystal systems and space groups, a direct consequence of their different molecular structures and the resulting intermolecular interactions.
In tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , the presence of the amino group at the 3-position and the N-H group of the indazole ring allows for the formation of robust N-H···N hydrogen-bonded dimers with a characteristic R²₂(8) graph set notation.[5][9] These dimers then pack into a three-dimensional network stabilized by weaker C-H···O and C-H···Br interactions, as well as π-π stacking.[5] The bromine atom at the 5-position participates in these weaker interactions, influencing the overall packing arrangement.
Conversely, in 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole , the N-H proton is replaced by a propargyl group, precluding the formation of the typical indazole N-H···N hydrogen bonds. Instead, the crystal packing is dominated by C-H···O hydrogen bonds between the acetylene C-H and the nitro group's oxygen atoms, leading to the formation of a helical polymer.[7] Notably, this structure also exhibits weak Br···Br contacts, suggesting the presence of halogen bonding, which contributes to the stability of the crystal lattice.[7]
These examples underscore a critical principle in the crystal engineering of bromoindazoles: the interplay between strong hydrogen bond donors/acceptors and the bromine atom's capacity for halogen bonding dictates the final supramolecular architecture. The position of the bromine, in concert with other substituents, modulates the accessibility and electrophilic character of the bromine's σ-hole, thereby influencing its ability to act as a halogen bond donor.[2]
Experimental Protocols: From Synthesis to Structure
The successful determination of a crystal structure is contingent upon the synthesis of a pure compound and the growth of high-quality single crystals. The following protocols provide a detailed, step-by-step methodology for the synthesis and crystallographic analysis of bromoindazole derivatives.
Synthesis and Crystallization Workflow
Caption: A generalized workflow for the determination of the X-ray crystal structure of bromoindazole derivatives.
Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine
This protocol is adapted from the synthesis of the precursor for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[9]
-
Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) in a sealed tube, add hydrazine hydrate (99%, 10.0 mmol).
-
Reaction: Heat the reaction mixture at 343 K (70 °C) for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
Purification: Purify the resulting brown-coloured solid by recrystallization from an ethanol solution to yield pale-yellow needles of 5-bromo-1H-indazol-3-amine.
Causality Behind Experimental Choices: The use of ethanol as a solvent is crucial as it readily dissolves the reactants and is suitable for the reaction temperature. Hydrazine hydrate serves as the source of the two nitrogen atoms for the formation of the pyrazole ring of the indazole. The sealed tube is necessary to prevent the evaporation of the volatile hydrazine at the reaction temperature. Recrystallization is a powerful purification technique for obtaining crystalline solids of high purity, which is a prerequisite for growing single crystals.
Protocol 2: Single-Crystal X-ray Diffraction Analysis
This is a generalized protocol for the analysis of a small molecule crystal.
-
Crystal Selection and Mounting: Select a single crystal of good quality (typically >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.
-
Data Collection: Center the crystal on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. X-ray diffraction data are then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[10]
-
Data Processing: The collected raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This initial model provides the positions of the heavier atoms (non-hydrogen atoms).
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure.[6] Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.[6]
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Causality Behind Experimental Choices: Cooling the crystal is a standard practice in small-molecule crystallography as it leads to better diffraction data with higher resolution. The choice of X-ray radiation (e.g., Mo Kα or Cu Kα) depends on the nature of the crystal. The refinement process iteratively improves the agreement between the observed and calculated structure factors, leading to a highly accurate and precise molecular structure.
The Interplay of Intermolecular Forces: A Deeper Dive
The crystal packing of bromoindazole derivatives is a delicate balance of various intermolecular forces. Understanding this interplay is key to predicting and controlling the solid-state structure.
Hydrogen Bonding vs. Halogen Bonding
Caption: Key intermolecular interactions governing the crystal packing of bromoindazole derivatives.
In indazoles possessing an N-H group, hydrogen bonding is typically the dominant interaction, leading to the formation of robust synthons like dimers or catemers (chains).[11] However, the introduction of a bromine atom provides an opportunity for halogen bonding to compete with or complement the hydrogen bonding network.
A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another atom.[2] The strength of the halogen bond depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached.
The position of the bromine atom on the indazole ring influences the electrostatic potential around the molecule. For instance, a bromine atom at a position with a more electron-deficient environment will have a more positive σ-hole, making it a stronger halogen bond donor. The interplay between the N-H···N hydrogen bonds and C-Br···X halogen bonds, along with weaker interactions like C-H···π and π-π stacking, ultimately determines the most energetically favorable crystal packing arrangement.[12]
Conclusion and Future Outlook
The X-ray crystal structures of bromoindazole derivatives reveal a rich and complex landscape of supramolecular chemistry. The position of the bromine atom, in conjunction with other substituents, plays a pivotal role in directing the crystal packing through a delicate interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions. A thorough understanding of these interactions is crucial for the rational design of bromoindazole-based active pharmaceutical ingredients with optimal solid-state properties, such as solubility and stability.
Future work in this area should focus on systematic crystallographic studies of a series of positional isomers of bromo-1H-indazole to provide a more direct comparison of the influence of the bromine position. Furthermore, co-crystallization studies of bromoindazoles with other molecules could lead to the discovery of novel solid forms with tailored properties. The insights gained from such studies will undoubtedly contribute to the advancement of crystal engineering and the development of new and improved pharmaceuticals.
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- Crystal engineering strategies towards halogen-bonded metal–organic multi-component solids: salts, cocrystals and salt cocrystals. (n.d.). CrystEngComm.
- Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. (2025, February 6). ResearchGate.
- Intermolecular Interactions. (n.d.). Sherrill Group.
- Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, September 30). Semantic Scholar.
- Different supramolecular interactions mediated by Br atoms in the crystal structures of three anisole derivatives. (2018, March 1). PubMed.
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
- Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton's Tyrosine Kinase via Molecular Dynamics Simulations. (2022, November 2). MDPI.
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Comparison of different palladium catalysts for Suzuki-Miyaura reactions
As a Senior Application Scientist, this guide provides an in-depth comparison of palladium catalysts for the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering objective comparisons and actionable experimental data to inform catalyst selection for diverse synthetic challenges.
The Suzuki-Miyaura Reaction: A Pillar of C-C Bond Formation
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in organic chemistry.[3] Its popularity stems from its versatility, mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2][4] The reaction facilitates the formation of a C-C single bond by coupling an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex.[3][5]
The choice of the palladium catalyst system—comprising the palladium source and associated ligands—is paramount, profoundly influencing reaction efficiency, substrate scope, yield, and overall process robustness.[1][6]
The Engine of the Reaction: The Palladium Catalytic Cycle
Understanding the catalytic cycle is fundamental to appreciating the nuances of different catalyst systems. The mechanism revolves around the interchange between Pd(0) and Pd(II) oxidation states and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X). This is often the rate-determining step and oxidizes palladium to a Pd(II) species.[2][3][5] The reactivity of the halide decreases in the order of I > OTf > Br > Cl.[5]
-
Transmetalation : The organic group from the organoboron reagent (R²) is transferred to the Pd(II) complex. This step requires a base to activate the boronic acid, forming a boronate complex that facilitates the transfer.[3][8]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]
A Comparative Analysis of Palladium Catalyst Systems
Palladium catalysts can be broadly classified into homogeneous and heterogeneous systems, with a significant evolution towards well-defined "precatalysts" that offer superior performance and convenience.
Homogeneous Catalysts: From Classical Sources to Modern Precatalysts
Homogeneous catalysts dissolve in the reaction medium, offering high activity and selectivity.[9] However, catalyst recovery can be challenging.[9]
Classical Palladium Sources
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ : One of the earliest and most common catalysts, Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle.[10] While effective for many applications, it is air-sensitive and requires careful handling under inert conditions.[11] Its performance can be inefficient for more challenging substrates, such as aryl chlorides or sterically hindered partners.[12]
-
Palladium(II) Acetate - Pd(OAc)₂ : A stable, air-tolerant Pd(II) salt, Pd(OAc)₂ is a popular precursor that must be reduced in situ to the active Pd(0) species.[11][13] It is almost always used in combination with external ligands, typically phosphines. The ratio of ligand to palladium can be critical; for instance, increasing the XPhos ligand-to-Pd(OAc)₂ ratio from 0.8 to 1.2 nearly doubled the yield in a challenging coupling.[6] This in situ generation can sometimes lead to inconsistent catalyst formation and lower activity compared to preformed catalysts.
Modern Palladium Precatalysts
To overcome the limitations of classical sources, well-defined palladium precatalysts have been developed. These are stable Pd(II) complexes that reliably and rapidly generate the active Pd(0) species under reaction conditions.[14][15] This approach offers improved stability, handling, and catalytic efficiency.[16]
-
Buchwald Palladacycle Precatalysts (G1-G6) : Developed by the Buchwald group, these precatalysts are based on a 2-aminobiphenyl scaffold and are designed for use with bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[16][17] These ligands enhance both the oxidative addition and reductive elimination steps, enabling reactions with unactivated aryl chlorides, hindered substrates, and at very low catalyst loadings.[4][18] The different "generations" (G2, G3, G4, etc.) offer varying levels of stability and activation efficiency for specific applications like C-N or C-O couplings.[16]
-
PEPPSI™-type Precatalysts : Organ's PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts feature an N-heterocyclic carbene (NHC) ligand and a pyridine ligand bound to a Pd(II) center.[2] They are exceptionally stable and are particularly effective for coupling sterically hindered substrates.
-
Allyl-Based Precatalysts : Complexes like (η³-allyl)PdCl(L) are another important class.[14] They are bench-stable and activate via a different pathway than palladacycles. Comparative studies show that their performance can vary significantly with the specific allyl group (allyl, crotyl, cinnamyl) and the ancillary ligand used.[14]
Heterogeneous Catalysts: The Pursuit of Recyclability
Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. Their primary advantage is ease of separation and the potential for recycling, which is highly desirable for industrial processes.[9][19][20]
-
Palladium on Carbon (Pd/C) : This is the most common heterogeneous catalyst.[20][21] Often used without additional phosphine ligands, Pd/C is a "greener" option, especially when used in aqueous solvent mixtures.[20][22] However, a key concern is palladium leaching into the product solution, where the leached soluble palladium species may be the true catalytic agent.[20][23] While effective for simple aryl bromides and iodides, its activity is often lower for more demanding substrates like aryl chlorides.[24]
-
Palladium Nanoparticles and Other Supports : There is growing interest in depositing palladium nanoparticles on various supports like silica, zeolites, metal oxides, or polymers.[10][24][25] These systems aim to combine the high surface area and reactivity of nanoparticles with the stability and recyclability of a solid support.[25] However, like Pd/C, they can suffer from metal leaching and may not be reusable without a loss of activity.[23]
Performance Comparison: A Data-Driven Overview
The choice of catalyst is dictated by the specific substrates and desired reaction conditions. The following table summarizes performance data from comparative studies.
Table 1: Comparison of Palladium Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Source |
| Pd(OAc)₂ / XPhos (1.2 eq) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 24 | 84 | 0.25 | [6][14] |
| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 98 | 0.02 | [26] |
| tBuIndPd(XPhos)Cl | 4-Chlorotoluene | Phenylboronic acid | KOtBu | MeOH/THF | RT | <1 | >95 | 0.125 | [14] |
| Pd/C (10%) | 4-Bromobenzonitrile | Phenylboronic acid | Na₂CO₃ | EtOH/H₂O | RT | 1 | 99 | 3.5 | [22] |
| Pd(PPh₃)₄ | 1-Iodo-4-methylbenzene | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 50 | 24 | <10 | 3.0 | [12] |
| Pd(PPh₃)₄ | 1-Bromo-4-methylbenzene | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 50 | 24 | >95 | 3.0 | [12] |
Note: Reaction conditions vary across different sources, so this table should be used as a qualitative guide.
Key Insights from the Data:
-
Precatalysts Outperform In-Situ Systems : Well-defined precatalysts like XPhos Pd G2 or allyl-based systems often provide higher yields in shorter times and at lower catalyst loadings compared to in-situ systems generated from Pd(OAc)₂.[6][14][26]
-
Ligand Choice is Critical : The use of bulky, electron-rich phosphine ligands like XPhos is essential for activating challenging electrophiles like aryl chlorides.[4][18]
-
Heterogeneous Catalysts for Mild Conditions : For reactive substrates like aryl bromides, heterogeneous catalysts like Pd/C can be highly effective under environmentally benign, room temperature conditions.[22]
-
Substrate-Specific Challenges : Classical catalysts like Pd(PPh₃)₄ can be surprisingly inefficient for aryl iodides at lower temperatures, a nuance not observed with aryl bromides.[12]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a framework for conducting and comparing Suzuki-Miyaura reactions.
General Workflow for Catalyst Screening
Protocol Using a Buchwald Precatalyst (XPhos Pd G2)
This protocol is adapted for a challenging coupling of an aryl chloride.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Dioxane (2 mL) and Water (0.2 mL)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).[26]
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[26]
-
Add dioxane (2 mL) and water (0.2 mL) via syringe.[26]
-
Place the reaction tube in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.[26]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[26]
Protocol Using a Heterogeneous Catalyst (Pd/C)
This protocol is adapted for a phosphine-free, room temperature coupling.[22]
Materials:
-
Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
10% Pd/C catalyst (3.5 mol% Pd)
-
Ethanol (5 mL) and Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and 10% Pd/C.[22]
-
Add the ethanol-water (1:1) solvent mixture (10 mL).[22]
-
Stir the reaction mixture vigorously at room temperature. The reaction can be performed open to the air.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to recover the Pd/C catalyst. Wash the catalyst with water and ethanol.[22]
-
The filtrate can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous Na₂SO₄, and concentrated to yield the product, which may be further purified if necessary.
Conclusion and Recommendations
The selection of a palladium catalyst for the Suzuki-Miyaura reaction is a critical decision that balances reactivity, cost, substrate scope, and process considerations.
-
For Versatility and High Performance : Modern, well-defined palladium precatalysts (e.g., Buchwald or PEPPSI systems) paired with bulky, electron-rich ligands are the gold standard. They offer the broadest substrate scope, including challenging aryl chlorides and sterically hindered partners, and provide reliable, high yields under mild conditions.[4][15][18]
-
For Routine, Large-Scale Synthesis of Simple Biaryls : Heterogeneous catalysts like Pd/C offer a cost-effective and environmentally friendly alternative.[20] They are ideal for coupling aryl iodides and bromides, with the significant advantage of easy catalyst removal. However, one must always account for potential palladium leaching.[20][23]
-
For Initial Exploration and Cost-Sensitive Projects : Classical sources like Pd(OAc)₂ with an appropriate ligand can be effective. However, this approach requires careful optimization of the ligand-to-metal ratio and may yield less consistent results than precatalysts.[6]
Ultimately, the optimal catalyst is application-dependent. The experimental data and protocols provided in this guide serve as a foundation for rational catalyst selection and optimization in your research and development endeavors.
References
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- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH. [Link]
- Well-defined nickel and palladium precatalysts for cross-coupling. PMC - PubMed Central. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
- Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI. [Link]
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
- Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
- Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews. [Link]
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Heterogeneous Palladium Catalysts for Suzuki-Miyaura Coupling Reactions Involving Aryl Diazonium Salts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC - NIH. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Pd/C and Other Heterogeneous C
- Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
- Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Why some people use Pd(OAc)2 whereas others go with Pd(PPh3)4 as catalyst for suzuki coupling polymerisation reactions.?.
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. [Link]
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Columbia University. [Link]
- Preformed Pd(II)
- Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. PMC - NIH. [Link]
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Wiley Online Library. [Link]
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature.
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- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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Reactivity Comparison of 6-Bromo vs. 5-Bromoindazole in Cross-Coupling Reactions: A Comprehensive Guide for Researchers
<_Step_2>
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] The functionalization of the indazole ring system is a key strategy for modulating the pharmacological properties of these molecules. Among the various methods for indazole functionalization, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4]
This guide provides an in-depth comparison of the reactivity of two common building blocks, 6-bromoindazole and 5-bromoindazole, in several widely used cross-coupling reactions. Understanding the subtle differences in their reactivity is crucial for designing efficient synthetic routes and optimizing reaction conditions. This analysis is grounded in experimental data from the literature and an examination of the inherent electronic properties of the indazole ring.
Electronic and Steric Landscape of Bromoindazoles
The reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the electronic properties and steric environment of the carbon-halogen bond. In the case of bromoindazoles, the position of the bromine atom on the benzene ring portion of the bicyclic system significantly influences the electron density at the reaction center.
The indazole ring is a 10-π electron aromatic system, and like its bioisostere, indole, it exhibits a complex distribution of electron density.[5] The nitrogen atom at the 1-position (1H-indazole) is pyrrole-like and is an electron donor to the ring system through resonance. Conversely, the nitrogen at the 2-position is pyridine-like and acts as an electron-withdrawing group. This electronic push-pull relationship affects the electron density at the various carbon atoms of the benzene ring.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear and objective comparison, the following sections will present experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 5-bromo and 6-bromoindazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] It is widely used in the synthesis of biaryl and heteroaryl compounds.[3][8]
Table 1: Comparison of 5-Bromo and 6-Bromoindazole in Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [1][9] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [9] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [9] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | - | 50 | [1] |
| 6-Bromo-1H-indazole | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | High (not specified) | [7] |
Discussion:
The data in Table 1, although not a direct head-to-head comparison under identical conditions, suggests that 5-bromoindazoles are highly reactive substrates in Suzuki-Miyaura couplings, capable of achieving high yields in relatively short reaction times.[1][9] The choice of catalyst and ligand is crucial, with Pd(dppf)Cl₂ showing superior performance for the coupling of 5-bromo-1-ethyl-1H-indazole.[1][9] The reaction with the unprotected 5-bromoindazole gave a moderate yield of 50%, possibly due to side reactions.[1] While quantitative data for 6-bromoindazole is limited in the provided results, its successful coupling at a mild temperature of 37°C indicates it is also a viable substrate.[7] The higher reactivity of 5-bromoindazole is consistent with the hypothesis of a more electron-deficient C-Br bond at this position.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[10][11] This reaction is of great importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.[10]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoindazoles
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole (analog) | Various amines | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 4 | High (not specified) | [12] |
| 6-Bromo-1H-indazole (N-arylation) | Aryl Iodide (Ullmann) | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | High (not specified) | - | - | [13] |
| Aryl Bromide | Diphenylamine | Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOt-Bu | Toluene | Reflux | 16 | 65 | [14] |
Discussion:
Direct comparative data for 5-bromo vs. 6-bromoindazole in Buchwald-Hartwig amination is not available in the provided search results. However, we can infer some general trends. The successful amination of 5-bromoindole, a close analog of 5-bromoindazole, suggests that the 5-position is amenable to C-N bond formation under standard Buchwald-Hartwig conditions.[12] For 6-bromoindazole, the provided information focuses on N-arylation of the indazole nitrogen via an Ullmann-type reaction, which is a copper-catalyzed process, rather than a palladium-catalyzed C-N coupling at the C-6 position.[13] The general protocol for Buchwald-Hartwig amination of aryl bromides often requires elevated temperatures and strong bases, and the choice of ligand is critical for success.[14][15] Given the likely higher electron density at the C-6 position, it is plausible that 6-bromoindazole may require more forcing conditions (e.g., more electron-rich ligands, higher temperatures) to undergo efficient Buchwald-Hartwig amination compared to 5-bromoindazole.
Generalized Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[16]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is particularly useful for the synthesis of substituted alkynes.
Table 3: Representative Conditions for Sonogashira Coupling of Bromoindazoles
| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-3-iodoindole (analog) | Various alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 70 | 48 | High (not specified) | [18] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT | 3 | 89 | [19] |
Discussion:
Similar to the Buchwald-Hartwig amination, direct comparative data for 5-bromo vs. 6-bromoindazole in Sonogashira coupling is lacking in the provided search results. However, the reactivity trends observed in other cross-coupling reactions are likely to be applicable here as well. The successful Sonogashira coupling of a 5-bromoindole derivative at 70°C suggests that the 5-position is reactive under these conditions.[18] General protocols for Sonogashira couplings of aryl bromides often require elevated temperatures compared to the corresponding aryl iodides.[17][19] It is reasonable to assume that 5-bromoindazole would be more reactive than 6-bromoindazole in Sonogashira couplings due to the more electron-deficient nature of the C-5 position, facilitating the initial oxidative addition step.
Generalized Sonogashira Coupling Catalytic Cycle
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.[17]
Experimental Protocols
The following are representative, generalized protocols based on the literature for conducting cross-coupling reactions with bromoindazoles. Note: These are starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromoindazole
-
To a reaction vessel, add 5-bromoindazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not a pre-formed complex).
-
Add a degassed solvent (e.g., dimethoxyethane, dioxane, or a mixture with water).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Bromoindazole
-
To a reaction vessel, add the bromoindazole (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and a strong base such as NaOt-Bu or K₃PO₄ (1.2-1.5 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Purge the vessel with an inert gas and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
Based on the available experimental data and fundamental principles of organic reactivity, 5-bromoindazole generally exhibits higher reactivity than 6-bromoindazole in palladium-catalyzed cross-coupling reactions . This is attributed to the more electron-deficient nature of the C-5 position, which facilitates the rate-determining oxidative addition step.
For researchers and drug development professionals, this means that couplings at the 5-position may often proceed under milder conditions, with lower catalyst loadings, or in shorter reaction times compared to the 6-position. When working with 6-bromoindazole, it may be necessary to employ more active catalytic systems, such as those with more electron-rich and bulky phosphine ligands, and potentially higher reaction temperatures to achieve comparable efficiency.
This guide serves as a valuable resource for the rational design of synthetic strategies involving the functionalization of the indazole core, ultimately aiding in the efficient discovery and development of new chemical entities.
References
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- El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6323-6333.
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- ResearchGate. (n.d.). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
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- ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2854-2861.
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- Benchchem. (n.d.). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
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- MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
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- Beilstein Journals. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
- MDPI. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
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- ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles | Request PDF.
- MDPI. (2022). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
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The Efficacy of Phosphine Ligands in Buchwald-Hartwig Amination: A Comparative Guide
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in the development of pharmaceuticals, organic materials, and fine chemicals. The success of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate scope. This guide provides an in-depth comparison of the efficacy of various phosphine ligands, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Crucial Role of the Phosphine Ligand: A Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The phosphine ligand, bound to the palladium center, plays a critical role in modulating the rates of these elementary steps. Its steric bulk and electronic properties are the primary determinants of the catalyst's overall efficiency.
-
Steric Hindrance: Bulky ligands promote the formation of monoligated palladium species, which are often more reactive in the oxidative addition and reductive elimination steps. Excessive bulk, however, can hinder the approach of the amine nucleophile.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which generally accelerates the rate-determining oxidative addition of the aryl halide.
The interplay of these steric and electronic factors is nuanced, and the optimal ligand is often substrate-dependent.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
A Comparative Analysis of Prominent Phosphine Ligands
The evolution of phosphine ligands for the Buchwald-Hartwig amination has led to the development of several highly effective classes. Here, we compare the performance of some of the most widely used ligands, with supporting experimental data.
Bulky Biarylphosphines: The Buchwald Ligands
Professor Stephen L. Buchwald's group has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that have significantly expanded the scope of C-N cross-coupling.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand, often effective for a wide range of substrates, including challenging aryl chlorides.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another broadly applicable ligand, frequently used for general screening and methodology development.[1] It often provides excellent results with a variety of primary and secondary amines.[1]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of sterically hindered secondary amines.[1] Its unique steric and electronic profile is believed to facilitate the often rate-limiting reductive elimination step for these challenging substrates.[1]
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Demonstrates excellent performance in the coupling of primary amines.[2]
Comparative Performance in the Amination of 3-bromo-2-aminopyridine with Morpholine [2]
| Ligand | Catalyst System | Yield (%) |
| RuPhos | Pd₂(dba)₃ / RuPhos | 71 |
| SPhos | Pd₂(dba)₃ / SPhos | 76 |
| BINAP | Pd₂(dba)₃ / BINAP | 71 |
| RuPhos-precatalyst | RuPhos-precatalyst | 83 |
Reaction Conditions: 3-bromo-2-aminopyridine (1.0 equiv), morpholine (1.2 equiv), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.
In this specific example, the RuPhos-precatalyst provided the highest yield, highlighting the potential benefits of using well-defined precatalysts.
Comparative Performance in the Amination of 4-chloroanisole with Morpholine [3]
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| RuPhos | Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 18 | >98 |
| SPhos | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | NaOtBu | Toluene | 100 | 24 | ~92 |
| VPhos | Pd(OAc)₂ (2 mol%) / VPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | ~88 |
This data illustrates the superior performance of RuPhos for this particular transformation, achieving a near-quantitative yield in a shorter reaction time.
Bidentate Phosphines: The Role of Chelation
Bidentate phosphine ligands, which chelate to the metal center through two phosphorus atoms, often provide enhanced stability to the catalytic complex.[4] This can prevent ligand dissociation and promote specific reaction pathways.[4]
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): One of the earliest successful bidentate ligands for the Buchwald-Hartwig amination, particularly effective for the coupling of primary amines with aryl bromides.[5][6]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A versatile and widely used ligand with a large natural bite angle, which can influence the geometry and reactivity of the palladium center. It is often a reliable choice for a broad range of amination reactions. However, it may not be as effective for unactivated aryl chlorides.[7][8]
-
Josiphos Ligands: A class of ferrocene-based diphosphine ligands that have shown remarkable activity, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and triflates.[9] Certain hindered Josiphos ligands have even enabled the first palladium-catalyzed couplings of ammonia with aryl halides to form primary aromatic amines.[9]
Comparative Performance of Bidentate vs. Monodentate Ligands
While direct, universal comparisons are challenging due to the substrate-dependent nature of the reaction, some trends can be observed. For instance, in a study on the amination of unactivated aryl chlorides, the bidentate ligand NIXANTPHOS was shown to outperform Xantphos and a range of other bidentate and monodentate phosphines.[7][8]
Caption: Major Classes of Phosphine Ligands for Buchwald-Hartwig Amination.
Experimental Protocols
The following protocols provide a general framework for conducting a Buchwald-Hartwig amination and for screening different phosphine ligands.
General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization for specific substrates.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 0.5 mol%) and the phosphine ligand (0.02 mmol for monodentate ligands, 0.01 mmol for bidentate ligands) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (2.0 mmol, 1.0 equiv), the amine (2.4 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 2.8 mmol, 1.4 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 h).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol for Ligand Screening
High-throughput experimentation (HTE) is a powerful tool for rapidly screening a variety of ligands and reaction conditions.[10][11]
Step-by-Step Methodology for Parallel Screening:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, and base in the chosen solvent.
-
Ligand Dispensing: In a glovebox, dispense the individual phosphine ligands into separate wells of a 96-well plate or into individual reaction vials.
-
Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the aryl halide and amine stock solutions.
-
Initiation: Add the base stock solution to each well/vial to initiate the reactions.
-
Reaction: Seal the plate or vials and heat to the desired temperature with stirring.
-
Analysis: After the specified time, quench the reactions and analyze the crude reaction mixtures by a high-throughput method such as GC-MS or LC-MS to determine the relative yields.
Control Experiment: It is crucial to run a control experiment without the phosphine ligand to assess the background reactivity of the palladium precursor.
Conclusion and Future Outlook
The judicious selection of a phosphine ligand is paramount to the success of a Buchwald-Hartwig amination. While bulky, electron-rich monodentate ligands such as XPhos, SPhos, and RuPhos offer broad applicability and high reactivity, bidentate ligands like BINAP, Xantphos, and Josiphos provide enhanced stability and can be advantageous for specific applications. The experimental data presented in this guide serves as a valuable starting point for ligand selection and reaction optimization. As the field continues to evolve, the development of new and more efficient ligands, guided by a deeper mechanistic understanding, will undoubtedly further expand the synthetic utility of this powerful C-N bond-forming reaction.
References
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- Krska, S. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access, 13(1), 200-210. [Link]
- Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
- Chung, K. H., et al. (2013). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 54(4), 349-352. [Link]
- Christensen, M., et al. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- Zhang, T., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21731–21739. [Link]
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- Ghorbani-Vaghei, R., et al. (2019). Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by - Fe2O3@MBD/Pd-Co under different conditions in water.
- Moody, C. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 70(40), 7176-7183. [Link]
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A Spectroscopic Guide to Distinguishing N1 and N2 Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, indazoles represent a privileged scaffold due to their diverse biological activities and unique photophysical properties.[1][2] The regioselectivity of substitution on the pyrazole nitrogen atom—yielding either N1 or N2 isomers—profoundly influences the molecule's steric and electronic characteristics, and consequently its function. Accurate and efficient structural elucidation is therefore paramount. This guide provides an in-depth spectroscopic comparison of N1 and N2 substituted indazoles, offering experimental insights and data to aid in their unambiguous differentiation.
The core of this distinction lies in the fundamental electronic differences between the two isomers. N1-substituted indazoles retain a benzenoid structure, which is thermodynamically more stable.[2][3] In contrast, N2-substitution locks the molecule into a higher-energy quinonoid form.[3] This disparity in electron distribution gives rise to distinct spectroscopic signatures across various analytical techniques.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most definitive tool for assigning the substitution pattern in indazoles.[3][4] The chemical environments of the protons and carbons within the bicyclic system are exquisitely sensitive to the position of the substituent.
¹H NMR: A Tale of Two Protons
The most telling signals in the ¹H NMR spectrum are typically those of the C3-H and C7-H protons.
-
The C3-H Proton: In N1-substituted indazoles, the C3-H proton is deshielded and appears at a higher chemical shift (downfield) compared to its counterpart in the N2-isomer. This is a consistent and reliable diagnostic marker.
-
The C7-H Proton: Conversely, the C7-H proton in N2-isomers experiences a significant deshielding effect due to the anisotropic effect of the lone pair of electrons on the N1 atom.[3] This results in a downfield shift for H7 in N2-isomers compared to N1-isomers.
The protons on the carbocyclic ring (H4, H5, H6) also exhibit shifts, though often less pronounced. In general, the resonances for H4, H5, and H6 in N2-isomers appear at a slightly lower frequency (upfield) than in the corresponding N1-isomers.[3]
¹³C NMR: Unveiling the Carbon Skeleton
The ¹³C NMR spectra provide complementary and confirmatory evidence. The carbons of the pyrazole ring, C3 and C7a, are particularly informative.
-
The C3 Carbon: Similar to its attached proton, the C3 carbon in N1-isomers is typically found at a higher chemical shift than in N2-isomers.
-
The C7a Carbon: The bridgehead carbon, C7a, also shows a discernible difference in chemical shift between the two isomeric series.
These characteristic differences in ¹H and ¹³C NMR chemical shifts provide a robust foundation for the structural assignment of N1 and N2 substituted indazoles.[3][5]
Visualizing the Isomeric Difference
The fundamental structural difference between N1 and N2 substituted indazoles dictates their electronic and, therefore, spectroscopic properties.
Caption: General structures of N1 and N2 substituted indazoles.
Comparative Spectroscopic Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key atoms in N1 and N2 substituted indazoles, based on data reported in the literature.[3][5]
| Atom | N1-Isomer (δ ppm) | N2-Isomer (δ ppm) | Key Differentiating Feature |
| ¹H NMR | |||
| C3-H | ~8.0 - 8.2 | ~7.7 - 7.9 | Downfield in N1-isomers |
| C7-H | ~7.5 - 7.7 | ~7.8 - 8.0 | Downfield in N2-isomers |
| ¹³C NMR | |||
| C3 | ~133 - 135 | ~121 - 123 | Downfield in N1-isomers |
| C7a | ~139 - 141 | ~148 - 150 | Downfield in N2-isomers |
Note: Actual chemical shifts will vary depending on the specific substituent and solvent used.
UV-Visible Spectroscopy: A Window into Electronic Transitions
The differing electronic structures of N1 and N2 indazole isomers also manifest in their UV-Visible absorption spectra. N2-substituted indazoles, with their quinonoid systems, often exhibit absorption maxima at longer wavelengths compared to their N1-benzenoid counterparts.[6]
Derivative spectrophotometry can further enhance the distinction between the two isomers. Even when the zero-order spectra are similar, the second, third, and fourth derivative spectra can show characteristic and well-resolved signals that allow for unambiguous identification.[7][8]
Fluorescence Spectroscopy: An Emerging Differentiator
While not as universally applied as NMR or UV-Vis, fluorescence spectroscopy can be a powerful tool for distinguishing between certain N1 and N2 isomers. In some cases, one isomer may exhibit significant fluorescence while the other is non-emissive. For instance, specific N2-substituted indazole ribonucleosides have been reported to be fluorescent, whereas their N1-isomers are not.[9] This phenomenon is highly dependent on the specific substituents and the overall electronic structure of the molecule.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the vibrational modes of the molecules. While often less diagnostic than NMR for isomer differentiation, characteristic differences can be observed in the fingerprint region (1600-600 cm⁻¹). Additionally, the stretching frequencies of substituents, such as a carbonyl group, can be influenced by their attachment to an N1 or N2 indazole core, leading to subtle but measurable shifts in their absorption bands.[7]
Experimental Protocols
Standard Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectral width should typically be set to 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments to correlate directly bonded ¹H and ¹³C atoms.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable for identifying long-range ¹H-¹³C correlations, which can definitively confirm the position of substitution.
-
For challenging cases, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to identify through-space correlations, for example, between the substituent and nearby protons on the indazole ring.
-
General Protocol for UV-Visible Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the indazole derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Data Acquisition:
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Use a matched cuvette containing the pure solvent as a blank.
-
If available, use the instrument's software to calculate the derivative spectra (first to fourth order) to highlight subtle spectral differences.
-
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of N1 and N2 substituted indazoles.
Caption: Experimental workflow for distinguishing N1 and N2 indazole isomers.
Conclusion
The differentiation of N1 and N2 substituted indazoles is a critical step in the development of new chemical entities. While a suite of spectroscopic techniques can be employed, NMR spectroscopy, particularly the analysis of the chemical shifts of the C3-H and C7-H protons, offers the most direct and reliable method for structural assignment. UV-Visible spectroscopy provides a valuable complementary technique, with derivative spectra often revealing unambiguous fingerprints for each isomer. By understanding the fundamental electronic differences between the benzenoid N1 and quinonoid N2 systems and applying the systematic spectroscopic approaches outlined in this guide, researchers can confidently and accurately characterize their synthesized indazole derivatives.
References
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A Researcher's Guide to Functional Group Tolerance in Suzuki-Miyaura Coupling
Introduction: The Architect's Tool for Molecular Construction
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura coupling stands as a titan—a robust and versatile method for forging carbon-carbon bonds.[1][2] Its widespread adoption in pharmaceuticals, materials science, and agrochemicals is a testament to one of its most celebrated features: exceptional functional group tolerance.[2][3] This tolerance allows chemists to construct complex molecules in the late stages of a synthetic sequence, bypassing the often cumbersome need for protecting group strategies. This guide offers an in-depth comparison of the Suzuki-Miyaura coupling's performance across a diverse array of functional groups, supported by mechanistic insights and practical experimental guidance.
The Engine of Versatility: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[1][4][5] The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a Pd(II) intermediate.[1][4][5]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent is transferred to the palladium center.[1][4][5] This process is facilitated by a base, which activates the organoboron species.[6][7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1][4][5]
The remarkable functional group tolerance of this reaction is largely due to the mild conditions under which this cycle can operate and the relatively low reactivity of the organoboron reagents with many common functional groups.[2]
Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.
A Comprehensive Guide to Functional Group Compatibility
The true power of a cross-coupling reaction is measured by the diversity of chemical functionalities it can withstand. Modern Suzuki-Miyaura protocols, employing advanced catalyst systems, exhibit a remarkably broad tolerance.
Tolerated Functional Groups
A wide array of functional groups are generally well-tolerated under standard Suzuki-Miyaura conditions. These include:
-
Ethers and Thioethers: Generally inert and do not interfere with the catalytic cycle.
-
Esters, Amides, and Nitriles: These electron-withdrawing groups are typically compatible.[9] However, strongly basic conditions can lead to hydrolysis of sensitive esters or amides. The use of milder bases like K₃PO₄ or K₂CO₃ is often recommended.[10]
-
Ketones and Aldehydes: While generally tolerated, aldehydes can sometimes undergo side reactions. Careful selection of the base and reaction conditions is important.[6] Carbonylative Suzuki couplings are a specific variation where a carbonyl group is intentionally installed.[11][12][13]
-
Alcohols and Phenols: The acidic protons of these groups can be accommodated, especially with the use of appropriate bases. Protection is often not required.[6]
-
Amines: Both primary and secondary amines are generally tolerated.[6] They can act as ligands to the palladium center, but this is often not detrimental to the reaction.
Challenging Functional Groups and Modern Solutions
Historically, certain functional groups posed significant challenges. However, the development of sophisticated ligands and precatalysts has overcome many of these limitations.
-
Nitrogen Heterocycles: Unprotected N-H groups in heterocycles like indoles, pyrazoles, and imidazoles can be acidic and coordinate to the palladium catalyst, inhibiting the reaction.[14][15]
-
Acidic Protons (e.g., Carboxylic Acids): The acidic proton can react with the base. While often tolerated, it can affect the stoichiometry of the base required. In some cases, the carboxylate can coordinate to the palladium.
-
Solution: Using a sufficient excess of a mild base can overcome this issue. Alternatively, the carboxylic acid can be temporarily converted to an ester.
-
-
Sterically Hindered Substrates: Substrates with ortho-substituents on either coupling partner can slow down the reaction, particularly the reductive elimination step.
Data-Driven Comparison: A Functional Group Tolerance Table
The following table summarizes the compatibility of various functional groups with modern Suzuki-Miyaura coupling protocols.
| Functional Group | Structure | General Tolerance | Key Considerations & Recommendations |
| Ester | -COOR | High | Use mild bases (e.g., K₃PO₄, Cs₂CO₃) to avoid hydrolysis of sensitive substrates.[7] |
| Ketone | -COR | High | Generally well-tolerated.[6] |
| Aldehyde | -CHO | Moderate to High | Can be sensitive; careful optimization of base and temperature may be needed. |
| Amide | -CONR₂ | High | Stable under most conditions. |
| Nitrile | -CN | High | Generally inert. |
| Alcohol/Phenol | -OH | High | Unprotected hydroxyl groups are well-tolerated with appropriate base choice.[6] |
| Amine | -NR₂ | High | Unprotected amines are generally compatible.[6] |
| Nitro | -NO₂ | High | Excellent tolerance; the electron-withdrawing nature can activate aryl halides. |
| Carboxylic Acid | -COOH | Moderate | Requires at least one extra equivalent of base. May require protection in some cases. |
| N-H Heterocycles | e.g., Indole | Moderate to High | Modern catalyst systems (e.g., Buchwald ligands) are highly effective.[14][16] |
| Sulfonamide | -SO₂NR₂ | High | Generally stable and well-tolerated. |
| Thiol | -SH | Low | Can poison the palladium catalyst. Protection is typically required. |
| Bromo/Iodo | -Br, -I | N/A | These are the reactive sites for one of the coupling partners. |
| Chloro | -Cl | Moderate to High | Less reactive than bromides/iodides; requires more active catalyst systems.[10][20] |
Experimental Design: A Robust Protocol for Broad Functional Group Tolerance
This protocol is designed as a starting point for a Suzuki-Miyaura coupling aiming for wide substrate scope and functional group compatibility.
Rationale for Component Selection:
-
Palladium Precatalyst (e.g., XPhos Pd G3): These are air-stable complexes that reliably generate the active Pd(0) species in solution.[19] They offer improved reproducibility over traditional Pd(0) sources like Pd(PPh₃)₄.[19]
-
Ligand (e.g., XPhos, SPhos): Bulky, electron-rich biaryl phosphine ligands are crucial. They accelerate both the oxidative addition and the reductive elimination steps, which is particularly important for challenging substrates like aryl chlorides and sterically hindered partners.[19]
-
Base (e.g., K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is effective in promoting transmetalation while being compatible with many base-sensitive functional groups like esters.[14][18]
-
Solvent System (e.g., Dioxane/Water or THF/Water): A mixed aqueous-organic solvent system is often used to dissolve both the organic substrates and the inorganic base.[6]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or vial, add the aryl halide (1.0 equiv), the organoboron reagent (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The reaction mixture should be thoroughly degassed to prevent oxidation of the catalyst, which can lead to side reactions like boronic acid homocoupling.[5]
-
Heating and Monitoring: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling has rightfully earned its place as a cornerstone of modern organic synthesis. Its evolution has been marked by a continuous expansion of substrate scope and an ever-increasing tolerance for a vast array of functional groups. For researchers in drug discovery and materials science, this means greater flexibility in designing synthetic routes, enabling the rapid and efficient construction of complex molecular architectures. By understanding the mechanistic principles and leveraging modern, highly active catalyst systems, chemists can continue to push the boundaries of what is synthetically possible.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006).
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2024).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2015). International Journal of Organic Chemistry. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2024).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora. [Link]
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (2014). RSC Advances. [Link]
- The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2024).
- Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. (2023). Chemical Science. [Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules. [Link]
- Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B. [Link]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. [Link]
- Carbonylative cross-coupling reactions: Carbonylative Suzuki-Miyaura....
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2017).
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking New Catalysts for C-N Bond Formation Against Known Systems
The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The development of robust and efficient catalysts for this transformation is a continuous pursuit, aimed at improving reaction scope, reducing costs, and enhancing sustainability. This guide provides a comprehensive framework for benchmarking a novel catalyst system against well-established methods, ensuring a rigorous and objective evaluation of its performance.
For the purpose of this guide, we will focus on a recently developed, air-stable nickel precatalyst, (dppf)Ni(o-tolyl)Cl , as our "new" catalyst. This system will be benchmarked against two titans in the field of C-N cross-coupling: a third-generation Buchwald-Hartwig palladium precatalyst (G3) and a classic Ullmann-type copper-catalyzed system .
Introduction: The Enduring Importance of C-N Cross-Coupling
The construction of C-N bonds is fundamental to the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. Historically, methods for forming these bonds, such as nucleophilic aromatic substitution, were often limited by harsh reaction conditions and a narrow substrate scope. The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Ullmann condensation, revolutionized the field by offering milder conditions and broader applicability.[1][2]
Despite these advancements, the quest for more economical, efficient, and environmentally benign catalysts continues. Nickel, being more earth-abundant and less expensive than palladium, has emerged as a promising alternative.[3] This guide will provide researchers with the tools to critically evaluate the performance of a new nickel catalyst in the context of these established and powerful palladium and copper-based systems.
The Contenders: A Profile of the Catalytic Systems
A successful benchmarking study begins with a thorough understanding of the catalysts being compared. Each system possesses a unique set of characteristics that influence its reactivity and applicability.
The New Challenger: (dppf)Ni(o-tolyl)Cl Precatalyst
This air-stable nickel(II) complex has garnered attention for its robustness and broad utility in C-N cross-coupling reactions.
-
Key Features:
-
Air and Moisture Stability: Unlike many Ni(0) precursors, this precatalyst can be handled on the benchtop, simplifying reaction setup.
-
Broad Substrate Scope: It has demonstrated efficacy in coupling a wide range of aryl and heteroaryl chlorides and sulfamates with various amines.
-
Cost-Effectiveness: Nickel is a more abundant and less costly metal than palladium, making it an attractive option for large-scale synthesis.[3]
-
The Industry Standard: Buchwald-Hartwig G3 Palladacycle Precatalyst
The third-generation (G3) Buchwald precatalysts are renowned for their high activity, broad functional group tolerance, and reliability in a vast number of C-N coupling reactions.
-
Key Features:
-
High Catalytic Activity: G3 precatalysts are highly efficient, often requiring low catalyst loadings and achieving high turnover numbers (TONs).
-
Versatility: They are compatible with a wide array of biarylphosphine ligands, allowing for fine-tuning of reactivity for specific substrates.
-
Well-Understood Mechanism: The catalytic cycle of Buchwald-Hartwig amination is well-documented, providing a strong foundation for rational reaction optimization.[2]
-
The Classic Workhorse: Ullmann-Type CuI/1,10-Phenanthroline System
The copper-catalyzed Ullmann reaction is one of the oldest methods for C-N bond formation. While traditionally requiring harsh conditions, the use of ligands like 1,10-phenanthroline has significantly expanded its utility under milder conditions.[4][5]
-
Key Features:
-
Cost-Effectiveness: Copper is an inexpensive and readily available metal.
-
Alternative Reactivity: In some cases, copper catalysts can provide complementary reactivity to palladium and nickel systems, particularly for certain classes of nitrogen nucleophiles.
-
Ligand-Accelerated: The addition of simple, inexpensive ligands like 1,10-phenanthroline can dramatically improve reaction rates and yields.[4]
-
The Benchmark: A Standardized Experimental Protocol
To ensure a fair and direct comparison, a standardized experimental protocol is essential. This protocol should utilize a consistent set of substrates that probe the electronic and steric limitations of each catalyst.
Experimental Workflow
The following diagram outlines a logical workflow for conducting the benchmarking experiments.
Caption: Experimental workflow for benchmarking C-N coupling catalysts.
Detailed Experimental Protocols
General Procedure: To a dried reaction vessel (e.g., a Schlenk tube or a vial in a parallel synthesis block) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol). The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of vacuum and backfill. The solvent (3 mL) is then added, followed by the catalyst at the specified loading. The reaction mixture is stirred at the indicated temperature for the specified time.
Catalyst-Specific Conditions:
-
(dppf)Ni(o-tolyl)Cl:
-
Catalyst Loading: 1-5 mol%
-
Base: NaOtBu or K₃PO₄
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
-
-
Buchwald G3 Precatalyst (e.g., XPhos Pd G3):
-
Catalyst Loading: 0.5-2 mol%
-
Base: NaOtBu, K₃PO₄, or Cs₂CO₃
-
Solvent: Toluene, Dioxane, or t-BuOH
-
Temperature: Room Temperature to 100 °C
-
-
CuI/1,10-Phenanthroline:
-
Catalyst Loading: 5-10 mol% CuI, 10-20 mol% 1,10-phenanthroline
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: DMF or DMSO
-
Temperature: 100-140 °C
-
Reaction Monitoring and Analysis: The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture should be cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the desired product is determined by purification (e.g., column chromatography) and characterization (e.g., ¹H NMR, ¹³C NMR).
Performance Metrics and Data Presentation
Objective comparison requires the quantification of catalyst performance across several key metrics. All quantitative data should be summarized in clearly structured tables for easy comparison.
Key Performance Indicators (KPIs):
-
Yield (%): The amount of desired product obtained.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. This is a measure of catalyst efficiency.
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): The turnover number per unit of time (usually hours). This is a measure of catalyst activity.
-
TOF = TON / reaction time (h)
-
-
Substrate Scope: The range of aryl halides and amines that can be successfully coupled.
-
Functional Group Tolerance: The ability of the catalyst to tolerate various functional groups on the substrates without decomposition or side reactions.
-
Reaction Conditions: The mildness of the required temperature, pressure, and base.
Table 1: Benchmarking of C-N Coupling Catalysts for the Amination of 4-Chlorotoluene with Morpholine
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| (dppf)Ni(o-tolyl)Cl | 2.0 | NaOtBu | Toluene | 100 | 12 | 92 | 46 | 3.8 |
| XPhos Pd G3 | 1.0 | NaOtBu | Toluene | 80 | 8 | 95 | 95 | 11.9 |
| CuI/Phenanthroline | 5.0 | K₂CO₃ | DMF | 120 | 24 | 78 | 15.6 | 0.65 |
Interpreting the Results and Drawing Conclusions
-
Causality behind Experimental Choices: The choice of substrates is critical. A diverse panel should be selected, including:
-
Electron-rich and electron-poor aryl halides: To probe the catalyst's tolerance to electronic effects.
-
Sterically hindered aryl halides: To assess the catalyst's ability to couple challenging substrates.
-
Primary and secondary amines: To evaluate the catalyst's scope with different nucleophiles.
-
Heterocyclic substrates: As these are prevalent in pharmaceuticals, their successful coupling is a significant advantage.[6]
-
-
Self-Validating System: The inclusion of both positive and negative controls is crucial. A positive control would be a reaction known to work well with the established catalysts, while a negative control (e.g., a reaction without the catalyst) confirms that the transformation is indeed catalytic.
-
Authoritative Grounding: Mechanistic insights can help explain observed differences in reactivity. For instance, the oxidative addition step is often rate-limiting in palladium-catalyzed cycles, while reductive elimination can be challenging for nickel.[7] Understanding these nuances can guide further catalyst development.
Conclusion
This guide provides a robust framework for the objective benchmarking of new catalysts for C-N bond formation. By employing a standardized experimental protocol, carefully selecting substrates, and quantifying key performance indicators, researchers can effectively evaluate the strengths and weaknesses of a novel catalytic system. The air-stable nickel precatalyst, (dppf)Ni(o-tolyl)Cl, represents a promising addition to the C-N coupling toolbox, and a thorough comparison with established palladium and copper catalysts will ultimately define its place in the synthetic chemist's arsenal.
References
- Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-automated parallel synthesis. (n.d.).
- Buchwald precatalysts G2 and G3. (n.d.). Johnson Matthey.
- 1,10-Phenanthroline: A versatile ligand to promote copper-catalyzed cascade reactions. (2021).
- Atack, T. C., & Cook, S. P. (2019). Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 141(13), 5489–5503.
- Serrano, J. L., et al. (2019). Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions.
- Spencer, R. T., et al. (2022). Developing Pharmaceutically Relevant Pd-Catalyzed C-N Coupling Reactivity Models Leveraging High-Throughput Experimentation. Journal of the American Chemical Society, 144(36), 16496–16508.
- Ziegler, D. T., et al. (2013). A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes. Journal of the American Chemical Society, 135(35), 13107–13112.
- Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols. Organic Letters, 4(6), 973–976.
- Seitz, M., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- Monfared, H. H., & Ghorbanloo, M. (2013). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Tetrahedron Letters, 54(33), 4467–4471.
- Doyle, A. G. (2015). Development of Nickel Precatalysts in Modern Cross Coupling Chemistry (Part 1). Shenvi Lab Meeting.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131.
- Spencer, R. T., et al. (2025). Developing Pharmaceutically Relevant Pd-Catalyzed C-N Coupling Reactivity Models Leveraging High-Throughput Experimentation. Journal of the American Chemical Society.
- Kampmann, S., et al. (2014). Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactions.
- Jafari, E., et al. (2025). Catalyst-Free C-N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions. The Journal of Organic Chemistry.
- Lin, Z., & Marder, T. B. (2005). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics, 24(21), 5106–5114.
- Nelson, D. J. (2020). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synlett, 31(10), 945–949.
- McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037.
- Nelson, D. J. (2020). Detailed Comparison of Ni vs.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564–12649.
Sources
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- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 6-Bromo-1H-indazole-1-carboxylate
Navigating the lifecycle of specialized reagents from procurement to disposal is a critical aspect of modern laboratory management. For researchers and drug development professionals, tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is a valuable building block, but its handling demands a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations. The causality behind each step is explained to empower your team with not just a protocol, but a deep understanding of safe laboratory practice.
Hazard Identification: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with this compound is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate our handling and disposal strategy.[1]
The primary hazards are associated with its irritant properties.[1][2] Direct contact can cause significant skin and eye irritation, and inhalation of dust particles may lead to respiratory tract irritation.[1][3][4] This necessitates the use of comprehensive personal protective equipment (PPE) and handling within controlled environments like a chemical fume hood.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3] |
Pre-Disposal Protocol: Safe Handling and Segregation
Proper disposal begins with correct handling and storage from the moment the chemical is in use. Adherence to Occupational Safety and Health Administration (OSHA) standards is paramount for ensuring a safe working environment.[5]
Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound, including transfers to a waste container, must be performed with appropriate PPE.[6]
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are at risk of being exceeded or if irritation is experienced.[3]
-
Engineering Controls: Always handle this solid compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of dust inhalation.[3][4] Ensure that eyewash stations and safety showers are located close to the workstation.[3]
Waste Characterization and Segregation
The molecular structure of this compound, which contains a carbon-bromine bond, defines its waste category.
-
Classification: This compound must be classified as a halogenated organic waste .[7] The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) under 40 CFR Part 268.[8][9]
-
Segregation is Critical: Never mix halogenated organic waste with other waste streams.[7] Create and clearly label a dedicated waste container for halogenated organics. Incompatible wastes, if mixed, can lead to dangerous chemical reactions. This compound should be kept separate from strong oxidizing agents, strong acids, and strong bases.[3]
Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the systematic process for disposing of this compound waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Container Preparation
Select a chemically resistant container specifically designated for "Halogenated Organic Waste." The container must be in good condition, with a secure, vapor-tight lid.[6] Label the container clearly with its contents, including the full chemical name and any solvents used, along with the appropriate GHS hazard pictograms.
Step 2: Waste Transfer
Carefully transfer the waste solid or solutions containing the compound into the designated halogenated waste container. Perform this transfer inside a chemical fume hood to contain any dust or vapors.[10] Avoid overfilling the container; a general rule is to not exceed 80% capacity to allow for expansion and prevent spills.
Step 3: Decontamination of Labware
Any apparatus (e.g., flasks, spatulas, funnels) that has come into contact with the chemical must be decontaminated.
-
Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, this rinse solvent is now also considered halogenated organic waste and must be collected in the same designated waste container.
-
After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
Step 4: Final Container Sealing and Storage
Once waste collection is complete, securely seal the container lid.[6] Wipe the exterior of the container to remove any external contamination. Store the sealed container in a designated, well-ventilated, and secured satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11] Ensure the storage area provides secondary containment to mitigate potential leaks.[11]
Step 5: Documentation and Pickup
Maintain an accurate log of the waste added to the container, including chemical names and approximate quantities. When the container is ready for removal, follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the critical decision-making process for laboratory chemical waste segregation, ensuring that halogenated compounds like this compound are disposed of correctly.
Caption: Waste Segregation Decision Workflow
Regulatory and Compliance Imperatives
Disposal of hazardous chemicals is strictly regulated. The procedures outlined in this guide are designed to align with the foundational principles of major regulatory bodies:
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200) : This standard mandates that chemical hazards are identified and communicated to workers, forming the basis for our emphasis on SDS review and proper labeling.[5][12]
-
EPA's Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the "cradle-to-grave" management of hazardous waste. Classifying this compound as a halogenated organic waste is a direct consequence of RCRA's directives.[13]
Ultimately, all chemical waste generators must consult their local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]
By integrating this expert-led, safety-focused disposal protocol into your laboratory's standard operating procedures, you build a culture of safety and environmental stewardship. This not only protects your team but also upholds the integrity of your research operations.
References
- OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
- U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Safety Board. [Link]
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
- Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 37819135, 6-Bromo-1H-indazole, N1-BOC protected. PubChem. [Link]
- Unknown Author. Hazardous Waste Segregation. Source document appears to be internal university or institutional guidelines.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. [Link]
- Electronic Code of Federal Regulations (eCFR).
- Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Angene Chemical. (2021, May 1).
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A Senior Application Scientist's Guide to Handling tert-Butyl 6-Bromo-1H-indazole-1-carboxylate: A Framework for Safety and Operational Excellence
For the discerning researcher engaged in the synthesis and application of complex molecules, safety is not a procedural formality but the very bedrock of scientific integrity and innovation. The handling of specialized reagents like tert-Butyl 6-Bromo-1H-indazole-1-carboxylate, a key building block in modern drug discovery, demands a nuanced understanding of its properties to mitigate risks effectively. This guide moves beyond mere checklists to provide a causal, experience-driven framework for its safe handling, ensuring that both personnel and experimental outcomes are protected.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a solid organic compound.[1] While it is a valuable intermediate, its hazard profile necessitates rigorous protective measures. According to GHS classifications, this chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The tert-butyl group, while protective in a synthetic sense, does not render the bromoindazole core inert from a toxicological standpoint. The primary risks are associated with the compound in its solid, powdered form, which can be easily aerosolized, leading to inadvertent inhalation or contact with skin and eyes.
Core Protective Equipment: A Task-Based Summary
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table provides a summary of the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing & Transfer (Solid) | Double-gloved (e.g., Nitrile), powder-free | Chemical splash goggles and face shield | NIOSH-approved N95 respirator or higher | Flame-resistant lab coat, fully fastened |
| Solution Preparation/Transfer | Chemical-resistant gloves (Nitrile) | Chemical splash goggles | Not required if performed in a certified chemical fume hood | Flame-resistant lab coat, fully fastened |
| Reaction Work-up & Cleanup | Chemical-resistant gloves (Nitrile) | Chemical splash goggles | Not required if performed in a certified chemical fume hood | Flame-resistant lab coat, fully fastened |
| Spill Cleanup (Solid) | Heavy-duty chemical-resistant outer gloves over inner nitrile gloves | Chemical splash goggles and face shield | NIOSH-approved N95 respirator or higher | Flame-resistant lab coat or chemical-resistant apron |
Detailed Step-by-Step Handling Protocol
This protocol provides a self-validating system for handling the reagent, designed to minimize exposure at every step.
Preparation and Weighing:
-
Work Area Designation: Always handle solid this compound within a certified chemical fume hood or a ventilated balance enclosure to control dust.[3]
-
Don PPE: Before handling, don the appropriate PPE as specified in the table above: a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[4] For weighing the solid, add a face shield and an N95 respirator.[2][4]
-
Weighing Procedure: Use a tared weigh boat or glassine paper. Handle the container and spatula with care to minimize the generation of airborne dust.
-
Container Sealing: Immediately after dispensing, securely close the primary container.
Dissolution and Transfer:
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing. This should be performed in a fume hood.
-
Transfer: If transferring the resulting solution, use a pipette or cannula. Avoid pouring from an open beaker where possible.
-
Post-Transfer Rinse: Rinse any equipment that came into contact with the chemical (spatula, weigh boat) with a suitable solvent directly into the reaction vessel to ensure complete transfer and immediate decontamination.
Waste Management and Disposal:
-
Segregation: All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be segregated into a dedicated, clearly labeled hazardous waste container.[3]
-
Disposal: The final chemical waste must be disposed of according to institutional and local hazardous waste regulations. Do not discharge into the environment or drains.[3][5]
-
Decontamination: Thoroughly clean the work area (fume hood sash, countertop) after the procedure is complete.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[5][6]
Emergency Procedures: Spill Management Workflow
In the event of an accidental release, a structured and immediate response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing a solid chemical spill.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
By integrating this expert-level understanding of hazards with meticulous operational and disposal plans, researchers can handle this compound not just safely, but with the confidence that comes from true scientific mastery.
References
- PubChem. 6-Bromo-1H-indazole, N1-BOC protected.
- OSHA. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. [Link]
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- 1. This compound | CymitQuimica [cymitquimica.com]
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- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. enamine.enamine.net [enamine.enamine.net]
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
